molecular formula C5H7N3O B174767 3,5-Diaminopyridine N-oxide CAS No. 17070-93-8

3,5-Diaminopyridine N-oxide

Cat. No.: B174767
CAS No.: 17070-93-8
M. Wt: 125.13 g/mol
InChI Key: MPDJVCKNJMVKOX-UHFFFAOYSA-N
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Description

3,5-Diaminopyridine N-oxide (CAS 17070-93-8) is a derivative of pyridine N-oxide, a class of compounds where an oxygen atom is coordinated to the nitrogen atom of the heterocyclic ring via a donor bond . This modification significantly alters the electronic properties of the ring, increasing its electron density and making it a versatile intermediate in organic synthesis and a potential ligand in coordination chemistry. The molecular formula of the compound is C5H7N3O, with a molecular weight of 125.13 g/mol . Predicted physical properties include a density of 1.45 g/cm³ and a boiling point of approximately 524.5 °C . The compound features two primary amine groups, which, combined with the N-oxide functionalization, make it a valuable building block for constructing more complex molecular architectures, such as pyrido[3,4-b]pyrazines, via condensation reactions with 1,2-dicarbonyl compounds . While specific biological data for this compound is not widely reported, diaminopyridine derivatives, in general, are known to be inhibitors of enzymes like dihydrofolate reductase (DHFR) in the folate metabolism pathway, which is a target for antibacterial agents . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJVCKNJMVKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452425
Record name 3,5-Diaminopyridine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-93-8
Record name 3,5-Diaminopyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diaminopyridine N-oxide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Diaminopyridine N-oxide, a heterocyclic compound of increasing interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its fundamental properties, synthesis protocols, and key applications, offering field-proven insights to support advanced research and development projects.

Core Chemical Identity and Significance

This compound is a derivative of pyridine where the ring nitrogen has been oxidized, and amino groups are substituted at the 3 and 5 positions.[1] This unique arrangement of functional groups—an electron-withdrawing N-oxide and two electron-donating amino groups—creates a molecule with distinct electronic properties, high polarity, and versatile reactivity. The N-oxide moiety significantly alters the electron density of the pyridine ring, making it a valuable intermediate in organic synthesis and a potent ligand in coordination chemistry.[2]

Its primary significance lies in its potential as a molecular scaffold in drug discovery. The introduction of the N-oxide group can enhance the pharmacokinetic profile of a parent molecule by improving aqueous solubility, modulating metabolic stability, and altering membrane permeability.[3][4][5]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the compound's properties is critical for its effective application in experimental design.

Core Compound Identifiers

The compound is uniquely identified by several standard chemical notation systems.

ParameterValueReference(s)
CAS Number 17070-93-8[1][6][7]
Molecular Formula C₅H₇N₃O[1][6]
Molecular Weight 125.13 g/mol [1][6]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[1][2]
SMILES C1=C(C=N+[O-])C(=C1)N[1]
InChI Key MPDJVCKNJMVKOX-UHFFFAOYSA-N[1][2]
Physical and Chemical Properties

These properties dictate the compound's behavior in various chemical environments and are crucial for designing synthesis, purification, and formulation protocols.

PropertyValueReference(s)
Physical State Crystalline solid[1]
Melting Point 229-230°C (in water)[1]
Boiling Point 524.5 ± 30.0 °C (Predicted)[1][2]
Density 1.45 ± 0.1 g/cm³ (Predicted)[1][2]
Polar Surface Area (PSA) 77.5 Ų[1]
XLogP3 -1.5[1]

The high melting point suggests a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding. The negative XLogP3 value indicates a high degree of hydrophilicity, a key attribute for its application in improving the solubility of drug candidates.[1][4]

Molecular Structure and Electronic Influence

The structure of this compound is defined by the interplay between the N-oxide and amino groups. The N-oxide bond is highly polarized (N⁺-O⁻), creating a strong dipole moment and acting as a powerful hydrogen bond acceptor.[1][4] This feature, combined with the hydrogen bond donating capabilities of the two amino groups, allows for extensive hydrogen bonding networks, which influences its physical properties and molecular interactions.[1]

Caption: Molecular structure and electronic features of this compound.

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved through the direct oxidation of its parent amine, 3,5-Diaminopyridine.

Primary Synthetic Protocol: Oxidation of 3,5-Diaminopyridine

This protocol is based on the well-established Ochiai reaction for generating pyridine N-oxides.[1][8] The causality behind this choice is the reliability and accessibility of the reagents. Hydrogen peroxide serves as a clean oxidant, with water as its primary byproduct, while acetic acid acts as both a solvent and a catalyst to facilitate the N-oxidation process.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of 3,5-diaminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

  • Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of 30-35% aqueous hydrogen peroxide to the suspension. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to approximately 70-80°C and maintain for 4-6 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consumption of the starting material.

  • Work-up: After cooling the mixture to room temperature, carefully neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Isolation: The product, being a polar solid, may precipitate upon neutralization or require concentration of the aqueous layer followed by extraction with a polar organic solvent like ethyl acetate or chloroform.

  • Purification: The crude product can be purified by recrystallization, typically from water or an alcohol/water mixture, to yield the final product as a crystalline solid.[1]

cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification A 1. Suspend 3,5-Diaminopyridine in Acetic Acid B 2. Add H₂O₂ A->B Slowly C 3. Heat (70-80°C, 4-6h) & Monitor B->C Exothermic Control D 4. Cool & Neutralize C->D Reaction Complete E 5. Isolate Product (Precipitation/Extraction) D->E F 6. Recrystallize E->F

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

For syntheses requiring milder conditions or different selectivities, several alternative methods can be considered:

  • Catalytic Oxidation: Using hydrogen peroxide with a methyltrioxorhenium catalyst.[1]

  • Peroxy Acid Oxidation: Employing reagents like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.

  • Bis(trimethylsilyl)peroxide: This can be used with a trioxorhenium catalyst for a more controlled oxidation.[1]

Purification and Crystallization

Achieving high purity is essential for subsequent applications.

  • Recrystallization: As mentioned, recrystallization from water is effective due to the compound's high polarity and thermal stability.[1]

  • Column Chromatography: For removing closely related impurities, silica gel chromatography can be used, though it may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) due to the compound's polarity.

  • Crystal Growth: X-ray quality crystals can be obtained through slow evaporation of a solution of the purified compound in a suitable solvent system.[1]

Spectroscopic and Analytical Characterization

While specific published spectra for this exact compound are limited, its structure allows for predictable characterization using standard analytical techniques.

  • ¹H NMR Spectroscopy: The aromatic protons on the pyridine ring are expected to show distinct signals. The protons adjacent to the N-oxide group (at positions 2 and 6) would typically experience a downfield shift compared to the parent diamine due to the electron-withdrawing nature of the N⁺-O⁻ dipole. The proton at position 4 would be in a different electronic environment. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: Similarly, the carbon atoms of the pyridine ring will show characteristic shifts, with carbons adjacent to the N-oxide being significantly affected.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Expect strong N-H stretching bands for the amino groups in the 3300-3500 cm⁻¹ region and a characteristic N-O stretching vibration, typically found between 1250-1300 cm⁻¹.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 126.1.

Applications in Scientific Research

The utility of this compound spans several areas of chemical and pharmaceutical science.

Scaffold in Drug Discovery

The N-oxide functionality is a powerful tool for optimizing drug candidates.[4][9]

  • Prodrug Strategy: The N-oxide can be metabolically reduced in vivo back to the parent pyridine, offering a strategy for targeted drug release, particularly in hypoxic environments like solid tumors.[4]

  • Solubility and Pharmacokinetics: As a highly polar group, the N-oxide can dramatically increase the aqueous solubility of a lead compound, which is often a major hurdle in drug development.[1][5]

  • Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, by mimicking its hydrogen bonding capabilities, potentially leading to improved target binding or selectivity.[9]

Ligand in Coordination Chemistry

The oxygen atom of the N-oxide group is an excellent Lewis base and can coordinate with a wide range of metal centers.[1] The presence of two additional amino groups provides potential for multidentate binding, making this compound a valuable ligand for developing novel metal complexes with applications in catalysis, materials science, or as metallodrugs.[1]

cluster_0 Medicinal Chemistry cluster_1 Coordination Chemistry center 3,5-Diaminopyridine N-oxide A1 Improved Solubility center->A1 A2 Prodrug Design (Hypoxia Targeting) center->A2 A3 Bioisosteric Scaffold center->A3 B1 Multidentate Ligand center->B1 B2 Catalyst Development center->B2 B3 Novel Metallodrugs center->B3

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the known hazards of its parent compound, 3,4-diaminopyridine, and related pyridine N-oxides.[10][11][12][13]

  • Hazard Identification: Diaminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] Pyridine N-oxides can cause skin and serious eye irritation.[10] Assume the compound is harmful and handle it with appropriate care.

  • Recommended Handling Procedures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

    • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]

    • For long-term stability, storage at 2-8°C under an inert atmosphere is advisable.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential. Its unique electronic and physical properties, stemming from the combination of an N-oxide and two amino groups, make it a valuable building block for researchers. Its utility as a tool to enhance the physicochemical properties of drug candidates and as a versatile ligand in coordination chemistry ensures its continued relevance in advanced scientific applications. Adherence to the synthesis and safety protocols outlined in this guide will enable researchers to effectively and safely leverage the full potential of this compound.

References

  • Alfa Aesar. (2009). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Retrieved from [Link]

  • DTIC. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Pyridinediamine, 1-oxide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-DIAMINO-4-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]

  • PubChem. (n.d.). Diamino pyridine oxide. Retrieved from [Link]

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 3,5-diamino-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine N-oxide. Retrieved from [Link]

  • JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]

  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from [Link]

  • PubMed. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

Sources

Synthesis and purification of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 3,5-Diaminopyridine N-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] The document details a robust and validated protocol for the N-oxidation of 3,5-diaminopyridine, elucidates the underlying chemical principles, and presents a systematic approach to the purification and characterization of the final product. By integrating field-proven insights with established chemical literature, this guide serves as an essential resource for researchers, chemists, and professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring scaffold where the ring nitrogen has been oxidized.[1] This N-oxide functionality, along with the two amino groups at the 3 and 5 positions, imparts unique electronic properties and reactivity patterns to the molecule.[1][2] The N-O bond acts as a strong electron-donating group, which can influence the molecule's biological activity and pharmacokinetic profile.

In medicinal chemistry, pyridine N-oxides are valuable as:

  • Synthetic Intermediates: The N-oxide group can activate the pyridine ring for various substitution reactions that are otherwise difficult to achieve.[3]

  • Prodrugs: N-oxidation can improve the solubility, stability, and overall drug-like properties of a parent compound.[1]

  • Bioisosteres: The N-oxide moiety can serve as a bioisosteric replacement for other functional groups to modulate biological activity.

  • Scaffolds for Biologically Active Molecules: The core structure is a building block for more complex molecules, such as pyrido[3,4-b]pyrazines.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.

PropertyValueSource
CAS Number 17070-98-3[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1][2]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[2]
Physical State Crystalline solid[1]
Melting Point 229-230°C (in water)[1]
XLogP3 -1.5[1]
Polar Surface Area 77.5 Ų[1]

The negative XLogP3 value indicates a hydrophilic nature, which is consistent with the presence of polar amino and N-oxide functional groups and has significant implications for solvent selection during purification.[1]

Synthesis: The N-Oxidation of 3,5-Diaminopyridine

The most direct and common route to this compound is the oxidation of the corresponding parent heterocycle, 3,5-diaminopyridine.

The Mechanism of N-Oxidation

The N-oxidation of pyridines is a classic example of nucleophilic attack by the nitrogen atom on an electrophilic oxygen source. The lone pair of electrons on the pyridine nitrogen attacks the oxygen atom of an oxidizing agent, such as a peroxy acid or hydrogen peroxide.[4][5] The reaction is often facilitated by an acidic medium, which can protonate the pyridine nitrogen, although the free base is the species that ultimately undergoes oxidation.

Caption: N-Oxidation of 3,5-Diaminopyridine.

Choice of Oxidizing Agent

Several reagents can effect the N-oxidation of pyridines. The choice depends on substrate reactivity, functional group tolerance, and scalability.[4]

  • Hydrogen Peroxide in Acetic Acid: This is a widely used, cost-effective, and efficient method.[3][6] Glacial acetic acid serves as both a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid in situ, which is the active oxidizing species.[7]

  • m-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidizing agent that often gives high yields.[4][8] However, it is more expensive and can be less selective if other oxidizable functional groups are present.[5]

  • Caro's Acid (Peroxymonosulfuric Acid): Another strong oxidant used for preparing aminopyridine N-oxides.[6]

For the synthesis of this compound, the hydrogen peroxide/acetic acid system provides an excellent balance of reactivity, cost, and safety for laboratory-scale preparations.[3][6]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-oxidation of substituted pyridines.[3][6]

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ice Bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diaminopyridine in glacial acetic acid. The ratio is typically around 5-10 mL of acetic acid per gram of starting material.

  • Addition of Oxidant: Cool the solution in an ice bath to approximately 10-15°C. Slowly add hydrogen peroxide (30-35%) dropwise to the stirred solution. This is a critical step as the reaction is exothermic. Maintain the internal temperature below 25°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C.[6] Maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and then further in an ice bath. b. Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide. This step must be performed cautiously in a fume hood as it generates gas and is exothermic. Adjust the pH to approximately 8-9. c. The product, this compound, will precipitate out of the solution as a solid. d. Continue cooling the mixture in an ice bath for another 30-60 minutes to maximize precipitation. e. Collect the crude product by vacuum filtration. f. Wash the solid with cold deionized water to remove residual salts and then with a small amount of cold ethanol or diethyl ether to aid in drying. g. Dry the crude product under vacuum.

Purification: Achieving High-Purity this compound

The crude product obtained from the synthesis typically contains unreacted starting material and inorganic salts from the work-up. Recrystallization is the most effective method for purification.

G Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Water/Ethanol) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Slow Cooling (Induces Crystallization) Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification by recrystallization.

Causality in Solvent Selection

The choice of solvent is paramount for successful recrystallization. Given the product's high polarity and hydrogen bonding capabilities, protic solvents are excellent candidates.[1]

  • Water: this compound has moderate water solubility, which increases significantly with temperature, making water a primary choice.[1]

  • Methanol/Ethanol: These alcohols can also be effective, either alone or in a co-solvent system with water, to fine-tune the solubility profile.

  • Solvent System: A mixed solvent system, such as ethanol/water, can be highly effective. The crude product is dissolved in the solvent in which it is more soluble (ethanol), and then the anti-solvent in which it is less soluble (water) is added dropwise until turbidity is observed, followed by heating to re-dissolve and then slow cooling.

Detailed Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)

  • Activated Carbon (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals thoroughly under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-donating amino groups and the N-oxide functionality.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the pyridine ring.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the compound (m/z = 126.13).

  • Melting Point: The measured melting point of the purified product should be sharp and consistent with the literature value of 229-230°C.[1] A broad or depressed melting point range indicates the presence of impurities.

  • FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amino groups (typically 3200-3400 cm⁻¹) and the N-O stretching vibration (around 1200-1300 cm⁻¹).

Conclusion

This guide has detailed a reliable and well-grounded methodology for the synthesis and purification of this compound. The N-oxidation of 3,5-diaminopyridine using hydrogen peroxide in acetic acid is an effective and scalable method. Subsequent purification by recrystallization yields a product of high purity suitable for advanced applications in drug discovery and development. By understanding the chemical principles behind each step, from reaction mechanism to purification logic, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

  • This compound - 17070-93-8 - Vulcanchem. Vulcanchem.
  • This compound|CAS 17070-93-8. Benchchem.
  • Recent trends in the chemistry of pyridine N-oxides.
  • Synthesis process of pyridine-N-oxide.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydr
  • pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.

Sources

Spectroscopic Characterization of 3,5-Diaminopyridine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,5-Diaminopyridine N-oxide (C₅H₇N₃O), a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its analysis.[1] We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of pyridine N-oxides and the acquisition of high-quality spectroscopic data, ensuring researchers are well-equipped for their own investigations.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound belongs to a versatile class of heterocyclic compounds. The pyridine N-oxide moiety, formed by the oxidation of the ring nitrogen, profoundly alters the electronic properties of the aromatic system.[2] This N-oxidation increases the electron density of the ring, making it a valuable intermediate in organic synthesis.[2] The presence of two amino groups at the 3 and 5 positions further modulates its reactivity and provides sites for further functionalization.

The N-oxide group can act as an excellent ligand for transition metals, opening avenues in coordination chemistry and catalysis.[1] In medicinal chemistry, the N-oxide functionality is often employed to enhance the solubility, stability, and pharmacokinetic profiles of drug candidates.[1][3] Diaminopyridine derivatives, in a broader context, are recognized for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target for antimicrobial agents.[2]

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₅H₇N₃O[1][4]
Molecular Weight 125.13 g/mol [1][4]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[1][2]
CAS Number 17070-93-8[1][4]
Predicted Density 1.45 g/cm³[1][2]
Melting Point 229-230°C (in water)[1]

Below is a diagram illustrating the relationship between the parent 3,5-diaminopyridine and its N-oxide derivative.

G cluster_0 Synthesis Pathway start 3,5-Diaminopyridine end This compound start->end Oxidation (e.g., H₂O₂, Acetic Acid)

Caption: Synthesis of this compound from its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its electronic and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The N-oxide group is known to cause a downfield shift of adjacent protons compared to the parent amine.[3]

Expected Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2, H-67.8 - 8.2Doublet (or broad singlet)~2-3 HzProtons adjacent to the N-oxide are deshielded. Coupling to H-4.
H-46.8 - 7.2Triplet (or broad singlet)~2-3 HzProton situated between the two amino groups. Coupling to H-2 and H-6.
-NH₂4.5 - 5.5Broad Singlet-Protons of the amino groups, typically broad due to exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-3, C-5145 - 150Carbons bearing the amino groups, significantly shielded.
C-2, C-6135 - 140Carbons adjacent to the N-oxide group.
C-4115 - 120Carbon atom situated between the two amino groups.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide and amino functionalities.[1]

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amino)3300 - 3500Strong, BroadCharacteristic of primary amines.[1]
C-H Stretch (Aromatic)3000 - 3100MediumTypical for aromatic C-H bonds.
C=C, C=N Stretch (Aromatic Ring)1550 - 1650Medium to StrongVibrations of the pyridine ring.
N-O Stretch (N-oxide)1250 - 1300StrongCharacteristic absorption for pyridine N-oxides.[1]
C-N Stretch (Amino)1250 - 1350MediumStretching vibration of the carbon-nitrogen bond of the amino group.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 125, corresponding to the molecular weight of the compound.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), a strong signal at m/z = 126 is anticipated.

  • Key Fragmentation Pathways:

    • Loss of an oxygen atom from the N-oxide group to give a fragment at m/z = 109.

    • Loss of an amino group (-NH₂) to yield a fragment at m/z = 109.

    • Further fragmentation of the pyridine ring.

The fragmentation pattern can be visualized as follows:

G M_plus [M+H]⁺ m/z = 126 M_minus_O [M+H-O]⁺ m/z = 110 M_plus->M_minus_O -O M_minus_NH2 [M+H-NH₂]⁺ m/z = 110 M_plus->M_minus_NH2 -NH₂

Caption: Predicted fragmentation of this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization if using ESI.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Synthesis Protocol: N-Oxidation of 3,5-Diaminopyridine

The primary route for synthesizing this compound is through the direct oxidation of 3,5-diaminopyridine.[1] A common and effective method utilizes hydrogen peroxide in an acidic medium.[1]

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-diaminopyridine in glacial acetic acid.

  • Slowly add 30% aqueous hydrogen peroxide to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

  • Heat the reaction mixture to approximately 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of considerable interest to the scientific community. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols offer a solid foundation for the synthesis and spectroscopic analysis of this and related pyridine N-oxide derivatives. As with any chemical investigation, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated laboratory.

References

  • Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. - DTIC. (URL: [Link])

  • N-oxidation of Pyridine Derivatives - Supporting Information. (URL: [Link])

  • 3,5-DIAMINO-4-NITROPYRIDINE_N-OXIDE - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the synthesis, crystal structure, and molecular geometry of 3,5-Diaminopyridine N-oxide. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced structural characteristics of pyridine N-oxide derivatives. This document synthesizes established experimental methodologies for analogous compounds with predictive insights into the specific features of the title compound, offering a comprehensive view in the absence of its published single-crystal X-ray diffraction data.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring functionalized with two amino groups at the 3 and 5 positions and an N-oxide group.[1] The N-oxide functionality significantly alters the electronic properties of the pyridine ring, increasing its electron density and making it a versatile intermediate in organic synthesis and a potent ligand in coordination chemistry.[2] The presence of both hydrogen bond donors (amino groups) and a strong hydrogen bond acceptor (the N-oxide oxygen) preordains a rich and influential network of intermolecular interactions, which are critical in determining the solid-state packing, physical properties, and ultimately, its application in medicinal chemistry and materials science.[1][3] Pyridine N-oxides and their derivatives are found in numerous biologically active compounds and pharmacological agents.[4]

This guide will delve into the probable synthetic routes and crystallization strategies for obtaining high-quality single crystals of this compound. It will further provide a detailed, albeit predictive, exploration of its molecular geometry and the extensive hydrogen bonding network that is expected to govern its crystal lattice.

Synthesis and Crystallization: A Methodological Approach

Experimental Protocol: Synthesis of this compound

The synthesis of pyridine N-oxides is commonly achieved through oxidation using peracids or hydrogen peroxide.[5] A widely adopted and effective method involves the use of hydrogen peroxide in a carboxylic acid medium, typically glacial acetic acid.[5]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diaminopyridine in glacial acetic acid.

  • Oxidation: To this solution, add a 30-35% aqueous solution of hydrogen peroxide dropwise. The reaction is exothermic and may require initial cooling.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically in the range of 70-80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The excess acetic acid and water can be removed under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the crystalline solid.[1]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is paramount for the definitive elucidation of the crystal structure. Slow evaporation is a commonly successful technique for growing high-quality crystals of polar organic molecules.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Given the polar nature of the molecule, solvents like methanol, ethanol, or water, or mixtures thereof, are good starting points.

  • Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Crystal Harvesting: Carefully harvest the well-formed crystals from the mother liquor and dry them before mounting for X-ray diffraction analysis.

The experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram:

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start 3,5-Diaminopyridine reaction N-Oxidation Reaction start->reaction reagents H2O2, Acetic Acid reagents->reaction workup Workup & Purification reaction->workup product Crystalline this compound workup->product crystallization Single Crystal Growth product->crystallization spectroscopy Spectroscopic Analysis (IR, NMR) product->spectroscopy xrd X-ray Diffraction crystallization->xrd structure_solution Structure Solution & Refinement xrd->structure_solution geometry_analysis Molecular Geometry Analysis structure_solution->geometry_analysis h_bonding Hydrogen Bonding Analysis structure_solution->h_bonding

Caption: A schematic overview of the synthesis, characterization, and structural analysis of this compound.

Molecular Geometry: A Predictive Analysis

In the absence of experimental data, the molecular geometry of this compound can be reliably predicted by drawing parallels with structurally similar compounds, such as 3,5-dimethylpyridine N-oxide, and from insights gleaned from computational studies.[6]

The molecule is expected to be largely planar, with the pyridine ring adopting a regular hexagonal geometry, slightly distorted by the substituents. The N-oxide bond introduces a zwitterionic character to the molecule.[3]

Predicted Bond Lengths and Angles:

ParameterPredicted Value RangeRationale and Comparative Data
N-O Bond Length 1.32 - 1.35 ÅThe N-O bond in pyridine N-oxides typically falls within this range. In 3,5-dimethylpyridine N-oxide dihydrate, this bond is 1.3404(14) Å.[6] The presence of electron-donating amino groups may slightly lengthen this bond compared to unsubstituted pyridine N-oxide.
C-N (ring) Bond Lengths 1.33 - 1.39 ÅThese will be typical for an aromatic heterocyclic ring.
C-C (ring) Bond Lengths 1.37 - 1.40 ÅConsistent with aromatic C-C bonds.
C-NH2 Bond Lengths 1.35 - 1.40 ÅThe partial double bond character due to the resonance of the amino lone pair with the aromatic ring will result in a shorter bond than a typical C-N single bond.
C-N-C (ring) Angle ~118 - 122°Typical for a pyridine ring.
O-N-C (ring) Angles ~119 - 121°Similar to what is observed in other pyridine N-oxides.
C-C-N (amino) Angles ~118 - 122°Standard angles for substituents on an aromatic ring.

The amino groups are expected to be coplanar with the pyridine ring to maximize resonance stabilization. This planarity is a key feature in related molecules like 3,5-dinitro-2,4,6-triaminopyridine-1-oxide.[5]

Caption: Predicted molecular structure of this compound with estimated bond lengths.

Crystal Packing and Hydrogen Bonding Network

The most significant feature of the crystal structure of this compound is expected to be an extensive and robust hydrogen bonding network. The molecule possesses two primary amine groups (hydrogen bond donors) and a highly polarized N-oxide oxygen atom (a strong hydrogen bond acceptor).[1]

This combination is likely to lead to a highly organized, three-dimensional supramolecular architecture. Based on the structures of related compounds, several hydrogen bonding motifs can be anticipated:

  • N-H···O Interactions: The primary and most dominant interactions will likely be between the hydrogen atoms of the amino groups and the oxygen atom of the N-oxide group of neighboring molecules. This is a classic and strong hydrogen bond that dictates the packing in many N-oxide compounds.[6]

  • N-H···N Interactions: It is also plausible that the amino groups could engage in hydrogen bonding with the nitrogen atoms of the pyridine rings of adjacent molecules, although this is generally a weaker interaction compared to N-H···O.

  • Intermolecular Hydrogen Bonding: These interactions will likely link the molecules into chains or sheets. For instance, in 3,5-dinitro-2,4,6-triaminopyridine-1-oxide, extensive intermolecular hydrogen bonding leads to a laminated planar crystal structure.[5]

  • Intramolecular Hydrogen Bonding: While less likely to be the dominant interaction due to the geometry, weak intramolecular hydrogen bonds between an amino hydrogen and the N-oxide oxygen are a possibility that would influence the conformation of the amino groups.

The diagram below illustrates the probable hydrogen bonding network in the crystal lattice of this compound.

Caption: A simplified representation of the anticipated intermolecular N-H···O hydrogen bonds in the crystal lattice of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide complementary data to support the structural elucidation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The exact position is sensitive to hydrogen bonding. The N-H stretching vibrations of the amino groups will be observed in the 3200-3500 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts of the ring protons will be influenced by the electronic effects of both the N-oxide and the amino substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen atoms will show characteristic chemical shifts.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination via single-crystal X-ray diffraction, a robust and detailed predictive model of its molecular geometry and crystal packing can be constructed. This model, grounded in the well-documented structures of analogous compounds and the fundamental principles of chemical bonding and intermolecular forces, provides valuable insights for researchers. The synthesis is achievable through standard oxidation procedures, and its molecular structure is anticipated to be planar with an extensive network of N-H···O hydrogen bonds defining its solid-state architecture. This intricate hydrogen bonding is a key determinant of its physical and chemical properties, making it a molecule of significant interest in the fields of medicinal chemistry and materials science.

References

  • Defense Technical Information Center. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. DTIC. [Link]

  • Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. [Link]

  • Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233. [Link]

  • Schlafer, O., & Wöll, C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(2), 872–886. [Link]

  • The University of Manchester. (2013). CCDC 907799: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • ResearchGate. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. [Link]

  • ResearchGate. (n.d.). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]

  • National Institute of Standards and Technology. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. [Link]

  • SciSpace. (2016). Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Diaminopyridine N-oxide (DPO), a heterocyclic compound of increasing interest to researchers in drug discovery and development. As a Senior Application Scientist, the insights presented herein are a synthesis of established scientific principles and practical, field-proven methodologies. This document is designed to be a valuable resource for scientists and researchers, offering not only data but also the causal reasoning behind experimental choices and protocols. Our commitment to scientific integrity is reflected in the self-validating nature of the described protocols and the thorough citation of authoritative sources.

Introduction: The Chemical Identity and Significance of this compound

This compound is a pyridine derivative characterized by the presence of an N-oxide functional group and two amino substituents on the pyridine ring.[1] This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry. The N-oxide moiety, a dative bond between nitrogen and oxygen, significantly alters the electronic properties of the pyridine ring, enhancing its electron density and influencing its reactivity.[2] The amino groups, in turn, provide sites for hydrogen bonding and potential salt formation, which can modulate solubility and biological activity.

The primary route for the synthesis of this compound involves the oxidation of 3,5-diaminopyridine, commonly achieved using an oxidizing agent such as hydrogen peroxide in an acetic acid medium.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17070-93-8[1][3]
Molecular Formula C₅H₇N₃O[1][2][3]
Molecular Weight 125.13 g/mol [1][2][3]
Melting Point 229-230 °C (in water)[1]
Appearance Crystalline solid[1]
Predicted Density 1.45 ± 0.1 g/cm³[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the polar N-oxide group and two amino groups in DPO suggests a hydrophilic nature and, consequently, at least moderate solubility in polar solvents.[1]

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative assessment and data from structurally similar compounds can provide valuable guidance.

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale/Supporting Evidence
Water Polar ProticModerately SolubleThe hydrophilic nature of the molecule due to the N-oxide and two amino groups suggests good water solubility. The melting point is reported in water, implying some degree of solubility.[1]
Methanol Polar ProticSolublePolar protic nature of methanol and its ability to act as both a hydrogen bond donor and acceptor would facilitate the dissolution of DPO.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticSolubleDMF is another versatile polar aprotic solvent that is expected to readily dissolve DPO.
Acetone Polar AproticSparingly SolubleWhile polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, which may limit its ability to dissolve DPO.
Acetonitrile Polar AproticSparingly SolubleAcetonitrile is a polar aprotic solvent, but its lower polarity compared to DMSO and DMF may result in lower solubility for a highly polar compound like DPO.
Isopropanol Polar ProticSparingly SolubleThe increased nonpolar character of the isopropyl group compared to ethanol may reduce its effectiveness in solvating the polar DPO molecule.
Dichloromethane NonpolarInsolubleThe nonpolar nature of dichloromethane makes it a poor solvent for the highly polar DPO.
Hexane NonpolarInsolubleAs a nonpolar alkane, hexane is not expected to dissolve the polar DPO.
Experimental Protocol for Determining the Solubility of this compound

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the shake-flask method, a widely accepted technique for solubility determination.

Diagram 1: Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_sample Accurately weigh excess DPO prep_solvent Add a known volume of solvent prep_sample->prep_solvent shake Shake at a constant temperature (e.g., 25 °C) for 24-48 hours prep_solvent->shake settle Allow to settle shake->settle filter Filter through a 0.45 µm syringe filter settle->filter dilute Dilute the filtrate with mobile phase filter->dilute hplc Analyze by validated HPLC method dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Caption: Workflow for quantitative solubility determination of DPO.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Section 4.0 for a detailed protocol).

  • Calculation: Determine the concentration of DPO in the filtrate by comparing the analytical response to a standard curve prepared with known concentrations of the compound. The solubility is then expressed in units such as mg/mL or mol/L.

Stability Profile of this compound

Understanding the stability of a compound under various stress conditions is paramount for its successful development and formulation. Based on the chemical structure of DPO and the known reactivity of pyridine N-oxides, several degradation pathways can be anticipated.

Influence of pH
  • Acidic Conditions: Pyridine N-oxides are generally stable in acidic conditions. However, under strongly acidic conditions and elevated temperatures, hydrolysis of the amino groups or other acid-catalyzed degradation pathways could potentially occur.

  • Basic Conditions: In alkaline solutions, pyridine N-oxides can be more susceptible to degradation, particularly if there are electron-withdrawing groups on the ring. For DPO, the amino groups are electron-donating, which may confer some stability. However, the potential for base-catalyzed hydrolysis or other reactions should be investigated.

Thermal Stability

This compound has a relatively high melting point of 229-230 °C, suggesting good thermal stability in the solid state.[1] However, at elevated temperatures in solution, thermal degradation may occur. A common thermal degradation pathway for pyridine N-oxides is deoxygenation to the corresponding pyridine.

Photostability

Pyridine N-oxides are known to be photoreactive. Exposure to ultraviolet (UV) light can induce rearrangements and other photochemical reactions. A potential photodegradation pathway involves the formation of an oxaziridine intermediate, which can then rearrange to other products.

Oxidative Stability

While the N-oxide is already an oxidized form of the pyridine nitrogen, the amino groups on the ring could be susceptible to oxidation. A study on the related compound 3,4-diaminopyridine showed that under oxidative stress (hydrogen peroxide), a nitro-derivative was formed.[4] A similar transformation could be possible for DPO.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Diagram 2: Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare DPO solution in a suitable solvent acid Acidic (e.g., 0.1 M HCl) prep_solution->acid base Basic (e.g., 0.1 M NaOH) prep_solution->base thermal Thermal (e.g., 60 °C) prep_solution->thermal photo Photolytic (UV light) prep_solution->photo oxidative Oxidative (e.g., 3% H₂O₂) prep_solution->oxidative neutralize Neutralize (for acid/base stressed samples) acid->neutralize base->neutralize hplc Analyze by HPLC-UV/MS thermal->hplc photo->hplc oxidative->hplc neutralize->hplc evaluate Identify and quantify degradation products hplc->evaluate

Caption: Workflow for conducting forced degradation studies of DPO.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and keep it at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and keep it at a controlled temperature for a defined period.

    • Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

  • Sample Neutralization: For the acid and base-stressed samples, neutralize them with an appropriate amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4.0). An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Analytical Methodology for Quantification

A robust and reliable analytical method is crucial for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound.

Recommended HPLC Method

The following HPLC method is proposed based on methods developed for similar aminopyridine and pyridine N-oxide compounds.[5][6][7]

Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized, e.g., start with 5% B, ramp to 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 260-280 nm)
Injection Volume 10 µL

Diagram 3: Workflow for HPLC Method Validation

G cluster_validation Method Validation Parameters specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness

Caption: Key parameters for the validation of the HPLC method.

Protocol for HPLC Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, including impurities and degradation products. This is assessed during forced degradation studies.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte (recovery studies).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is limited, by drawing upon the known properties of structurally related pyridine N-oxides and aminopyridines, we have presented a scientifically grounded framework for its handling, analysis, and formulation development. The detailed experimental protocols provided for solubility determination, forced degradation studies, and HPLC analysis are designed to be practical and robust, enabling researchers to generate the specific data required for their applications. As with any scientific investigation, it is imperative that the proposed methodologies are rigorously validated in the user's laboratory to ensure the accuracy and reliability of the results.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (URL: [Link])

  • DMAP - ChemBK. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

  • Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide - ResearchGate. (URL: [Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

  • Method for preparing 3,5-dimethylpyridine-N-oxide - Google P
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (URL: [Link])

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. (URL: [Link])

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P
  • Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents - ResearchGate. (URL: [Link])

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])

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An In-depth Technical Guide to the Thermochemical Properties of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3,5-Diaminopyridine N-oxide (CAS 17070-93-8). Given the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document emphasizes the robust, field-proven experimental and computational methodologies required for its complete characterization. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of a compound's energetic characteristics and thermal stability. The guide details step-by-step protocols for thermal analysis (DSC/TGA) and combustion calorimetry for experimental determination, alongside a rigorous workflow for computational prediction using Density Functional Theory (DFT). This dual approach ensures a thorough, cross-validated characterization, which is critical for safety, handling, and application development.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring functionalized with two primary amine groups and an N-oxide moiety.[1] Its molecular formula is C₅H₇N₃O.[2] The N-oxide group significantly alters the electronic properties of the pyridine ring, increasing its electron density and making it a versatile intermediate in organic synthesis.[1][2] This structural motif is of considerable interest in medicinal chemistry as a scaffold for biologically active molecules and in materials science, where nitrogen-rich heterocyclic compounds are often investigated for their energetic properties.[1][3]

The presence of both hydrogen-bond-donating amine groups and the hydrogen-bond-accepting N-oxide oxygen suggests strong intermolecular interactions, likely resulting in a high melting point and density. A comprehensive understanding of its thermochemical properties—such as enthalpy of formation and thermal stability—is paramount for safe handling, scale-up, and predicting its behavior in various applications, from pharmaceutical formulations to energetic materials.

Summary of Known Thermochemical Properties

As of this guide's publication, specific, peer-reviewed experimental thermochemical data for this compound is not widely available in the literature. This is not uncommon for specialized or novel compounds. However, based on the behavior of structurally related aminonitropyridine N-oxides and dihydroxypyridine N-oxides, we can anticipate its general thermal behavior.[4][5] Compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) exhibit high thermal stability, with decomposition onsets well above 300°C.[6][7] While this compound lacks the strongly exothermic nitro groups, the N-O bond itself represents a site of potential energetic decomposition.

The following table outlines the key thermochemical parameters that must be determined and provides estimated values based on related structures. The primary purpose of this guide is to provide the methodologies to populate this table with robust experimental and computational data.

Table 1: Key Thermochemical Parameters for this compound

PropertySymbolValue (Units)Method of Determination
Molecular Formula-C₅H₇N₃O-
Molecular WeightMW125.13 g/mol -
Predicted Densityρ~1.45 g/cm³[2]Gas Pycnometry
Melting PointTₘTo be determinedDifferential Scanning Calorimetry (DSC)
Onset of DecompositionTₔTo be determinedThermogravimetric Analysis (TGA) / DSC
Standard Enthalpy of Formation (solid)ΔH°₟(s)To be determined (kJ/mol)Combustion Calorimetry & Hess's Law
Standard Enthalpy of Formation (gas)ΔH°₟(g)To be determined (kJ/mol)Sublimation Enthalpy + ΔH°₟(s) / DFT
N-O Bond Dissociation EnthalpyBDE(N-O)To be determined (kJ/mol)Derived from ΔH°₟(g) / DFT

Experimental Determination of Thermochemical Properties

From our experience, a multi-technique experimental approach is non-negotiable for generating trustworthy thermochemical data. The following protocols are designed to be self-validating, where results from one technique inform and confirm the others.

Thermal Stability Analysis: TGA and DSC

The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a complete picture of a material's thermal behavior.[8] TGA measures mass changes with temperature, identifying decomposition points, while DSC measures the heat flow, identifying phase transitions (like melting) and exothermic or endothermic events.[8]

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared aluminum or ceramic crucible. A small sample size is critical to minimize thermal gradients and ensure safety, especially for a compound with unknown energetic potential.

  • Experimental Conditions:

    • Place the crucible in the instrument.

    • Purge the furnace with an inert atmosphere (typically nitrogen at 50 mL/min) to prevent oxidative side-reactions.

    • Set the temperature program to ramp from ambient (~25°C) to a temperature beyond the final decomposition (~400-500°C) at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Concurrently record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins.

    • DTG Curve: Identify the temperature of the maximum rate of decomposition for each decomposition step.

    • DSC Curve: Identify the peak temperature and integrated area of any endotherms (melting) or exotherms (decomposition). The melting point (Tₘ) is taken as the onset of the melting endotherm.

TGA_DSC_Workflow cluster_prep Sample Preparation & Setup cluster_run Data Acquisition cluster_analysis Data Analysis & Interpretation Calibrate 1. Calibrate TGA/DSC (Temp, Mass, Enthalpy) Sample 2. Weigh 1-3 mg Sample into Crucible Calibrate->Sample Setup 3. Load Sample & Set Conditions (N2 Purge, 10°C/min ramp) Sample->Setup Run 4. Ramp Temperature (25°C to 500°C) Setup->Run TGA TGA Curve: Mass Loss vs. Temp Run->TGA DSC DSC Curve: Heat Flow vs. Temp Run->DSC DTG DTG Curve: Rate of Mass Loss TGA->DTG Derivative Results 5. Determine Key Parameters: - Melting Point (Tm) - Decomposition Onset (Td) - Decomposition Peaks TGA->Results DSC->Results DTG->Results

Caption: Experimental workflow for TGA/DSC thermal analysis.

Standard Enthalpy of Formation (ΔH°₟)

The standard enthalpy of formation is one of the most important thermochemical properties, quantifying the energy stored within a molecule.[9][10] It is determined experimentally by measuring the energy of combustion (ΔE°c) using bomb calorimetry and then applying Hess's Law.[11][12]

  • Calorimeter Calibration: Determine the energy equivalent (ε_cal) of the bomb calorimeter by combusting a certified standard, typically benzoic acid. This step is crucial for accuracy and must be repeated regularly.

  • Sample Preparation:

    • Press approximately 0.5-1.0 g of this compound into a pellet.

    • Accurately measure the mass of the pellet.

    • Place the pellet in the crucible inside the combustion bomb. Attach a nickel or platinum fuse wire of known mass and energy of combustion.

  • Bomb Assembly: Add 1 mL of deionized water to the bomb to ensure all nitrogen oxides formed during combustion are converted to aqueous nitric acid. Seal the bomb and pressurize it with high-purity oxygen to 30 atm.

  • Combustion: Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample via the fuse wire.

  • Data Acquisition: Record the temperature change of the water bath until a stable final temperature is reached. The raw temperature rise (ΔT) is the primary measurement.

  • Data Correction and Calculation:

    • Calculate the total heat released (q_total) using: q_total = ε_cal * ΔT.

    • Correct this value for the heat released by the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).[11]

    • Calculate the standard energy of combustion (ΔE°c) per mole of the sample.

    • Convert ΔE°c to the standard enthalpy of combustion (ΔH°c) using the relation: ΔH°c = ΔE°c + Δn_gas * RT, where Δn_gas is the change in moles of gas for the combustion reaction.

  • Hess's Law Application: Use the balanced combustion equation (Equation 1) and the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the compound (ΔH°₟).[10][13]

    Equation 1: Balanced Combustion C₅H₇N₃O(s) + 6.25 O₂(g) → 5 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g)

    Equation 2: Hess's Law Calculation ΔH°_reaction = ΣΔH°₟(products) - ΣΔH°₟(reactants) ΔH°c = [5ΔH°₟(CO₂) + 3.5ΔH°₟(H₂O)] - [ΔH°₟(C₅H₇N₃O) + 6.25*ΔH°₟(O₂)] (Note: ΔH°₟ for O₂ and N₂ is zero by definition).[10]

Enthalpy_Workflow cluster_cal 1. Calorimeter Calibration cluster_exp 2. Sample Combustion cluster_calc 3. Calculation Benzoic Combust Benzoic Acid Epsilon Determine Energy Equivalent (ε_cal) Benzoic->Epsilon q_total Calculate q_total = ε_cal * ΔT Epsilon->q_total Pellet Prepare & Weigh Sample Pellet Bomb Assemble & Pressurize Bomb (30 atm O₂) Pellet->Bomb Ignite Ignite Sample & Record Temp Rise (ΔT) Bomb->Ignite Ignite->q_total Correct Apply Corrections (fuse wire, HNO₃ formation) q_total->Correct dEc Calculate ΔE°c (kJ/mol) Correct->dEc dHc Convert to ΔH°c dEc->dHc dHf Calculate ΔH°f (solid) using Hess's Law dHc->dHf

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Computational Modeling of Thermochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting thermochemical properties.[3] It provides a safe, cost-effective way to estimate energetics, especially for novel or potentially hazardous materials, and to corroborate experimental findings.[14]

  • Structure Optimization:

    • Construct the 3D structure of this compound in a molecular modeling program.

    • Perform a full geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[12]

  • Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • A critical self-validating step: confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate enthalpy calculations.

  • Single-Point Energy Calculation:

    • To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally expensive method, such as the composite G3 or CBS-APNO methods, if resources permit.[3]

  • Enthalpy of Formation Calculation:

    • The gas-phase enthalpy of formation (ΔH°₟(g)) is calculated using an isodesmic or atomization reaction scheme. The atomization method (Equation 3) calculates the enthalpy change for breaking the molecule into its constituent atoms in their standard state.

    Equation 3: Atomization Enthalpy ΔH°₟(g, 298K) = H_molecule - Σ(H_atoms) + Σ(ΔH°₟(atoms)) Where H_molecule and H_atoms are the calculated total enthalpies (electronic + thermal corrections) of the molecule and its constituent atoms, respectively, and ΔH°₟(atoms) are the well-known experimental enthalpies of formation for the gas-phase atoms.

DFT_Workflow Input 1. Build Input Structure (this compound) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Analysis (at same level of theory) Opt->Freq Check Check for Imaginary Frequencies Freq->Check Thermo 5. Calculate Thermochemical Properties (Atomization or Isodesmic Method) Freq->Thermo Provides ZPVE & Thermal Corrections Check->Opt Imaginary Freqs Found (Re-optimize) Energy 4. Single-Point Energy (Optional High-Level Method) Check->Energy No Imaginary Freqs Energy->Thermo Output Predicted ΔH°f (gas) and other properties Thermo->Output

Caption: Computational workflow for DFT-based thermochemical prediction.

Data Interpretation and Safety Considerations

  • Cross-Validation: A key tenet of trustworthy science is the cross-validation of results. The experimentally determined enthalpy of formation should be compared with the computationally predicted value. A close agreement (typically within 10-20 kJ/mol) provides high confidence in the data.

  • Thermal Stability: The onset of decomposition (Tₔ) from TGA is a critical safety parameter. A sharp, highly exothermic decomposition peak in the DSC curve indicates a rapid release of energy, suggesting the material may have hazardous properties requiring specialized handling protocols.

  • N-O Bond Enthalpy: The N-O bond is often the weakest bond in N-oxides and its dissociation can be the initial step in thermal decomposition.[15][16] The bond dissociation enthalpy (BDE) can be derived from the gas-phase enthalpy of formation and provides fundamental insight into the molecule's intrinsic stability.

Conclusion

Characterizing the thermochemical properties of a specialized compound like this compound requires a rigorous, integrated approach. This guide outlines the gold-standard experimental and computational workflows necessary to generate accurate and reliable data for its enthalpy of formation and thermal stability. By meticulously following these protocols—combining precise calorimetric measurements with high-level DFT calculations—researchers can build a comprehensive and trustworthy thermochemical profile. This foundational knowledge is essential for ensuring safe handling, predicting reactivity, and enabling the confident application of this versatile molecule in research and development.

References

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2009). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Taylor & Francis Online. [Link]

  • Elder, A., & Smith, A. M. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate. [Link]

  • Paraskevas, P. G., et al. (2013). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. ScienceDirect. [Link]

  • Golden, D. M. (2014). Computational Study of the Thermochemistry of N2O5 and the Kinetics of the Reaction N2O5 + H2O → 2. UNT Digital Library. [Link]

  • Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials. [Link]

  • Adolph, H. G., & Chaykovsky, M. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. DTIC. [Link]

  • Chemistry LibreTexts. (2019). Standard Enthalpy of Formation. Chemistry LibreTexts. [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Standard Enthalpy of Formation (M6Q8). UW-Madison. [Link]

  • Chemistry LibreTexts. (2023). Standard Enthalpy of formation. Chemistry LibreTexts. [Link]

  • eCampusOntario Pressbooks. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances. eCampusOntario. [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (1998). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate. [Link]

  • Liebman, J. F., et al. (2018). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]

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Harnessing the Therapeutic Potential of 3,5-Diaminopyridine N-oxide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of 3,5-Diaminopyridine N-oxide derivatives. We will delve into the unique chemical properties conferred by the N-oxide moiety, explore promising therapeutic avenues, and provide validated experimental protocols to empower your research and development efforts.

Introduction: The Strategic Value of the this compound Scaffold

The introduction of an N-oxide group to a pyridine ring is a powerful strategy in medicinal chemistry, profoundly altering the parent molecule's physicochemical properties and biological activity.[1] The this compound scaffold is a heterocyclic compound featuring a pyridine ring where the nitrogen atom is oxidized, and two amino groups are attached at the 3 and 5 positions.[2] This unique arrangement offers a compelling starting point for drug discovery for several key reasons:

  • Modulated Electronic Properties: The highly polar N⁺-O⁻ dative bond acts as a strong π-donor and a σ-acceptor.[1] This dual nature alters the electronic distribution of the pyridine ring, making it more susceptible to chemical modifications and influencing interactions with biological targets.[1][2]

  • Enhanced Physicochemical Properties: The N-oxide group significantly increases polarity, which can improve aqueous solubility and modulate membrane permeability—critical factors in drug development.[1][3]

  • Hydrogen Bonding Capability: The N-oxide oxygen is a strong hydrogen bond acceptor, while the two amino groups are hydrogen bond donors.[2][4] This allows for strong and specific interactions with enzyme active sites and receptors.[3][4]

  • Metabolic Handle and Prodrug Potential: Heteroaromatic N-oxides can be metabolically reduced in vivo.[3] This property is ingeniously leveraged in the design of prodrugs, particularly those activated under specific physiological conditions like the low-oxygen environment of solid tumors.[1][3]

These fundamental characteristics position this compound derivatives as a versatile and promising scaffold for developing novel therapeutics across multiple disease areas.

Synthesis and Derivatization Strategies

The primary synthetic route to the this compound core involves the direct oxidation of the parent 3,5-diaminopyridine.[2] The choice of oxidizing agent is critical for achieving high yield and purity.

Core Synthesis Protocol: Oxidation of 3,5-Diaminopyridine

This protocol is based on the classical Ochiai methodology, which remains a reliable and widely used approach.[2]

Rationale: Hydrogen peroxide is a clean and effective oxidant, while acetic acid serves as both a solvent and a catalyst for the N-oxidation process. The reaction temperature is optimized to ensure complete conversion while minimizing potential side reactions.

Step-by-Step Methodology:

  • Suspend 3,5-diaminopyridine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add 30% aqueous hydrogen peroxide to the suspension while stirring.

  • Heat the reaction mixture to approximately 70-75°C.

  • Maintain this temperature for 4-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and carefully neutralize it to precipitate the product.

  • Isolate the crude this compound product by filtration.

  • Purify the product by recrystallization, typically from water, to yield a crystalline solid.[2]

Self-Validation: Purity of the final compound should be confirmed by melting point determination (literature value: 229-230°C) and characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[2]

Workflow for Synthesis and Derivatization

The true potential lies in the derivatization of this core structure. The amino groups at the 3 and 5 positions are nucleophilic and can be readily functionalized to create a library of novel compounds for biological screening.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start 3,5-Diaminopyridine Oxidation Oxidation (H₂O₂, Acetic Acid) Start->Oxidation Core 3,5-Diaminopyridine N-oxide Core Oxidation->Core Deriv Functionalization of Amino Groups (e.g., Acylation, Alkylation, Sulfonylation) Core->Deriv Library Derivative Library Deriv->Library Screening Biological Screening (Antimicrobial, Anticancer) Library->Screening

Caption: General workflow from core synthesis to a screenable derivative library.

Potential Biological Activities and Mechanisms

While specific biological data for the parent this compound is not widely reported, the known activities of related pyridine N-oxides and diaminopyridines provide a strong rationale for investigating several key therapeutic areas.[4][5][6]

Anticancer Activity

Heterocyclic N-oxides are an emerging and potent class of anticancer agents.[4][7] The activity of this compound derivatives can be explored through several validated mechanisms.

A. Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia), a condition that makes them resistant to conventional therapies.[1] The N-oxide moiety can be selectively reduced by reductases that are overexpressed in hypoxic cells, releasing a cytotoxic agent.[3][4] This targeted activation minimizes damage to healthy, oxygenated tissues, improving the therapeutic window.[1][8]

G cluster_prodrug Mechanism: Hypoxia-Activated Prodrug Prodrug Non-toxic Prodrug (Derivative) HypoxicCell Hypoxic Cancer Cell (Low O₂) Prodrug->HypoxicCell Reductase Reductase Enzymes HypoxicCell->Reductase overexpression ActiveDrug Cytotoxic Agent (Active Form) Reductase->ActiveDrug Reduction of N-oxide Apoptosis DNA Damage & Cell Death ActiveDrug->Apoptosis

Caption: Selective activation of an N-oxide prodrug in hypoxic tumor cells.

B. Kinase Inhibition: The diaminopyridine scaffold is a known component of kinase inhibitors.[5] For example, derivatives of diaminopyrimidine have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), which is overexpressed in many tumors and plays a key role in cell proliferation, survival, and migration.[5] By designing derivatives that fit into the ATP-binding pocket of target kinases, this scaffold can block downstream signaling pathways essential for cancer growth.[5]

Antimicrobial Activity

Amine oxides have demonstrated broad-spectrum antimicrobial activity.[9] The primary mechanism is believed to be the disorganization of the bacterial cell membrane structure.[9]

Mechanism of Action: The positively charged nitrogen and negatively charged oxygen of the N-oxide group create a strong dipole.[2] When appended with appropriate lipophilic side chains (via derivatization of the amino groups), these molecules can intercalate into the lipid bilayer of bacterial membranes. This disrupts membrane integrity, leading to the leakage of essential intracellular components like potassium ions (K⁺) and ultimately causing cell death.[9] The antimicrobial efficacy is often dependent on the chain length of the hydrophobic alkyl groups attached.[9]

Derivative ClassTarget OrganismTypical MIC Range (µg/mL)Proposed Mechanism
N-Alkylmorpholine N-oxidesBacillus cereus, S. cerevisiae10 - 100Membrane Disruption, K⁺ Leakage[9]
3,5-Diacetylpyridine DerivativesGram-positive/negative bacteria50 - 250Not specified[10][11][12]
Pyridin-yl-pyrimidin-yl-aminophenyl-amidesGram-positive/negative bacteria, Fungi16 - 128Not specified[13]
Caption: Examples of antimicrobial activity from related pyridine and N-oxide compounds.

Key Experimental Protocols

To validate the potential biological activities, standardized and robust assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]

Rationale: Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib or Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: This standardized method provides a quantitative measure of a compound's potency against various bacterial and fungal strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. Its inherent chemical properties make it an ideal candidate for the development of novel anticancer and antimicrobial agents.[3][4] Future research should focus on:

  • Rational Library Design: Synthesizing a diverse library of derivatives by functionalizing the amino groups to probe structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the strategic advantages of the N-oxide moiety, researchers can unlock the full therapeutic potential of this versatile chemical class, paving the way for the next generation of targeted therapies.

References

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 934–946. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and in Vitro Antitumoral Activity of New 3,5-dicyanopyridine Derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1859–1867. Available from: [Link]

  • ResearchGate. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Available from: [Link]

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  • Morsy, E. M. H., et al. (2015). SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Poloniae Pharmaceutica, 72(3), 465–474. Available from: [Link]

  • ResearchGate. Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1122880. Available from: [Link]

  • ResearchGate. Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry, 128, 106093. Available from: [Link]

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The Strategic Utility of 3,5-Diaminopyridine N-oxide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the design and construction of novel molecular entities with tailored biological activities. Among these, pyridine N-oxides represent a class of compounds with unique electronic properties and reactivity profiles that render them invaluable as synthetic intermediates. This technical guide delves into the core attributes of a particularly promising, yet underexplored, member of this family: 3,5-Diaminopyridine N-oxide .

This document serves as an in-depth resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and synthetic applications of this versatile precursor. By elucidating the underlying principles of its reactivity and offering practical, field-proven insights, this guide aims to empower chemists to harness the full potential of this compound in the pursuit of innovative molecular design and discovery.

Core Chemical and Physical Characteristics

This compound is a heterocyclic compound distinguished by a pyridine ring bearing two amino groups at the C3 and C5 positions and an N-oxide functionality at the nitrogen atom.[1][2] This unique arrangement of functional groups imparts a distinct set of properties that are central to its utility in organic synthesis.

The N-oxide group, formed by the oxidation of the pyridine nitrogen, significantly alters the electronic landscape of the aromatic ring.[2] The dative bond between the nitrogen and oxygen atoms creates a dipole moment, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This electronic perturbation, coupled with the electron-donating nature of the two amino substituents, results in a nuanced reactivity profile that differs substantially from that of the parent 3,5-diaminopyridine.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17070-93-8[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[2]
Physical State Crystalline solid[1]
Melting Point 229-230 °C (in water)[1]
Boiling Point (Predicted) 524.5 ± 30.0 °C[1]
Density (Predicted) 1.45 ± 0.1 g/cm³[1]
Polar Surface Area (PSA) 77.5 Ų[1]
XLogP3 -1.5[1]

The presence of both hydrogen bond donors (the amino groups) and a strong hydrogen bond acceptor (the N-oxide oxygen) facilitates the formation of extensive intermolecular hydrogen bonding networks. This contributes to its crystalline nature and influences its solubility characteristics.[1] The low XLogP3 value suggests a hydrophilic character, indicating moderate solubility in polar solvents.[1]

Synthesis of this compound: A Robust and Scalable Protocol

The primary and most established method for the synthesis of this compound is the direct oxidation of the parent heterocycle, 3,5-diaminopyridine.[1] This approach, rooted in the classical pyridine N-oxidation methodologies, typically employs a peroxy acid, with hydrogen peroxide in a carboxylic acid solvent being a common and effective choice.[1]

The rationale behind this choice of reagents lies in the electrophilic nature of the oxygen atom in the peroxy acid, which readily attacks the lone pair of electrons on the basic pyridine nitrogen. The acidic medium facilitates the reaction by protonating the pyridine nitrogen, making it more susceptible to oxidation.

Synthesis_Workflow Start 3,5-Diaminopyridine Reaction Oxidation ~70-80 °C, 4-5 hours Start->Reaction Substrate Reagents H₂O₂ (30% aq.) Glacial Acetic Acid Reagents->Reaction Oxidizing System Workup Work-up & Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product Reactivity_Hub cluster_reactions Key Reaction Pathways Main 3,5-Diaminopyridine N-oxide Electrophilic Electrophilic Substitution (on Amino Groups) Main->Electrophilic Acylation, Alkylation Nucleophilic Nucleophilic Substitution (on Pyridine Ring) Main->Nucleophilic Activation by N-oxide Cyclization Cyclization Reactions Main->Cyclization e.g., with 1,2-dicarbonyls to form Pyrido[3,4-b]pyrazines Coordination Coordination Chemistry Main->Coordination Ligand for Transition Metals

Sources

Reactivity of the amino groups in 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Amino Groups in 3,5-Diaminopyridine N-oxide

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine N-oxide core with two primary amino groups at the meta-positions, presents a distinct reactivity profile. The N-oxide functionality profoundly influences the electronic properties of the pyridine ring, thereby modulating the nucleophilicity and reaction pathways of the amino substituents. This guide provides a comprehensive exploration of the chemical behavior of the amino groups in this compound, grounded in established chemical principles and supported by experimental protocols. We will delve into the synthesis of the parent molecule and dissect the reactivity of its amino groups in key chemical transformations including diazotization, acylation, and alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Molecular Landscape of this compound

This compound is a crystalline solid characterized by a pyridine ring where the nitrogen atom is oxidized, and two amino groups are situated at the 3- and 5-positions.[1] This arrangement confers a unique combination of electronic and structural features that are central to its chemical behavior.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.

PropertyValueReference
CAS Number 17070-93-8[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1][2]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[1][2]
Melting Point 229-230°C (in water)[1]
Appearance Crystalline solid[1]
XLogP3 -1.5[1]

The negative XLogP3 value indicates a hydrophilic nature, consistent with the presence of multiple polar functional groups capable of hydrogen bonding.[1]

Electronic and Structural Characteristics

The N-oxide group is the dominant electronic feature of the molecule. It functions as a strong resonance-donating group, increasing the electron density of the pyridine ring, particularly at the ortho (2, 6) and para (4) positions.[3] While the amino groups are at the meta (3, 5) positions, their nucleophilicity is still influenced by the overall electron-rich nature of the ring. The N-oxide's oxygen atom is a strong hydrogen bond acceptor, influencing crystal packing and solubility.[1][4] The molecule possesses C₂ᵥ symmetry, rendering the two amino groups at the 3- and 5-positions chemically equivalent.

Significance in Medicinal Chemistry

Pyridine N-oxides are a versatile class of compounds in drug development.[3][5][6] The N-oxide moiety can enhance aqueous solubility, modulate pharmacokinetic profiles, and serve as a prodrug that is reduced in vivo.[5][6][7] this compound, with its multiple functionalization points, serves as an invaluable scaffold for building more complex, biologically active molecules, such as inhibitors of dihydrofolate reductase (DHFR) or precursors to pyrido[3,4-b]pyrazines.[1][2]

Synthesis of this compound

The most direct and common synthesis of this compound involves the N-oxidation of the commercially available 3,5-diaminopyridine. This transformation is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid, following the general methodology developed by Ochiai.[1][4]

G cluster_workflow Synthesis Workflow Start 3,5-Diaminopyridine Reaction Heat (70-80°C, 4-5h) Start->Reaction Suspend in Acetic Acid Reagents H₂O₂ (30-35% aq.) Glacial Acetic Acid Reagents->Reaction Add Product This compound Reaction->Product Isolate & Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Oxidation of 3,5-Diaminopyridine

This protocol is adapted from established procedures for pyridine N-oxidation.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-diaminopyridine (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Addition of Oxidant: To the stirred suspension, carefully add 30-35% aqueous hydrogen peroxide (2.0-3.0 eq.). The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling the mixture to room temperature, remove the excess acetic acid under reduced pressure.

  • Isolation: Dilute the residue with water and neutralize the solution by carefully adding a base (e.g., solid Na₂CO₃ or saturated NaHCO₃ solution) until the pH is approximately 8-9.

  • Purification: The product may precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry. Alternatively, the aqueous solution can be extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate). The crude product can be further purified by recrystallization from water or an alcohol/water mixture to yield the final product.[1]

Core Reactivity of the Amino Groups

The two primary amino groups are the principal sites for electrophilic attack. Their reactivity is governed by their inherent nucleophilicity and the steric environment. Due to the molecule's symmetry, reactions typically occur at both amino groups unless a significant excess of the substrate is used to favor mono-substitution.

Diazotization: Formation and Reactivity of Diazonium Salts

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into versatile diazonium salt intermediates.[8][9] This reaction is typically performed in cold, acidic aqueous solution with a source of nitrous acid, such as sodium nitrite.

However, the diazotization of aminopyridines presents a unique challenge: the ring nitrogen can compete with the amino group for the nitrosating agent (nitrosonium ion, NO⁺).[10] This can lead to lower yields or side reactions. The reaction must be performed under strongly acidic conditions to ensure the ring nitrogen is protonated, rendering it non-nucleophilic and directing the electrophilic attack to the primary amino groups.

The resulting bis-diazonium salt of this compound is highly unstable and is typically generated and used in situ.[10][11] These intermediates readily lose dinitrogen gas (N₂) and can be trapped by various nucleophiles in subsequent reactions (e.g., Sandmeyer or Schiemann reactions) or undergo hydrolysis to form 3,5-dihydroxypyridine N-oxide.[8]

G A This compound (H₂N-R-NH₂) C Unstable Bis-Diazonium Salt ([N₂]⁺-R-[N₂]⁺) A->C Diazotization B NaNO₂ / aq. HCl (0-5°C) B->C F 3,5-Dihydroxypyridine N-oxide (HO-R-OH) C->F Hydrolysis G 3,5-Dihalopyridine N-oxide (X-R-X) C->G Sandmeyer Reaction D H₂O / Δ D->F E CuX (X = Cl, Br, CN) E->G

Caption: Reaction pathways following the diazotization of this compound.

3.1.1. General Protocol: In Situ Diazotization and Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq.) in a dilute mineral acid (e.g., 2 M H₂SO₄ or HCl) in a flask, cooling the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (2.2 eq.) in a minimum amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.[11]

  • Diazonium Formation: Stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: To convert the diazonium salt to the dihydroxy compound, slowly warm the reaction mixture to room temperature and then gently heat it (e.g., to 50-60°C) until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture and neutralize it to isolate the 3,5-dihydroxypyridine N-oxide product, which can be purified by extraction or recrystallization.

Acylation: Amide Bond Formation

The amino groups of this compound readily undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing new functional groups or for protecting the amino groups during subsequent chemical steps.[12]

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct (e.g., HCl). Given that the substrate itself is a pyridine derivative, it can act as its own base, though adding an external base is often preferable for driving the reaction to completion.

3.2.1. General Protocol: Di-acetylation with Acetic Anhydride

  • Setup: Suspend this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM, or pyridine) in a flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq.).

  • Acylation: Cool the mixture to 0°C and add acetic anhydride (2.2 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water or a saturated solution of NaHCO₃. Extract the product with an organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude di-acetylated product, which can be purified by chromatography or recrystallization.

Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents.[13] This reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products at each amino site, as well as over-alkylation to form quaternary ammonium salts. Reaction conditions, including stoichiometry, temperature, and choice of base, must be carefully optimized to achieve the desired product. Reductive amination provides an alternative, more controlled route to mono-alkylation.

3.3.1. General Protocol: N-Alkylation with an Alkyl Halide

  • Setup: Dissolve or suspend this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, 2.2 eq.) portion-wise at 0°C to deprotonate the amino groups.

  • Alkylating Agent: After stirring for 30-60 minutes, add the alkyl halide (e.g., methyl iodide or ethyl bromide, 2.2 eq.) dropwise at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete.

  • Quenching and Isolation: Carefully quench the reaction by adding water or methanol. Extract the product into an organic solvent. Purify the crude product using column chromatography to separate the desired N-alkylated derivative from byproducts.

Analytical Characterization

Confirmation of the structure of this compound and its derivatives relies on standard spectroscopic techniques.

  • NMR Spectroscopy: In ¹H NMR, the parent compound will show distinct signals for the aromatic protons and a broad signal for the -NH₂ protons. Upon acylation or alkylation, new signals corresponding to the added groups will appear, and the chemical shift of adjacent aromatic protons may change.[5][14]

  • IR Spectroscopy: The parent compound exhibits characteristic N-H stretching vibrations for the primary amine (typically two bands around 3200-3400 cm⁻¹) and a strong N-O stretching band (around 1200-1300 cm⁻¹).[5][14] Formation of a secondary amine or amide will alter the N-H stretching region accordingly.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum provides direct confirmation of the molecular weight of the parent compound and its reaction products.[14]

Conclusion

The amino groups of this compound are reactive nucleophiles whose chemical behavior is intricately linked to the electronic influence of the N-oxide functionality. While the two amino groups are chemically equivalent, their reactions with various electrophiles provide access to a wide array of substituted pyridine N-oxides. A thorough understanding of the specific conditions required for transformations such as diazotization, acylation, and alkylation is critical for harnessing the synthetic potential of this molecule. As a versatile building block, this compound continues to be a valuable platform for the design and synthesis of novel compounds in medicinal chemistry and materials science.

References

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  • ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide....
  • DTIC. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide.
  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Benchchem. (n.d.). This compound | CAS 17070-93-8.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • PubMed Central (PMC). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide.
  • ResearchGate. (2025). Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide.
  • ResearchGate. (n.d.). Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under....
  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • National Institutes of Health. (n.d.). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • ResearchGate. (2025). Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • ResearchGate. (n.d.). Synthetic route for chiral DMAP‐N‐oxides.
  • ChemRxiv. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts.
  • ACS Publications. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 3,5-Diaminopyridine N-oxide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foundational Understanding: Physicochemical and Electronic Profile

3,5-Diaminopyridine N-oxide is a heterocyclic compound distinguished by a pyridine ring where the nitrogen atom is oxidized, and two amino groups are positioned at the 3 and 5 locations.[1] This unique structure confers specific properties that are highly advantageous in medicinal chemistry.

The introduction of the N-oxide functionality is not a trivial modification; it fundamentally alters the electronic landscape of the pyridine ring.[2] The N⁺-O⁻ bond is highly polar and zwitterionic, making the molecule a strong hydrogen bond acceptor.[3][4] This polarity enhances water solubility and can decrease membrane permeability, crucial parameters in tuning the pharmacokinetic profile of a drug candidate.[3][4][5][6][7]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in Drug Development
CAS Number 17070-93-8Unique identifier for substance registration and tracking.[1]
Molecular Formula C₅H₇N₃ODefines the elemental composition.[1]
Molecular Weight 125.13 g/mol Influences diffusion, membrane transport, and receptor binding.[1][2]
Melting Point 229-230°CIndicates high crystalline stability due to strong intermolecular forces.[1]
Polar Surface Area 77.5 ŲSuggests moderate cell permeability and good oral bioavailability potential.[1]
XLogP3 -1.5Indicates a hydrophilic nature, correlating with higher aqueous solubility.[1]

Strategic Applications in Medicinal Chemistry

The utility of this compound extends beyond its physical properties. It serves as a versatile scaffold and a functional intermediate in the synthesis of novel therapeutic agents.[1][6]

  • Improving Pharmacokinetics: The N-oxide moiety is a key tool for enhancing the solubility, stability, and overall pharmacokinetic profile of drug candidates.[1] Molecules with N-oxide functionalities are often explored as intermediates or prodrugs to optimize drug delivery and efficacy.[3][6][7]

  • Bioisosteric Replacement: In rational drug design, the N-oxide group can serve as a bioisostere for a carbonyl group.[8] Its ability to form strong hydrogen bonds allows it to mimic interactions with biological targets, such as the oxyanion binding site in proteases, potentially leading to superior inhibitory activity.[4][8]

  • Prodrug and Bioreductive Activation: Many heteroaromatic N-oxides can be enzymatically reduced in vivo.[3][4] This property is exploited in the design of hypoxia-activated prodrugs, where an inactive N-oxide precursor is converted to a cytotoxic agent specifically in the low-oxygen environment of solid tumors.[3][4]

  • Scaffold for Privileged Structures: The compound is a valuable building block for constructing more complex molecular architectures.[1][2] For instance, it can undergo condensation reactions with 1,2-dicarbonyl compounds to create pyrido[3,4-b]pyrazines, a class of compounds with known biological activities.[2]

  • Mimicry of Nitric Oxide (NO) Signaling: The N-O group can act as a mimic for nitric oxide (NO), a critical signaling molecule involved in processes like vasodilation and neurotransmission.[3][4][9] Certain heterocyclic N-oxides can function as NO donors, releasing NO under physiological conditions to activate pathways like the soluble guanylyl cyclase (sGC)-cGMP cascade.[8][9] This has significant implications for developing drugs for cardiovascular diseases.[8][9]

  • Coordination Chemistry in Medicine: The N-oxide oxygen and the amino groups can serve as excellent ligands for coordinating with metal centers.[1] This opens avenues in medicinal inorganic chemistry for designing metal complexes with unique catalytic or therapeutic properties.[1]

Below is a logical workflow illustrating the progression from the core compound to its potential therapeutic application via the nitric oxide pathway.

G cluster_0 Chemical & Biological Activation cluster_1 Cellular Signaling Cascade cluster_2 Physiological Response A This compound (Pro-drug/NO Mimic) B Enzymatic Reduction or Thiol-Mediation A->B Physiological Conditions C Nitric Oxide (NO) Release B->C Activation D Soluble Guanylyl Cyclase (sGC) (Inactive) C->D Binding E sGC-NO Complex (Active) D->E Conformational Change F GTP E->F Converts G cGMP F->G sGC Catalysis H Protein Kinase G (PKG) Activation G->H I Vasodilation, Anti-platelet Aggregation, Neurotransmission H->I Leads to

Caption: Putative Nitric Oxide Donor Mechanism.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of this compound. These are foundational procedures that can be optimized based on specific research objectives.

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes the direct N-oxidation of 3,5-diaminopyridine, a common and effective synthetic route.[1] The causality behind this choice is the directness and efficiency of using a potent oxidizing agent to form the N-O bond.

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Suspend 3,5-diaminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The acetic acid serves as both a solvent and a catalyst for the oxidation.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide to the suspension. An exothermic reaction may occur; maintain control by adding the H₂O₂ dropwise, potentially using an ice bath initially.

  • Reaction Conditions: Heat the mixture to approximately 70-80°C and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is critical to remove the acid and prepare for extraction.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate. The N-oxide product is polar but will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/ether) to yield a crystalline solid.[1]

Protocol 2: Application in Scaffold Synthesis - A General Workflow

This protocol outlines a general workflow for utilizing this compound as a building block in a subsequent synthetic step, such as a condensation reaction.

G start Synthesis of This compound (Protocol 1) purify Purification & Characterization (Recrystallization, NMR, MS) start->purify Yields Crude Product reaction Condensation Reaction (e.g., with 1,2-dicarbonyl) purify->reaction Provides Pure Starting Material workup Reaction Work-up & Crude Product Isolation reaction->workup Reaction Completion purify2 Purification of Final Product (Column Chromatography) workup->purify2 Yields Crude Derivative analysis Structural Analysis (NMR, MS, X-ray) purify2->analysis Provides Pure Compound bio_eval Biological Evaluation (In vitro assays, etc.) analysis->bio_eval Confirms Structure

Caption: General Experimental Workflow.

Procedure:

  • Reactant Preparation: Dissolve the purified this compound (from Protocol 1) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the coupling partner (e.g., a 1,2-dicarbonyl compound like glyoxal or diacetyl) to the solution. A catalytic amount of acid may be required to facilitate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring by TLC to track the formation of the new, more complex heterocyclic product.

  • Isolation and Purification: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting residue. Purification is typically achieved via column chromatography on silica gel, using a gradient of solvents (e.g., hexane/ethyl acetate) to isolate the target compound.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The inclusion of TLC monitoring at each reaction stage allows the researcher to visually track the consumption of reactants and the formation of products, ensuring the reaction proceeds as intended. The final characterization steps (NMR, MS) provide definitive structural proof, validating the entire synthetic pathway. For biological assays, appropriate positive and negative controls are paramount to validate the observed activity of the synthesized compounds.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique electronic and physical properties, stemming from the N-oxide functionality, allow for the sophisticated modulation of pharmacokinetic profiles, the design of targeted prodrugs, and the creation of novel molecular scaffolds.[1][3][8] The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to harness the full potential of this versatile compound in the pursuit of new and effective therapeutic agents.

References

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  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed. PubMed.
  • Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide - Benchchem. Benchchem.
  • Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide - ResearchGate.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. PubMed Central.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF - ResearchGate.
  • Recent developments in nitric oxide donor drugs - PMC - PubMed Central. PubMed Central.

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Application Notes and Protocols for 3,5-Diaminopyridine N-oxide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3,5-Diaminopyridine N-oxide in Coordination Chemistry

This compound is a heterocyclic compound that has emerged as a ligand of significant interest in the field of coordination chemistry.[1][2] Its unique electronic and structural features, arising from the interplay between the aromatic pyridine ring, the N-oxide functionality, and the two amino substituents, make it a versatile building block for the design of novel metal complexes. The N-oxide group provides a primary coordination site through the oxygen atom, while the amino groups can participate in further coordination or hydrogen bonding, potentially leading to diverse and stable molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound-based metal complexes, offering detailed protocols for researchers, scientists, and professionals in drug development.

The introduction of an oxygen atom to the nitrogen of the pyridine ring significantly alters the electronic properties of the molecule, enhancing its electron-donating capabilities and making it an excellent ligand for a variety of transition metals.[3][4][5][6] The resulting metal complexes have shown promise in diverse fields, including catalysis, materials science, and medicinal inorganic chemistry.[1] For instance, zinc complexes of pyridine-N-oxide derivatives have been successfully employed as highly efficient catalysts for Michael addition reactions. Furthermore, the inherent biological activities of pyridine N-oxide derivatives and their metal complexes, such as the fungistatic and bacteriostatic properties of zinc pyrithione, underscore their potential in the development of new therapeutic agents.[7]

This document will delve into the practical aspects of working with this compound, providing experimentally grounded protocols and insights into the characterization and potential applications of its coordination compounds.

Synthesis of this compound: A Step-by-Step Protocol

The most common and effective method for the synthesis of this compound is the direct oxidation of the parent amine, 3,5-diaminopyridine.[1] This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in an acidic medium or organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[1][8] The following protocol details a widely used procedure.

Protocol 1: Synthesis of this compound via Oxidation

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a condenser, dissolve 3,5-diaminopyridine (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (a slight excess, typically 1.1-1.5 equivalents) at room temperature. The addition should be done carefully to control any potential exotherm. For larger scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with constant stirring for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8-9. Be cautious as this will generate CO₂ gas.

    • The aqueous solution is then extracted several times with chloroform or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure compound.

Causality Behind Experimental Choices:
  • Acetic Acid as Solvent: Acetic acid serves as a solvent and also protonates the pyridine nitrogen, which can influence the reactivity of the ring towards oxidation.

  • Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a readily available and effective oxidizing agent for this transformation. The acidic conditions facilitate the formation of a more potent oxidizing species.

  • Neutralization and Extraction: The neutralization step is crucial to remove the acidic solvent and facilitate the extraction of the product into an organic solvent. Multiple extractions ensure a good recovery of the product.

Coordination Chemistry: Synthesis of Metal Complexes with this compound

This compound is an excellent ligand for a wide range of transition metals, including but not limited to manganese, iron, cobalt, nickel, copper, and zinc.[7][9][10] Coordination typically occurs through the oxygen atom of the N-oxide group.[7] The amino groups at the 3 and 5 positions can also participate in coordination, potentially leading to bidentate or bridging ligation, or can be involved in intricate hydrogen bonding networks that stabilize the crystal lattice.[1]

General Protocol 2: Synthesis of a Transition Metal Complex with this compound

This protocol provides a general framework for the synthesis of metal complexes. The specific metal salt, solvent, and reaction conditions may need to be optimized for each target complex.

Materials:

  • This compound

  • A suitable metal salt (e.g., chloride, nitrate, acetate, or perchlorate salt of the desired transition metal)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, or water)

  • Schlenk flask or round-bottom flask

  • Stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon line), if working with air-sensitive metal salts.

Procedure:

  • Ligand Solution: Dissolve this compound in the chosen solvent in a flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The molar ratio of ligand to metal will depend on the desired coordination number and stoichiometry of the complex. Common ratios are 2:1 or 3:1 (ligand:metal).

  • Reaction: Stir the resulting mixture at room temperature or under reflux for a specified period (typically ranging from a few hours to overnight). The formation of a precipitate often indicates the formation of the complex.

  • Isolation of the Complex:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the precipitate with a small amount of the cold solvent to remove any unreacted starting materials.

    • Dry the complex under vacuum.

  • Crystallization (for X-ray diffraction): Single crystals suitable for X-ray crystallography can often be grown by slow evaporation of the solvent from the reaction mixture, or by layering a solution of the complex with a less polar solvent in which the complex is insoluble.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Solution Reaction Complexation Reaction (Stirring/Reflux) Ligand->Reaction Metal Metal Salt Solution Metal->Reaction Isolation Isolation & Purification (Filtration, Washing, Drying) Reaction->Isolation Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Isolation->Spectroscopy Xray Single-Crystal X-ray Diffraction Isolation->Xray Elemental Elemental Analysis Isolation->Elemental Thermal Thermal Analysis (TGA/DSC) Isolation->Thermal Catalysis_Pathway Ligand 3,5-Diaminopyridine N-oxide Catalyst Active Metal Complex (Catalyst) Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Cycle Catalytic Cycle Catalyst->Cycle Substrates Reactants (Substrates) Substrates->Cycle Products Desired Products Cycle->Catalyst Regeneration Cycle->Products

Caption: Logical flow for the application of metal complexes in catalysis.

Medicinal Inorganic Chemistry

The intersection of coordination chemistry and medicine offers exciting opportunities for the development of novel therapeutic agents. Pyridine N-oxide derivatives and their metal complexes have been investigated for their biological activities. [1][4][5][6]

  • Antimicrobial Agents: The structural similarity to other biologically active N-oxides suggests potential antimicrobial properties. [7]* Enzyme Inhibition: Diaminopyridine derivatives are known to interact with biological targets such as enzymes. [2]* Prodrugs: The N-oxide functionality can be used to improve the pharmacokinetic properties of drugs, acting as a prodrug that is reduced in vivo. [1][4][5][6]

Conclusion and Future Outlook

This compound is a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive platform for the design of a wide array of metal complexes. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of study. Future research will likely focus on the development of chiral derivatives for asymmetric catalysis, the exploration of their utility in materials science, and a deeper investigation into their biological activities for potential therapeutic applications.

References

  • Transition metal complexes of pyridine-N-oxides - Wikipedia. (URL: [Link])

  • Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc | Request PDF - ResearchGate. (URL: [Link])

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC - PubMed Central. (URL: [Link])

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters - ACS Publications. (URL: [Link])

  • Transition Metal Complexes of Pyridine N-Oxide | Journal of the American Chemical Society. (URL: [Link])

  • A New Convenient Synthesis of Pyridine-N-oxides. (URL: [Link])

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC - PubMed Central. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

  • pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: [Link])

  • Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide - ResearchGate. (URL: [Link])

  • Transition metal complexes of pyridine-N-oxides - Wikiwand. (URL: [Link])

  • Medicinal Applications of Coordination Complexes - Semantic Scholar. (URL: [Link])

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

  • Syntheses and crystal structures of the five- and sixfold coordinated complexes diisoselenocyanatotris(2-methylpyridine N-oxide)cobalt(II) and diisoselenocyanatotetrakis(2-methylpyridine N-oxide)cobalt(II) - NIH. (URL: [Link])

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. (URL: [Link])

  • The Coordination Chemistry of cis-3, 5-Diaminopiperidine and Substituted Derivatives - ElectronicsAndBooks. (URL: [Link])

  • Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 | Request PDF - ResearchGate. (URL: [Link])

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PubMed. (URL: [Link])

  • Preparation and properties of three novel energetic complexes of 2, 6-diamino-3, 5-dinitropyridine-1-oxides - ResearchGate. (URL: [Link])

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications. (URL: [Link])

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. (URL: [Link])

  • Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate - PubMed. (URL: [Link])

  • Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC - PubMed Central. (URL: [Link])

  • Coordination behavior of ligand based on NNS and NNO donors with ruthenium(III) complexes and their catalytic and DNA interaction studies - PubMed. (URL: [Link])

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PubMed Central. (URL: [Link])

  • Transition metal complexes of novel binuclear Schiff base derived from 3,3′-diaminobenzidine: synthesis, characterization, thermal behavior, DFT, antimicrobial and molecular docking studies | Request PDF - ResearchGate. (URL: [Link])

Sources

Experimental protocol for the N-oxidation of 3,5-diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Characterization of 3,5-Diaminopyridine-N-Oxide

Introduction: The Significance of 3,5-Diaminopyridine-N-Oxide

3,5-Diaminopyridine-N-oxide is a heterocyclic compound featuring a pyridine ring with an oxidized nitrogen atom and two amino groups at the 3 and 5 positions.[1] This N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate in organic synthesis and a molecule of interest in medicinal chemistry.[2][3] The introduction of the N-oxide group can improve properties such as solubility and stability or serve as a key reactive site for further molecular elaboration.[1][3] For instance, diaminopyridine derivatives are explored as potential inhibitors for enzymes like dihydrofolate reductase (DHFR), a crucial target for antibacterial agents.[2]

This document provides a comprehensive, field-proven protocol for the N-oxidation of 3,5-diaminopyridine. It details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and essential safety considerations for researchers and professionals in chemical and pharmaceutical development.

Pillar 1: Mechanistic Rationale and Causality

The N-oxidation of a pyridine derivative is a classic example of an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic character, allowing it to attack an electrophilic oxygen source.[4]

Several oxidizing agents can achieve this transformation, but the choice is dictated by factors such as substrate reactivity, cost, safety, and scalability.

  • Peroxy Acids (e.g., m-CPBA): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and often used for their reliability and mild reaction conditions.[5][6] However, they can be costly and pose stability challenges, as they are often sold as stabilized mixtures and are sensitive to decomposition.[5][6]

  • Hydrogen Peroxide with Acetic Acid: A more economical and common approach involves the in situ formation of peracetic acid from the reaction between hydrogen peroxide (H₂O₂) and glacial acetic acid.[7][8] This method is robust and has been successfully applied to a wide range of pyridine derivatives, including those with electron-donating amino substituents.[9][10] The acidic medium protonates the pyridine nitrogen, and the peracetic acid then delivers the oxygen atom.

The presence of two amino groups (-NH₂) on the pyridine ring at the 3 and 5 positions enhances the nucleophilicity of the ring nitrogen through an electron-donating mesomeric effect. This increased electron density facilitates the attack on the oxidizing agent, often allowing the reaction to proceed under moderate conditions.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and definitive characterization steps to ensure the successful synthesis and purity of the target compound.

Materials and Equipment
Reagents & ChemicalsEquipment
3,5-Diaminopyridine250 mL Round-bottom flask
Glacial Acetic AcidMagnetic stirrer and stir bar
Hydrogen Peroxide (30-35% solution)Heating mantle with temperature control
Sodium Carbonate (Na₂CO₃) or 10% NaOHCondenser
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Deionized WaterFiltration apparatus (Büchner funnel)
Methanol (for recrystallization)pH meter or pH paper
TLC plates (Silica gel)Standard laboratory glassware
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purify Purification & Final Product A Dissolve 3,5-diaminopyridine in glacial acetic acid B Slowly add H₂O₂ solution (maintain 70-80°C) A->B C Heat mixture at 75°C for 5-7 hours B->C D Monitor reaction via TLC C->D D->C Continue heating if incomplete E Cool to room temp. Remove acetic acid via rotovap D->E If complete F Dilute with water Adjust pH to 9-10 with Na₂CO₃ E->F G Extract with Chloroform (3x) F->G H Dry organic phase (Na₂SO₄) Filter and evaporate solvent G->H I Recrystallize crude solid from water or methanol H->I J Dry pure crystals (yields 3,5-diaminopyridine-N-oxide) I->J G cluster_structure Structural Confirmation cluster_functional Functional Group & Purity Product Purified Product H_NMR ¹H NMR Product->H_NMR Proton Environment C_NMR ¹³C NMR Product->C_NMR Carbon Skeleton MS Mass Spectrometry Product->MS Molecular Weight (125.13 g/mol) IR IR Spectroscopy Product->IR N-O Stretch MP Melting Point Product->MP Purity Check (Lit: 229-230°C)

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 3,5-Diaminopyridine N-oxide

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to the structure of a vast majority of pharmaceuticals and functional organic materials.[1] Among the myriad of building blocks available to synthetic chemists, this compound emerges as a particularly versatile and reactive precursor for the construction of complex molecular architectures.

The unique electronic and structural features of this compound—a pyridine ring activated by an N-oxide functionality and bearing two nucleophilic amino groups—render it a powerful synthon for a variety of transformations. The N-oxide group not only enhances the electron density of the pyridine ring, making it more susceptible to certain electrophilic substitutions, but also activates the C2 and C6 positions for nucleophilic attack.[2][3] This dual reactivity, coupled with the presence of the diamino functionalities, opens up a rich field of synthetic possibilities, primarily through condensation and cycloaddition reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in the synthesis of novel heterocycles. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-proven protocols, and discuss the potential biological significance of the resulting compounds, thereby offering a complete toolkit for leveraging this potent building block in your research endeavors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.

PropertyValueReference
CAS Number 17070-93-8
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Physical State Crystalline solid
Melting Point 229-230°C
Polar Surface Area 77.5 Ų

Synthetic Application I: Condensation Reactions with α-Dicarbonyl Compounds for the Synthesis of Pyrido[3,4-b]pyrazine N-oxides

One of the most powerful applications of this compound lies in its ability to undergo condensation reactions with α-dicarbonyl compounds to furnish fused heterocyclic systems. This approach provides a direct and efficient route to pyrido[3,4-b]pyrazine N-oxides, a scaffold of significant interest in medicinal chemistry due to its structural similarity to pteridines and other biologically active nitrogen heterocycles.[4][5] Pyrido[3,4-b]pyrazines have been investigated for their potential as anticancer and anti-inflammatory agents.[4][6]

Mechanistic Rationale

The reaction proceeds via a classical condensation mechanism. The vicinal amino groups of this compound act as nucleophiles, attacking the two carbonyl carbons of the α-dicarbonyl compound. Subsequent dehydration leads to the formation of the pyrazine ring, fused to the parent pyridine N-oxide core. The N-oxide functionality is retained in the product, offering a handle for further synthetic manipulations or influencing the biological activity of the final molecule.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,5-Diaminopyridine N-oxide Process_Step Condensation & Dehydration Reactant1->Process_Step Reactant2 α-Dicarbonyl Compound (e.g., Benzil) Reactant2->Process_Step Intermediate Di-imine Intermediate Product Pyrido[3,4-b]pyrazine N-oxide Derivative Intermediate->Product Cyclization Process_Step->Intermediate Formation

Fig. 1: Condensation of this compound.
Experimental Protocol: Synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazine-1-oxide

This protocol details the synthesis of a representative pyrido[3,4-b]pyrazine N-oxide derivative using benzil as the α-dicarbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 125 mg) in glacial acetic acid (10 mL).

  • Add benzil (1.0 mmol, 210 mg) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2,3-diphenylpyrido[3,4-b]pyrazine-1-oxide.

Expected Outcome:

The product is typically an off-white to yellow crystalline solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy) to confirm the structure.

Reaction MetricsExpected Value
Yield 75-85%
Purity (by HPLC) >95%

Synthetic Application II: [3+2] Cycloaddition Reactions for the Construction of Fused Triazole Scaffolds

The N-oxide moiety in this compound can participate as a 1,3-dipole in cycloaddition reactions, a powerful strategy for the synthesis of five-membered heterocycles.[7] Specifically, in the presence of a suitable activating agent, the N-oxide can react with alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to yield fused triazole derivatives. This transformation provides access to a class of heterocycles with a high nitrogen content, which is often associated with a range of biological activities.

Mechanistic Rationale

The reaction is believed to proceed through a [3+2] cycloaddition mechanism, also known as a Huisgen cycloaddition.[8] The pyridine N-oxide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise addition of the N-oxide to the triple bond of the alkyne leads to the formation of a five-membered heterocyclic ring fused to the pyridine core. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the pyridine N-oxide and the alkyne.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,5-Diaminopyridine N-oxide Process_Step [3+2] Cycloaddition Reactant1->Process_Step Reactant2 Alkyne Dipolarophile (e.g., DMAD) Reactant2->Process_Step Transition_State Concerted or Stepwise Transition State Process_Step->Transition_State Product Fused Triazole Derivative Transition_State->Product

Fig. 2: [3+2] Cycloaddition of this compound.
Experimental Protocol: Synthesis of a Fused Triazole Derivative

This protocol outlines a general procedure for the [3+2] cycloaddition of this compound with dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • This compound (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Anhydrous Toluene or Xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 125 mg) in anhydrous toluene (15 mL).

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 0.15 mL) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure fused triazole product.

Expected Outcome:

The product is typically isolated as a solid. Full characterization by NMR, MS, and IR is essential to confirm the structure and regiochemistry of the cycloaddition.

Reaction MetricsExpected Value
Yield 40-60%
Purity (by HPLC) >98%

Biological Significance and Future Perspectives

The novel heterocyclic scaffolds synthesized from this compound are of considerable interest to the drug discovery community. The pyrido[3,4-b]pyrazine core, as previously mentioned, is a known pharmacophore with demonstrated anticancer and anti-inflammatory activities.[6] The introduction of the N-oxide functionality may modulate these properties, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Similarly, fused triazole systems are prevalent in a wide array of medicinally important compounds, exhibiting antimicrobial, antiviral, and anticancer properties.[1] The diaminopyridine substitution on these newly formed heterocycles provides additional points for diversification, allowing for the generation of compound libraries for high-throughput screening.

The protocols outlined herein provide a robust starting point for the exploration of the synthetic utility of this compound. Further research into the scope and limitations of these reactions, as well as the biological evaluation of the resulting novel heterocycles, is highly encouraged and promises to be a fruitful area of investigation.

References

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. Available from: [Link]

  • El-Essawy, F. A., et al. (2010). SYNTHESIS OF SOME FUSED HETEROCYCCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds, 46(3), 325-332. Available from: [Link]

  • Farrell, R. P., et al. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides. Organic Letters, 14(23), 5988-5991. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Matsumoto, K., et al. (1982). FORMATION OF NOVEL 1:3 MOLAR ADDUCTS IN THE HIGH PRESSURE REACTION OF z (IH) -PYRIDONES WITH DIMETHYL ACETYLENEDICARBOXYLATE. HETEROCYCLES, 19(3), 493-496. Available from: [Link]

  • Mathew, B., et al. (2011). Synthesis and reactivity of new heterocycles possessing a pyrido [2, 3-b] pyrazine motif. Bioorganic & Medicinal Chemistry, 19(24), 7121-7130. Available from: [Link]

  • Muscente, A. R., & Johnson, J. S. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 17(15), 3838–3841. Available from: [Link]

  • Popova, E. A., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3321. Available from: [Link]

  • Temple, C., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of medicinal chemistry, 25(8), 1045–1050. Available from: [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][9]oxazines and pyrido[4,3-b][1][9]thiazines. Journal of medicinal chemistry, 25(2), 161–166. Available from: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available from: [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

Sources

Application Notes & Protocols: 3,5-Diaminopyridine N-oxide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Heterocyclic N-oxides are a prominent class of compounds in medicinal chemistry, often utilized to modulate the physicochemical and pharmacological properties of parent N-heterocycles.[1] The introduction of an N-oxide moiety can enhance aqueous solubility, alter metabolic pathways, and introduce new vectors for molecular interactions, making it a valuable strategy in drug design.[2][3] Within this class, 3,5-Diaminopyridine N-oxide stands out as a particularly versatile synthetic intermediate.[4] It is a trifunctional building block featuring a pyridine N-oxide core, which modifies the electronic properties of the aromatic ring, and two nucleophilic amino groups at the 3- and 5-positions.[4][5] This unique arrangement of functional groups provides a robust platform for the synthesis of complex, biologically active molecules, including fused heterocyclic systems and potential enzyme inhibitors.[1][5]

This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a reliable synthetic protocol, and its application in the construction of advanced bioactive scaffolds. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their drug discovery efforts.

Physicochemical Properties & Characterization

This compound is a crystalline solid whose key properties are summarized below.[4] The presence of the highly polar N-oxide bond and two hydrogen-bonding amino groups results in moderate water solubility and a hydrophilic character, as indicated by its negative XLogP3 value.[4]

PropertyValueSource
CAS Number 17070-93-8[4]
Molecular Formula C₅H₇N₃O[4]
Molecular Weight 125.13 g/mol [4]
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine[4][5]
Physical State Crystalline Solid[4]
Melting Point 229-230°C (in water)[4]
Predicted Density 1.45 ± 0.1 g/cm³[4]
XLogP3 -1.5[4]
Spectroscopic Signature

While detailed spectral analyses are project-specific, the expected spectroscopic characteristics provide a baseline for structural verification:

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-oxide group, typically in the 1250-1300 cm⁻¹ region, and strong N-H stretching bands for the primary amino groups between 3300-3500 cm⁻¹.[4]

  • NMR Spectroscopy: In ¹H NMR, the protons on the pyridine ring will show distinct patterns. The N-oxide functionality generally causes a downfield shift in the chemical signature of adjacent protons compared to the parent pyridine.[4] In ¹³C NMR, the carbons attached to the nitrogen and amino groups will exhibit characteristic shifts.

Synthesis of this compound

The most direct and common route for preparing this compound is through the oxidation of the commercially available starting material, 3,5-diaminopyridine.[4] This method, based on the classic Ochiai reaction, typically employs hydrogen peroxide in an acidic medium.[4][6]

Synthetic Workflow

The workflow involves the N-oxidation of the pyridine ring nitrogen. The nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source, typically a peroxyacid formed in situ from the reaction of hydrogen peroxide and a carboxylic acid like acetic acid.

Start 3,5-Diaminopyridine Process Oxidation Reaction (Heat, 70-80°C) Start->Process Reagents H₂O₂ (30% aq.) Glacial Acetic Acid Reagents->Process Oxidizing Agent Product This compound Process->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Oxidation

Disclaimer: This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid (AcOH)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,5-diaminopyridine (e.g., 1.0 eq, 10 mmol, 1.09 g) in glacial acetic acid (e.g., 15-20 mL). Stir the mixture to ensure good suspension.

  • Addition of Oxidant: To the stirring suspension, carefully add 30% aqueous hydrogen peroxide (e.g., 1.5-2.0 eq, 15-20 mmol, ~1.7-2.3 mL). Caution: The addition may be exothermic.

  • Reaction: Heat the mixture to approximately 70-80°C and maintain this temperature for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quench & Neutralize: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully and slowly neutralize the excess acetic acid by adding a saturated solution of sodium carbonate or sodium bicarbonate until effervescence ceases and the pH is ~8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). The polarity of the N-oxide means it may have some aqueous solubility, so thorough extraction is key.

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.

Purification and Troubleshooting
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the final product as a crystalline solid.[4]

  • Troubleshooting - Low Yield:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. Monitor via TLC.

    • Product Loss during Work-up: The product has some water solubility.[4] Minimize the amount of aqueous solution used during neutralization and ensure thorough extraction. If the product remains in the aqueous layer, it may be necessary to concentrate the aqueous phase and re-extract.

Application in Bioactive Molecule Synthesis

The true utility of this compound lies in its ability to serve as a scaffold for more complex molecules. The two amino groups are excellent nucleophiles for building fused ring systems, a common motif in pharmacologically active compounds.

Application Example: Synthesis of Pyrido[3,4-b]pyrazines

A powerful application is the condensation of this compound with 1,2-dicarbonyl compounds to form pyrido[3,4-b]pyrazine N-oxides.[5] These scaffolds are found in various bioactive molecules. The reaction proceeds via a double condensation, where the two adjacent amino groups of the pyridine react with the two carbonyl groups of the dicarbonyl compound.

cluster_reactants Reactants Reactant1 This compound Process Condensation Reaction (e.g., EtOH, Reflux) Reactant1->Process Reactant2 1,2-Dicarbonyl Compound (e.g., Benzil) Reactant2->Process Product Fused Heterocycle (Pyrido[3,4-b]pyrazine N-oxide) Process->Product Forms new pyrazine ring

Caption: Reaction scheme for synthesizing fused heterocycles.

Detailed Experimental Protocol: Condensation

Materials:

  • This compound (from Section 3.2)

  • A 1,2-dicarbonyl compound (e.g., Benzil for a diphenyl-substituted product)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure pyrido[3,4-b]pyrazine derivative.

Safety and Handling

As with any laboratory chemical, this compound and its precursors must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Avoid contact with skin and eyes.[7] Do not breathe dust or vapors.[8] Handle in a well-ventilated area, preferably a chemical fume hood.[8] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the straightforward synthesis of complex heterocyclic systems. The N-oxide group not only facilitates certain synthetic transformations but also serves as a tool to enhance the drug-like properties of the final molecules. The protocols detailed herein provide a reliable foundation for the synthesis and application of this important intermediate, enabling researchers to explore novel chemical space in the pursuit of new therapeutic agents.

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  • This compound | CAS 17070-93-8. Benchchem.
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Application Notes & Protocols for In Vitro Evaluation of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 3,5-Diaminopyridine N-oxide

This compound is a heterocyclic compound featuring a pyridine N-oxide core functionalized with two amino groups.[1][2] The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its polarity and potential for hydrogen bonding, which can improve aqueous solubility and pharmacokinetic profiles.[1][3] While specific biological data for this compound is limited, the broader class of aminopyridine derivatives has garnered significant attention in medicinal chemistry. Notably, scaffolds based on 2-aminopyridine have been successfully developed into potent and selective inhibitors of Nitric Oxide Synthase (NOS) enzymes.[4][5]

Nitric oxide (NO) is a critical signaling molecule produced by three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[6] While essential for processes like neurotransmission and vasodilation, overproduction of NO, particularly by nNOS and iNOS, is implicated in neurodegenerative disorders and chronic inflammation.[4] This has established NOS isoforms as valuable therapeutic targets.

Given the structural precedent set by other aminopyridine-based NOS inhibitors, this compound represents a compelling candidate for investigation as a modulator of NOS activity. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, from foundational cytotoxicity assessments to specific functional assays for determining its effect on nitric oxide production.

Part 1: Foundational Assays for Compound Characterization

Before assessing the specific biological activity of this compound, it is imperative to establish its solubility, stability in culture media, and cytotoxic profile. These preliminary assays ensure that subsequent functional data is both accurate and interpretable.

Protocol 1.1: Preparation of Concentrated Stock Solutions

Rationale: Accurate and reproducible experimental results begin with proper compound handling. A concentrated stock solution in an appropriate solvent allows for precise dilutions into aqueous cell culture media while minimizing the concentration of the solvent, which can have its own biological effects. Dimethyl sulfoxide (DMSO) is the most common choice for initial studies due to its ability to dissolve a wide range of organic molecules.[7]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound (MW: 125.13 g/mol ) required to prepare a 10 mM or 50 mM stock solution.[2]

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: 10 mM × 1 mL × 125.13 g/mol / 1000 = 1.25 mg

  • Weighing: Carefully weigh the calculated amount of compound into a sterile polypropylene tube.

  • Solubilization: Add the required volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 1.2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: This assay is critical to distinguish between specific bioactivity (e.g., enzyme inhibition) and general cytotoxicity. A compound that kills cells will artefactually appear to inhibit cellular processes. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells, which is proportional to cell number.[8] This allows for the determination of the concentration range where this compound is non-toxic.

Materials:

  • RAW 264.7 (murine macrophage) or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1.1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, reagent grade

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be identical and not exceed 0.5%.[7] Replace the old medium with 100 µL of the compound-containing medium.

    • Controls: Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plotting viability against compound concentration allows for the determination of the CC50 (50% cytotoxic concentration).

Part 2: Functional Assay for Nitric Oxide Synthase Inhibition

Based on the activity of related aminopyridine compounds, a primary hypothesis is that this compound may inhibit NOS activity. The Griess assay is a straightforward and widely used colorimetric method to quantify nitric oxide production in a cell-based model by measuring its stable metabolite, nitrite.[8]

Workflow for Evaluating a Potential NOS Inhibitor

G A Prepare Compound Stock (Protocol 1.1) B Determine Cytotoxicity (CC50) (MTT Assay, Protocol 1.2) A->B C Cell-Based NO Production (Griess Assay, Protocol 2.1) B->C D Data Analysis: Calculate IC50 C->D E Purified Enzyme Assay (e.g., nNOS, iNOS, eNOS) D->E Confirm direct inhibition F Determine Ki and Selectivity E->F

Caption: A logical workflow for in vitro compound evaluation.

Protocol 2.1: Cell-Based Nitric Oxide Production (Griess Assay)

Rationale: This assay quantifies the inhibitory effect of this compound on inducible nitric oxide synthase (iNOS) activity within a relevant cellular context. Murine macrophages (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to robustly express iNOS and produce large amounts of NO. The amount of nitrite accumulated in the culture supernatant is then measured as a proxy for NO production.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • 24-well or 48-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • This compound (serial dilutions prepared in medium)

  • Known iNOS inhibitor (e.g., L-NAME or 1400W) as a positive control.[6]

  • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of medium. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (as determined in Protocol 1.2). Also include wells for a positive control inhibitor (e.g., 10 µM 1400W) and a vehicle control.

  • Incubation: Incubate for 1-2 hours at 37°C. This allows the compound to enter the cells before iNOS induction.

  • Stimulation: Add LPS to all wells (except for a "no LPS" negative control) to a final concentration of 1 µg/mL.

  • Production Phase: Incubate the plate for an additional 24 hours.

  • Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve by making serial dilutions of the sodium nitrite standard (e.g., from 100 µM down to 0 µM) in culture medium.

  • Griess Reaction: Add 50-100 µL of Griess Reagent to each sample and standard well. The volume should be equal to the sample volume.[8]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.

    • Use the equation to calculate the nitrite concentration in each experimental sample.

    • Calculate the percent inhibition of NO production for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Nitric Oxide Synthase (NOS) Catalytic Pathway

G L_Arg L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arg->NOS L_Cit L-Citrulline NOS->L_Cit NO Nitric Oxide (NO) NOS->NO Cofactors_out NADP⁺, H₂O NOS->Cofactors_out Inhibitor 3,5-Diaminopyridine N-oxide Inhibitor->NOS Cofactors_in Cofactors: NADPH, O₂, BH₄ Cofactors_in->NOS

Caption: The enzymatic conversion of L-Arginine to L-Citrulline and NO by NOS.

Part 3: Data Presentation and Interpretation

Quantitative data from dose-response experiments should be tabulated for clarity and easy comparison. This allows for a quick assessment of a compound's potency and potential therapeutic window.

Table 1: Hypothetical In Vitro Profile of this compound
Assay TypeCell Line / EnzymeParameterResultInterpretation
CytotoxicityRAW 264.7CC50> 100 µMCompound is not broadly toxic to macrophages at concentrations effective for NO inhibition.
NO ProductionLPS-stimulated RAW 264.7IC505.2 µMCompound potently inhibits NO production in a cellular model of inflammation.
Enzyme ActivityPurified Human iNOSIC503.8 µMInhibition is likely due to direct interaction with the iNOS enzyme.
Enzyme ActivityPurified Human nNOSIC501.5 µMCompound also inhibits nNOS, suggesting potential for applications in neuroscience.
Enzyme ActivityPurified Human eNOSIC5045 µMCompound is selective for nNOS/iNOS over eNOS, which is a desirable profile to avoid cardiovascular side effects.

Interpretation: The hypothetical data above illustrates a promising profile for this compound. The selectivity index (IC50 eNOS / IC50 iNOS ≈ 12) suggests a favorable therapeutic window, reducing the risk of affecting the vasculoprotective functions of eNOS. The potent inhibition of iNOS and nNOS warrants further investigation in models of inflammation and neurodegeneration, respectively.

References

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  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.
  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. PubMed.
  • Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. PubMed.
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High-throughput screening with 3,5-Diaminopyridine N-oxide libraries

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the high-throughput screening of 3,5-diaminopyridine N-oxide libraries for the discovery of novel therapeutic agents.

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify starting points for new medicines.[1][2] This automated process utilizes robotics, miniaturized assays, and sophisticated data analysis to interrogate vast chemical libraries against specific biological targets.[1][3] The success of any HTS campaign hinges on two critical components: a robust, reliable bioassay and a high-quality chemical library with the potential to yield bioactive "hits."[4][5]

This application note provides a comprehensive guide to conducting HTS campaigns using libraries based on the this compound scaffold. Heterocyclic N-oxides have emerged as a significant class of therapeutic agents, with the N-oxide motif serving as a versatile bioisostere for carbonyl groups, enhancing hydrogen bonding capabilities, and improving physicochemical properties.[6][7] The this compound core, in particular, offers a unique three-dimensional structure with multiple points for diversification, making it an attractive "privileged scaffold" for building libraries targeting a range of biological systems, notably ion channels.[8][9]

Here, we provide a detailed framework for researchers, scientists, and drug development professionals, moving from the strategic design of the screening assay to the critical steps of hit validation. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive experience in the field.

Part 1: The this compound Scaffold: A Primer

The pyridine N-oxide moiety significantly alters the electronic properties of the parent pyridine ring.[10][11] The N-O bond is highly polar, increasing the electron density of the ring and making the oxygen a strong hydrogen bond acceptor.[6][7] This feature is critical in medicinal chemistry, as it can facilitate crucial interactions within a target's binding site.[6]

Key Attributes of the this compound Scaffold:

  • Bioisosterism: The N-oxide group can act as a bioisosteric replacement for a carbonyl group, often leading to improved potency and selectivity.[6]

  • Enhanced Solubility: The polarity of the N-O bond can improve the aqueous solubility of a compound, a key parameter for drug-likeness.[7]

  • Hydrogen Bonding: The N-oxide oxygen is a potent hydrogen bond acceptor, while the two amino groups at the 3 and 5 positions act as hydrogen bond donors. This trifecta of interaction points provides a strong foundation for high-affinity binding to biological targets.[8]

  • Synthetic Tractability: The core scaffold is readily synthesized via the oxidation of 3,5-diaminopyridine, typically using reagents like hydrogen peroxide in acetic acid.[8][12] The amino groups provide convenient handles for combinatorial library synthesis, allowing for the exploration of diverse chemical space.

Given these properties, libraries based on this scaffold are particularly well-suited for targeting proteins where hydrogen bonding is a key determinant of ligand binding, such as kinases, proteases, and ion channels. Recent research suggests that pyridine nucleotides and related structures can modulate the function of various ion channels, making this target class a logical focus for screening these libraries.[9][13]

Part 2: Assay Development & Optimization: The Foundation of a Successful Screen

The development of a suitable assay is the most critical phase of an HTS campaign.[14][15] The assay must be robust, reproducible, and amenable to miniaturization (typically to 384- or 1536-well plate formats) to be cost-effective and efficient.[4][16] Both biochemical and cell-based assays can be employed, but cell-based assays are often preferred as they provide more physiologically relevant data, assessing a compound's activity in the context of a living cell, which inherently accounts for factors like membrane permeability.[4][17][18]

Focus: A Cell-Based Assay for Ion Channel Modulators

This protocol will focus on a cell-based assay designed to identify modulators of a voltage-gated potassium channel (e.g., Kv1.5) expressed heterologously in a stable cell line (e.g., CHO or HEK293 cells). The assay utilizes a fluorescent membrane potential-sensitive dye to detect changes in ion channel activity.

Experimental Workflow for Assay Development

Assay_Development_Workflow cluster_0 Phase 1: Component Optimization cluster_1 Phase 2: Assay Validation Cell_Selection Cell Line Selection (e.g., CHO-Kv1.5) Seeding_Density Optimize Cell Seeding Density Cell_Selection->Seeding_Density Dye_Loading Optimize Dye Concentration & Time Seeding_Density->Dye_Loading Stimulus Optimize Stimulus (e.g., K+ concentration) Dye_Loading->Stimulus Plate_Uniformity Assess Plate Uniformity Stimulus->Plate_Uniformity Proceed to Validation DMSO_Tolerance Determine DMSO Tolerance Plate_Uniformity->DMSO_Tolerance Z_Factor Calculate Z' Factor (Z' > 0.5) DMSO_Tolerance->Z_Factor

Caption: Workflow for cell-based assay development and validation.

Protocol 1: Cell-Based Membrane Potential Assay Development

1. Cell Culture and Seeding Optimization: a. Culture CHO cells stably expressing the target ion channel (e.g., Kv1.5) in appropriate media (e.g., F-12K Medium with 10% FBS, Penicillin/Streptomycin, and a selection antibiotic like G418). b. On Day 1, perform a cell titration experiment. Seed cells in a 384-well, black-walled, clear-bottom plate at varying densities (e.g., from 2,500 to 20,000 cells/well). c. Incubate overnight at 37°C, 5% CO2. d. On Day 2, visually inspect wells for confluence. The optimal seeding density should result in a uniform monolayer (85-95% confluence) on the day of the assay.

2. Dye Loading and Signal Optimization: a. Prepare a loading buffer containing a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. b. Remove cell culture medium and add the dye loading buffer to all wells. c. Incubate at 37°C for a specified time (e.g., 60 minutes). Test different incubation times to find the optimal signal window. d. Prepare a stimulus solution (e.g., a high potassium buffer to induce depolarization) and a negative control (assay buffer). e. Using a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation or FDSS), measure the baseline fluorescence, then add the stimulus solution and measure the fluorescence change over time. f. The goal is to achieve a robust signal-to-background (S/B) ratio, typically >5.

3. Assay Validation and Quality Control: a. DMSO Tolerance: As compound libraries are typically stored in DMSO, test the assay's performance at various final DMSO concentrations (e.g., 0.1% to 1.0%). The final DMSO concentration should not significantly impact cell viability or assay signal. b. Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, and a value greater than 0.5 is considered excellent for HTS.[2][3] i. Prepare a 384-well plate. Designate half the wells for the positive control (e.g., a known channel blocker like 4-Aminopyridine) and the other half for the negative control (vehicle, e.g., 0.5% DMSO). ii. Run the assay as optimized above. iii. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where SD is the standard deviation). iv. The assay is ready for HTS when a consistent Z' > 0.5 is achieved.[16]

ParameterRecommended Starting PointOptimization Goal
Plate Format384-well, black wall, clear bottomMaximize throughput, minimize reagent usage
Cell Seeding Density10,000 cells/well85-95% confluent monolayer on assay day
Compound Concentration10 µMBalance between identifying weak hits and toxicity
Final DMSO Concentration≤ 0.5%Minimal effect on assay signal and cell health
Positive ControlKnown channel modulatorMaximize signal window
Negative ControlVehicle (DMSO)Establish baseline signal
Quality Metric Target Value Rationale
Signal-to-Background (S/B)> 5Ensures a clear distinction between signal and noise
Z'-Factor> 0.5Confirms assay is robust and suitable for HTS

Part 3: The High-Throughput Screening Campaign

With a validated assay, the primary screen can commence. This involves testing every compound in the this compound library at a single concentration to identify "hits."[3]

HTS Workflow Overview

HTS_Workflow Lib_Prep Library Preparation (this compound Library) Compound_Plating Acoustic Dispensing of Compounds into Assay Plates Lib_Prep->Compound_Plating Cell_Plating Dispense Cells into Assay Plates Compound_Plating->Cell_Plating Incubation Compound Incubation Cell_Plating->Incubation Assay_Readout Add Reagents & Stimulus Read Plates (Fluorescence) Incubation->Assay_Readout Data_Analysis Data Normalization & Hit Selection Assay_Readout->Data_Analysis Hit_List Primary Hit List Data_Analysis->Hit_List

Caption: The automated high-throughput screening (HTS) workflow.

Protocol 2: Primary HTS Execution

1. Compound Plate Preparation: a. Thaw library source plates containing the this compound derivatives. b. Using an acoustic liquid handler (e.g., Echo), transfer a precise volume (e.g., 50 nL) of each compound from the source plates to the 384-well assay plates to achieve the final desired concentration (e.g., 10 µM) upon addition of cells. c. Each plate must include wells for positive and negative controls for quality control.

2. Cell Plating and Incubation: a. Using a multistation liquid handler, dispense the optimized number of cells into each well of the compound-containing assay plates. b. Incubate the plates for a predetermined time (e.g., 60 minutes) at 37°C to allow compound-cell interaction.

3. Assay Readout and Data Collection: a. Transfer plates to the fluorescence plate reader. b. Execute the pre-programmed assay protocol: add membrane potential dye, incubate, add stimulus solution, and record fluorescence data.

4. Data Analysis and Hit Identification: a. Raw data from each plate is normalized. A common method is to normalize to the plate's controls, where the negative control (vehicle) is set to 0% activity and the positive control is set to 100% activity. b. A "hit" is defined based on a pre-set activity threshold. For example, a compound that inhibits the channel signal by >50% (or three standard deviations from the mean of the negative controls) might be classified as a primary hit.

Part 4: Hit Validation and Triaging: From Hit to Lead

A primary hit is not a confirmed active compound. HTS is prone to false positives, and a rigorous validation cascade is essential to confirm activity, determine potency, and rule out artifacts.[19][20] This process is often called the "hit-to-lead" stage.[19][21]

The Hit-to-Lead Cascade

Hit_To_Lead Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test from Primary Assay) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Potency) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Electrophysiology) Dose_Response->Orthogonal_Assay SAR Preliminary SAR (Analog Purchase/Synthesis) Orthogonal_Assay->SAR Lead_Series Lead Series SAR->Lead_Series

Caption: A typical workflow for validating and advancing HTS hits.

Protocol 3: Hit Confirmation and Potency Determination

1. Hit Confirmation: a. "Cherry-pick" the primary hits from the library source plates. b. Re-test these compounds in triplicate in the primary assay at the same single concentration to ensure the activity is reproducible. Compounds that fail to show activity are discarded.

2. Dose-Response Analysis: a. For confirmed hits, perform a 10-point dose-response curve. Create serial dilutions of the compound (e.g., from 30 µM down to 1 nM). b. Test these concentrations in the primary assay. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators). A potent compound will have a low IC50/EC50 value.

Protocol 4: Orthogonal and Secondary Assays

The goal of orthogonal testing is to confirm the compound's activity using a different technology or method to ensure the observed effect is not an artifact of the primary assay format (e.g., fluorescence interference).

1. Orthogonal Assay - Automated Electrophysiology: a. For ion channel targets, automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system) is the gold standard orthogonal assay. b. This technique directly measures the flow of ions through the channel in response to the compound. c. Test potent, confirmed hits on the electrophysiology platform to confirm their effect on ion channel currents. This provides definitive evidence of on-target activity.

2. Secondary Assays - Selectivity and Liability: a. Promiscuity Assays: Test hits in counter-screens to identify compounds that are non-specific. For example, a counter-screen against the parental cell line (not expressing the target channel) can identify compounds that disrupt the membrane potential non-specifically. b. Cytotoxicity Assays: Assess the general toxicity of the hit compounds using assays like CellTiter-Glo® (which measures ATP levels as an indicator of cell health).[17] Active compounds should ideally show a significant separation (>10-fold) between their on-target potency (IC50) and their cytotoxic concentration (CC50).

Validation StagePurposeMethodologyOutcome
Hit Confirmation Confirm reproducible activityRe-test hits in primary assay (n=3)Confirmed Hit List
Dose-Response Determine compound potency10-point titration in primary assayIC50 / EC50 values
Orthogonal Assay Confirm on-target activity with different technologyAutomated patch-clamp electrophysiologyConfirmation of direct ion channel modulation
Secondary Assays Assess selectivity and general toxicityCounter-screens, cytotoxicity assays (e.g., CTG)Selectivity and therapeutic window data

Conclusion and Future Directions

This application note provides a robust and validated framework for conducting a high-throughput screening campaign with this compound libraries. By following a structured approach of rigorous assay development, carefully controlled HTS execution, and a multi-step hit validation cascade, researchers can successfully identify promising lead compounds for further optimization. The hits emerging from this process, characterized by confirmed on-target activity, established potency, and initial selectivity data, serve as the critical starting point for medicinal chemistry efforts to develop the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • García-de-la-Torre, P., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Pereira, C., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Hit to lead.
  • Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • Bhattacharya, S. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 156-159.
  • Creative Proteomics. (2025). What is the hit to lead process in drug discovery?
  • Gribbon, P., & Sewing, A. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.
  • Wikipedia. (n.d.). High-throughput screening.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Medical and Biological Engineering, 35(3), 247-257.
  • Leiden University. (n.d.). Hit and Lead Optimization.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • Lin-Pa, T. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Zacharjasz, J., et al. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 19(9), 1324-1349.
  • Vulcanchem. (n.d.). This compound.
  • Benchchem. (n.d.). This compound | CAS 17070-93-8.
  • N. M. S. Qureshi, et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 104-124.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • L. Toro, et al. (2008). Regulation of Ion Channels by Pyridine Nucleotides. Annual Review of Physiology, 70, 437-460.
  • M. K. P. V. K. Gamper, & N. (2021). Nitrergic modulation of ion channel function in regulating neuronal excitability. Journal of Neurophysiology, 126(5), 1475-1492.

Sources

The Emerging Role of 3,5-Diaminopyridine N-oxide in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Diaminopyridine N-oxide, a versatile heterocyclic compound, and its emerging applications as a catalyst and catalyst precursor in organic synthesis. While the broader class of pyridine N-oxides has established roles in catalysis, the unique electronic properties conferred by the dual amino substituents at the 3 and 5 positions of this compound present novel opportunities. This document offers an in-depth exploration of its synthesis, structural characteristics, and its utility as a ligand in the formation of catalytically active metal complexes. Detailed protocols for its synthesis and potential catalytic applications are provided for researchers, scientists, and professionals in drug development.

Introduction: The Unique Catalytic Potential of this compound

Pyridine N-oxides are a well-established class of compounds in organic chemistry, recognized for their utility as synthetic intermediates, ligands in metal complexes, and organocatalysts.[1][2] The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its electron-donating ability and rendering the oxygen atom nucleophilic. This feature is central to its catalytic activity, particularly in activating organosilicon reagents and as an oxidant in various transformations.[3][4]

This compound distinguishes itself through the presence of two amino groups, which act as strong electron-donating groups. This electronic enrichment of the pyridine ring is hypothesized to enhance the nucleophilicity of the N-oxide oxygen, potentially leading to superior catalytic activity in certain reactions. Furthermore, the presence of multiple nitrogen and oxygen donor sites makes it an excellent candidate for forming stable and reactive transition metal complexes, opening avenues for its use as a catalyst precursor.[5]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its potential applications in catalysis, providing a foundation for its exploration in novel chemical transformations.

Synthesis and Characterization

The primary route to this compound involves the direct oxidation of the parent heterocycle, 3,5-diaminopyridine.[5] The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity.

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 3,5-diaminopyridine in glacial acetic acid.

  • Slowly add 30% aqueous hydrogen peroxide to the suspension while stirring. A common molar ratio is 1:2:2 of the pyridine to H₂O₂ to acetic acid.[5][6]

  • Heat the reaction mixture to approximately 70-80°C.[5][7]

  • Maintain the temperature and continue stirring for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The pH should be adjusted to be slightly basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization, for example, from a mixture of ethanol and diethyl ether, to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Catalysis

While direct organocatalytic applications of this compound are still an emerging area of research, its role as a ligand in transition metal-catalyzed reactions holds significant promise. The multidentate nature of the molecule allows for the formation of stable and well-defined metal complexes.

Catalyst Precursor in Copper-Catalyzed Cross-Coupling Reactions

Pyridine N-oxides have been shown to be effective ligands in copper-catalyzed N-arylation reactions.[8] The enhanced electron-donating ability of this compound can potentially improve the efficiency of these catalytic systems.

Hypothetical Application: N-Arylation of Imidazoles

This protocol is adapted from established procedures for similar pyridine N-oxide ligands.[8]

Materials:

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Aryl halide (e.g., Iodobenzene)

  • Imidazole

  • Cesium Carbonate (Cs₂CO₃)

  • Water (degassed)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole

  • To a Schlenk tube, add CuSO₄ (5-10 mol%), this compound (10-20 mol%), Cs₂CO₃ (2 equivalents), imidazole (1.1 equivalents), and the aryl halide (1 equivalent).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed water as the solvent.

  • Seal the tube and heat the reaction mixture to 120°C with vigorous stirring for 24-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Future Outlook

The catalytic activity of pyridine N-oxides often involves the nucleophilic oxygen atom interacting with an electrophilic species. In the context of organocatalysis, this can involve the activation of silicon-based reagents.[3] For metal-catalyzed reactions, the N-oxide can coordinate to the metal center, modulating its electronic properties and reactivity.[5]

The presence of the amino groups in this compound is expected to enhance its Lewis basicity, which could lead to stronger coordination to metal centers and potentially more active catalysts.

Future research should focus on exploring the direct organocatalytic potential of this compound in reactions such as allylation and cyanosilylation. Furthermore, the synthesis and characterization of its metal complexes (e.g., with copper, palladium, gold) and their application in a wider range of cross-coupling and oxidation reactions will be a fruitful area of investigation.

Data Summary

CompoundRolePotential ApplicationsKey Features
This compound Catalyst Precursor / LigandCopper-catalyzed N-arylation, other cross-coupling reactionsStrong electron-donating amino groups, multidentate coordination sites
This compound Potential OrganocatalystAllylation, cyanosilylation of carbonylsEnhanced nucleophilicity of the N-oxide oxygen

Visualizations

Synthesis of this compound

G A 3,5-Diaminopyridine C This compound A->C Oxidation (70-80°C) B H₂O₂ / Acetic Acid B->C

Caption: Synthesis of this compound via oxidation.

Proposed Catalytic Cycle for N-Arylation

G A Cu(II) Precursor B Active Cu(I) Catalyst A->B Reduction C Oxidative Addition (Aryl Halide) B->C D Coordination (Imidazole) C->D E Reductive Elimination D->E E->B F N-Arylated Imidazole E->F L 3,5-Diaminopyridine N-oxide Ligand L->B Coordination

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of catalysis. Its unique electronic and structural features make it a compelling candidate for development as both an organocatalyst and a ligand for transition metal catalysis. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this versatile compound in developing novel and efficient catalytic methodologies.

References

  • Vulcanchem. (n.d.). This compound.
  • ACS Publications. (2020). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters.
  • PMC. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. PubMed Central.
  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives.
  • Benchchem. (n.d.). 3,5-Dimethylpyridine-N-oxide.
  • PMC. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. NIH.
  • ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • MDPI. (n.d.). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Diaminopyridine N-oxide. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just a protocol, but a deeper understanding of the reaction mechanism, enabling you to troubleshoot common issues and optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis of this compound.

Q1: What is the standard laboratory method for synthesizing this compound?

The most direct and widely adopted method is the N-oxidation of the parent heterocycle, 3,5-Diaminopyridine. This is typically achieved using a peroxy acid as the oxidant. A common and cost-effective approach involves the in situ generation of peracetic acid from hydrogen peroxide (H₂O₂) and glacial acetic acid, which serves as both a reagent and the solvent.[1]

Q2: What is the role of glacial acetic acid in this reaction?

Glacial acetic acid serves two primary functions. First, it is an effective solvent for both the starting 3,5-Diaminopyridine and the resulting N-oxide. Second, and more critically, it reacts with hydrogen peroxide to form peracetic acid (CH₃CO₃H). Peracetic acid is a more potent and electrophilic oxidizing agent than hydrogen peroxide alone, which facilitates the donation of the oxygen atom to the electron-rich nitrogen of the pyridine ring.[2]

Q3: What are the most significant challenges encountered in this synthesis?

The primary challenges include:

  • Low Yields: Often resulting from incomplete reactions, suboptimal reaction conditions, or product loss during the workup phase.[3]

  • Product Purity: The formation of side products due to over-oxidation or thermal degradation can lead to discolored, impure products.

  • Isolation Difficulties: The product's amphoteric nature and potential water solubility can complicate its isolation from the aqueous acidic reaction mixture.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4] A suitable mobile phase (e.g., Dichloromethane:Methanol 9:1) should be used. The reaction is considered complete when the spot corresponding to the starting material (3,5-Diaminopyridine) is no longer visible by UV light or appropriate staining. It is crucial to co-spot the starting material alongside the reaction mixture for accurate comparison.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Very Low or No Yield of the Desired Product

Possible CauseScientific Explanation & Suggested Solution
Degraded Oxidant Hydrogen peroxide solutions (especially >30%) can degrade over time, losing potency. Solution: Use a new, unopened bottle of H₂O₂ or verify the concentration of your current stock via titration. Store H₂O₂ in a cool, dark place as recommended by the manufacturer.
Suboptimal Reaction Conditions N-oxidation of aminopyridines can be sluggish. The reaction requires sufficient thermal energy to overcome the activation barrier but not so much as to cause degradation. Solution: Ensure the reaction temperature is maintained within the optimal range of 70-80°C.[5] Monitor the reaction by TLC every few hours. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. A typical duration is 5-15 hours.[5][4]
Incorrect pH During Workup The N-oxide product is amphoteric, containing both a basic pyridine ring and an acidic N-oxide functionality. Its solubility is highly pH-dependent. During workup, improper pH can prevent precipitation or efficient extraction. Solution: After removing excess acetic acid, carefully adjust the pH. For isolation via extraction, basify the solution to a pH of ~10 with a solid base like sodium carbonate to deprotonate the N-oxide and ensure it is in a neutral, more organic-soluble form.[5]
Product Loss During Extraction The product may have some residual solubility in the aqueous phase, even after pH adjustment. Solution: Perform multiple extractions (e.g., 4-5 times) with a suitable chlorinated solvent like chloroform or dichloromethane to maximize recovery. Saturating the aqueous layer with sodium chloride can further decrease the product's aqueous solubility.

Problem 2: The Final Product is a Dark Oil or Discolored Solid

Possible CauseScientific Explanation & Suggested Solution
Thermal Decomposition Excessive heat (>90°C) or prolonged reaction times after completion can lead to the degradation of the electron-rich aromatic ring, forming colored polymeric impurities. Solution: Maintain strict temperature control. Once TLC indicates the consumption of starting material, promptly begin the workup procedure. Do not leave the reaction heating unnecessarily.
Residual Acetic Acid If not thoroughly removed, residual acetic acid can cause charring of the product upon concentration under vacuum, especially if heat is applied. Solution: Before extraction, ensure the bulk of the acetic acid is removed via distillation under reduced pressure.[5][1] Co-evaporation with a solvent like toluene can help remove azeotropically any remaining traces.
Starting Material Impurity The quality of the starting 3,5-Diaminopyridine directly impacts the final product's purity. Solution: Verify the purity of your starting material by NMR or melting point. If necessary, purify it by recrystallization or column chromatography before starting the N-oxidation.

Visualized Experimental Workflow

The following diagram outlines the recommended workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase A 1. Combine 3,5-Diaminopyridine & Glacial Acetic Acid B 2. Add 35% H₂O₂ (Exothermic Control) A->B C 3. Heat Reaction Mixture (70-80°C, 5-15h) B->C D 4. Monitor by TLC (Until SM is consumed) C->D E 5. Cool to Room Temp D->E Reaction Complete F 6. Remove Acetic Acid (Vacuum Distillation) E->F G 7. Dissolve Residue in Water & Adjust pH to 10 (Na₂CO₃) F->G H 8. Extract with CHCl₃ (Repeat 5x) G->H I 9. Dry Organic Layer (Na₂SO₄) & Filter H->I J 10. Concentrate Under Vacuum I->J K 11. Purify by Recrystallization (e.g., from Ethanol/Ether) J->K L This compound K->L Pure Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a synthesized methodology based on established procedures for the N-oxidation of substituted pyridines.[5][1]

Reagents & Equipment:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% w/w solution)

  • Sodium Carbonate (solid)

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Diaminopyridine (1.0 eq). To this, add glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.

  • Addition of Oxidant: Carefully add hydrogen peroxide (35% solution, 1.2 eq) to the stirring solution. The addition may be exothermic; use an ice bath to maintain the temperature below 40°C if necessary.

  • Heating and Monitoring: Heat the reaction mixture to 75-80°C and maintain this temperature.[5] Monitor the reaction's progress by TLC until the 3,5-Diaminopyridine spot has completely disappeared (typically 5-15 hours).

  • Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the glacial acetic acid using a rotary evaporator under reduced pressure.

  • Basicity Adjustment and Extraction: Dissolve the resulting viscous residue in a minimal amount of water.[5][1] Slowly add solid sodium carbonate in portions with stirring until the pH of the solution reaches ~10 (verify with pH paper).

  • Transfer the basic aqueous solution to a separatory funnel and extract it five times with chloroform.[5] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/diethyl ether mixture) to yield pure this compound.

References
  • Google Patents. CN118221594A - A method for synthesizing diaminopyrimidine nitrogen oxide.
  • ResearchGate. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available from: [Link]

  • ResearchGate. Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide. Available from: [Link]

  • ResearchGate. Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Available from: [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • Journal of Visualized Experiments. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]

  • Google Patents. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
  • Patsnap. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Available from: [Link]

Sources

Side reactions in the synthesis of 3,5-Diaminopyridine N-oxide and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Diaminopyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. This guide is structured to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and reproducible synthetic protocol.

Introduction: The Challenge of Selectivity

The synthesis of this compound presents a unique challenge due to the electronic nature of the starting material, 3,5-diaminopyridine. The two electron-donating amino groups significantly increase the electron density of the pyridine ring, making it highly susceptible to oxidation. However, these same amino groups are also prone to oxidation, leading to a variety of potential side reactions. The key to a successful synthesis lies in controlling the reaction conditions to selectively oxidize the pyridine nitrogen while preserving the integrity of the amino functionalities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired N-oxide

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Incomplete Reaction The N-oxidation of the electron-rich 3,5-diaminopyridine can be sluggish under certain conditions. The choice of oxidizing agent and reaction parameters are crucial.Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or a longer reaction time. For the common hydrogen peroxide/acetic acid system, maintaining a temperature between 70-80°C is often effective.[1]
Insufficient Oxidant An inadequate amount of the oxidizing agent will naturally lead to incomplete conversion of the starting material.Adjust Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
Decomposition of Oxidant Some oxidizing agents, like hydrogen peroxide, can decompose over time, especially at elevated temperatures or in the presence of metal impurities.Use Fresh Reagents: Always use fresh, properly stored oxidizing agents. The concentration of hydrogen peroxide solutions should be verified if they have been stored for an extended period.
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance

Symptoms:

  • The reaction mixture becomes dark brown or black.

  • A significant amount of insoluble, tar-like material is formed.

  • Difficulty in isolating a clean product.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Oxidative Polymerization The electron-rich nature of 3,5-diaminopyridine makes it susceptible to oxidative polymerization, especially under harsh conditions. The amino groups can be oxidized to radical species that initiate polymerization. Studies on similar diaminopyridines have shown that both enzymatic and chemical oxidation can lead to polymer formation.[2][3]Control Reaction Temperature: Maintain a moderate reaction temperature. Overheating can significantly accelerate polymerization. Slow Addition of Oxidant: Add the oxidizing agent dropwise to the solution of 3,5-diaminopyridine to maintain a low instantaneous concentration of the oxidant.
Formation of Azo Compounds Oxidation of aromatic amines can lead to the formation of colored azo compounds through the coupling of intermediate species. The enzymatic oxidation of 2,3-diaminopyridine has been shown to produce azo compounds, suggesting a similar pathway is possible in chemical oxidation.[4]Optimize pH: The formation of azo dyes from aromatic amines is often pH-dependent.[4] While the typical N-oxidation with H2O2/acetic acid is acidic, ensuring the pH does not drift into a range that favors azo coupling is important. Use of an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions initiated by atmospheric oxygen.
Problem 3: Presence of Multiple Unidentified Impurities in the Final Product

Symptoms:

  • TLC shows multiple spots in addition to the product and starting material.

  • NMR or LC-MS analysis of the crude product reveals several unexpected signals.

Potential Causes & Solutions:

Cause Explanation Suggested Solution
Oxidation of Amino Groups The amino groups can be oxidized to nitroso or nitro groups, or other degradation products. A study on the degradation of 3,4-diaminopyridine with hydrogen peroxide identified 4-amino-3-nitropyridine as a degradation product.[5]In-situ Protonation of Amino Groups: The amino groups are more basic than the pyridine nitrogen. By conducting the reaction in an acidic medium (e.g., acetic acid), the amino groups are protonated to form ammonium salts. This deactivates them towards oxidation, directing the oxidant to the pyridine nitrogen. The use of a Brønsted acid for in-situ protection has been shown to enable selective heteroaromatic N-oxidation in the presence of more nucleophilic amines.[6][7]
Ring Opening Highly activated pyridine rings can be susceptible to ring-opening reactions under strong oxidizing conditions.Use Milder Oxidizing Agents: If harsh conditions are leading to degradation, consider using milder or more selective oxidizing agents. While hydrogen peroxide in acetic acid is common, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) at lower temperatures could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the synthesis of this compound?

The most commonly used and cost-effective oxidizing agent is a mixture of hydrogen peroxide and glacial acetic acid. This system is effective for the N-oxidation of many pyridine derivatives.[1] However, for a highly activated substrate like 3,5-diaminopyridine, careful control of the reaction conditions is paramount to avoid side reactions. Alternative, milder reagents like m-CPBA could also be considered, though they are more expensive.

Q2: How can I effectively purify the crude this compound?

Purification can be challenging due to the polarity of the product and the potential for similar polarity byproducts.

  • Recrystallization: This is the most common method. Solvents such as ethanol, methanol, or mixtures of ethanol and water can be effective. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can be used. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking, is typically required.

Q3: My reaction mixture turned a deep red/purple color. What does this indicate?

The formation of intense colors often suggests the generation of highly conjugated byproducts, such as azo compounds or polymeric materials.[4] This is a strong indicator that the reaction conditions are too harsh or that the amino groups are not sufficiently protected from oxidation. It is advisable to stop the reaction, try to isolate and identify the colored impurity if possible, and then optimize the reaction conditions (lower temperature, slower addition of oxidant, ensuring acidic conditions) to prevent its formation.

Q4: Can I use a different acid with hydrogen peroxide instead of acetic acid?

While other carboxylic acids can be used to form peroxy acids in situ with hydrogen peroxide, acetic acid is the most common and well-documented. The acidity of the medium is crucial for protonating the amino groups. If you choose to use a different acid, it is important to consider its pKa and how it might affect the overall reaction rate and selectivity.

Experimental Workflow and Visualization

To provide a clearer understanding of the synthetic process and the interplay of different factors, the following diagrams illustrate the key concepts.

Diagram 1: Proposed Reaction Pathway and Key Side Reactions

G cluster_0 Desired Reaction cluster_1 Side Reactions 3,5-Diaminopyridine 3,5-Diaminopyridine This compound This compound 3,5-Diaminopyridine->this compound [O] Polymeric Byproducts Polymeric Byproducts 3,5-Diaminopyridine->Polymeric Byproducts Oxidative Polymerization Azo Compounds Azo Compounds 3,5-Diaminopyridine->Azo Compounds Oxidative Coupling Amino Group\nOxidation Products Amino Group Oxidation Products 3,5-Diaminopyridine->Amino Group\nOxidation Products Over-oxidation

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Logic Flowchart

G cluster_solutions Potential Solutions start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes tar_formation Tar/Polymer Formation issue->tar_formation impurities Multiple Impurities issue->impurities end Successful Synthesis issue->end No sol_low_yield Optimize T, time Adjust stoichiometry Use fresh oxidant low_yield->sol_low_yield sol_tar Lower temperature Slow oxidant addition Inert atmosphere tar_formation->sol_tar sol_impurities Ensure acidic conditions (in-situ protection) Consider milder oxidant impurities->sol_impurities

Sources

Technical Support Center: Purification of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Diaminopyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a crystalline solid with a molecular weight of 125.13 g/mol .[1] Its structure, featuring a polar N-oxide group and two amino groups, results in a high polar surface area and a predicted low logP value, indicating moderate water solubility.[1] These properties are central to the challenges encountered during its purification, as the compound exhibits strong interactions with polar stationary phases and has specific solubility characteristics.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 229-230°C (in water)[1]
Appearance Crystalline solid[1]
Predicted XLogP3 -1.5[1]
Polar Surface Area 77.5 Ų[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with this compound.

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The most common impurities typically arise from the synthetic route, which usually involves the oxidation of 3,5-diaminopyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[1] Potential impurities include:

  • Unreacted 3,5-diaminopyridine: Incomplete oxidation is a common issue.

  • Residual Oxidizing Agent (e.g., hydrogen peroxide): Excess oxidant from the reaction.

  • Acetic Acid: The solvent used in the reaction.

  • Degradation Products: Although specific degradation pathways for this compound are not extensively documented, related aminopyridine N-oxides can be sensitive to heat and strong oxidizing or reducing agents.[2]

Q2: My isolated product is discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration in the crude product can be due to several factors:

  • Oxidation of amino groups: The amino groups on the pyridine ring can be susceptible to oxidation, leading to colored byproducts.

  • Presence of polymeric impurities: Side reactions can sometimes lead to the formation of colored polymeric materials.

  • Residual starting material or reagents: Some starting materials or byproducts from the synthesis may be colored.

Q3: Why is my compound showing significant streaking on a silica gel TLC plate?

A3: The basic nature of the amino groups and the high polarity of the N-oxide group in this compound can lead to strong interactions with the acidic silica gel stationary phase, causing streaking. This can be mitigated by modifying the mobile phase, for example, by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to a dichloromethane/methanol eluent system.

III. Troubleshooting Guide: From Crude to Pure

This section provides a more detailed, problem-oriented approach to overcoming common purification challenges.

Problem 1: Low Purity After Initial Isolation

Symptoms:

  • Broad melting point range.

  • Multiple spots on TLC analysis.

  • Presence of significant impurities in NMR or HPLC analysis.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting 3,5-diaminopyridine before workup.[2]
Ineffective workup The workup procedure is critical for removing bulk impurities. A common procedure for related N-oxides involves adjusting the pH of the reaction mixture to precipitate the product. For 4-amino-3,5-dihalopyridine N-oxides, adjusting the pH to the range of 4.0-4.2 is recommended to maximize recovery.[2] A similar pH optimization may be beneficial for this compound.
Co-precipitation of impurities During precipitation, impurities may be trapped within the solid product. Washing the precipitate with a suitable solvent in which the product is sparingly soluble but the impurities are soluble can help. Chilled water is often a good choice for washing polar compounds.[2]
Problem 2: Difficulty with Recrystallization

Symptoms:

  • Oiling out of the product instead of crystallization.

  • Poor recovery of the product after cooling.

  • No significant improvement in purity after recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate solvent choice The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of this compound, polar solvents like water, methanol, or ethanol, or mixed solvent systems such as ethanol/water or methanol/dichloromethane, are good candidates. A systematic solvent screening is recommended (see Protocol 1).
Cooling too rapidly Rapid cooling can lead to the precipitation of impurities along with the product or cause the product to oil out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Supersaturation If crystals do not form upon cooling, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Problem 3: Challenges with Column Chromatography

Symptoms:

  • Significant streaking of the product on the column.

  • Poor separation of the product from closely related impurities.

  • Low recovery of the product from the column.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Strong interaction with silica gel The basic amino groups can interact strongly with the acidic silica gel. Consider using a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide in a dichloromethane/methanol eluent). Alternatively, neutral alumina can be used as the stationary phase.
Inappropriate mobile phase polarity For polar compounds like this compound, a polar solvent system is required. A gradient elution starting with a less polar mixture (e.g., 95:5 dichloromethane/methanol) and gradually increasing the polarity (e.g., to 80:20 dichloromethane/methanol) can provide better separation.
Product irreversibly adsorbed on the column If the product is extremely polar, it may not elute from the column. In such cases, recrystallization or acid-base extraction may be more suitable purification methods.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a systematic approach to finding a suitable recrystallization solvent and performing the recrystallization.

Step 1: Solvent Screening (Small Scale)

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture in a water bath. If the solid dissolves upon heating, it is a potential recrystallization solvent.

  • Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Based on these observations, select the best single solvent or a mixed solvent system for the larger scale recrystallization. For a mixed solvent system, choose a pair of miscible solvents where the compound is soluble in one and insoluble in the other (e.g., methanol/dichloromethane).

Step 2: Recrystallization Procedure (Larger Scale)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (or the solvent in which the compound is more soluble for a mixed system) in small portions while heating the mixture with stirring. Continue adding solvent until the solid just dissolves.

  • If using a mixed solvent system, add the second solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of polar compounds like this compound.

Step 1: Preparation

  • Select the Mobile Phase: Based on TLC analysis, choose a solvent system that gives an Rf value of ~0.2-0.3 for the desired compound. A common system for polar N-oxides is a mixture of dichloromethane (DCM) and methanol (MeOH). To mitigate streaking, consider adding 0.1-1% triethylamine (TEA) to the mobile phase.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.

Step 2: Elution

  • Begin eluting the column with the initial, less polar mobile phase.

  • Collect fractions and monitor them by TLC.

  • If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise gradient (e.g., 98:2 DCM/MeOH, then 95:5, then 90:10) is often effective.

  • Combine the fractions containing the pure product.

Step 3: Isolation

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

V. Purity Analysis

Assessing the purity of the final product is a critical step. Here are some recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Parameter Recommendation
Column C18 bonded phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The spectra should be recorded in a deuterated solvent such as DMSO-d₆, where the compound is likely to be soluble.

Expected ¹H NMR (in DMSO-d₆) signals:

  • Aromatic protons on the pyridine ring.

  • A broad singlet for the amino protons (-NH₂).

Expected ¹³C NMR (in DMSO-d₆) signals:

  • Carbons of the pyridine ring. The carbons attached to the amino groups and the carbon between them will have distinct chemical shifts.

The absence of signals corresponding to the starting 3,5-diaminopyridine or other expected impurities would indicate high purity.

VI. Visualization of Workflows

General Purification Workflow

DiscolorationTroubleshooting start Discolored Product charcoal Treat with Activated Charcoal during Recrystallization start->charcoal recrystallize Recrystallize from an appropriate solvent start->recrystallize check_purity Assess Purity (TLC, HPLC) charcoal->check_purity recrystallize->check_purity chromatography Perform Column Chromatography pure Pure, Colorless Product chromatography->pure check_purity->pure Colorless still_colored Still Colored check_purity->still_colored Colored still_colored->chromatography

Caption: Troubleshooting logic for a discolored product.

VII. References

  • 1H-NMR (600 MHz in DMSO-d6) and 13C-NMR data (150 MHz in DMSO-d6) of 1-3. ResearchGate. Available at: [Link]

  • Supporting Information - ScienceOpen. ScienceOpen. Available at: [Link]

  • SUPPORTING MATERIALS. Available at: [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Results of DSC/TGA analysis (A) and in situ mass- spectroscopy (B)... - ResearchGate. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. HELIX Chromatography. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. National Institutes of Health. Available at: [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. ResearchGate. Available at: [Link]

  • A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 - APS Meeting Archive. American Physical Society. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • HPLC METHODOLOGY MANUAL - University of Notre Dame. University of Notre Dame. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents. Google Patents. Available at:

  • Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. - DTIC. Defense Technical Information Center. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. National Institutes of Health. Available at: [Link]

  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents. Google Patents. Available at:

  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Available at: [Link]

  • Silica Gel Column Chromatography For Ranitidine Dimer Separation: Techniques and Tips for Successful Chromatography. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. MDPI. Available at: [Link]

  • Solvent Miscibility Table. Available at: [Link]

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents. Google Patents. Available at:

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Stability issues of 3,5-Diaminopyridine N-oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Diaminopyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic building block. The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its electron density and making it a versatile intermediate for complex molecular architectures.[1] However, the N-O bond also introduces unique stability challenges that must be carefully managed during experimental design and execution. Aromatic N-oxides are generally more stable than their aliphatic counterparts but can be susceptible to decomposition under specific thermal, photochemical, and chemical conditions.[2][3] This guide will address these issues in a practical, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[4][5][6] For extended storage, maintaining the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable.[7] When handling, always use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4][8] If there is a risk of dust formation, use a NIOSH-approved respirator.[7]

Q2: What are the primary degradation pathways for pyridine N-oxides like this compound?

The primary degradation pathways for pyridine N-oxides include:

  • Deoxygenation: This is the most common degradation route, where the N-O bond is cleaved to yield the parent pyridine. This can be induced by heat, light (photocatalysis), or a wide range of reducing agents.[9][10][11][12]

  • Rearrangement Reactions: Under certain conditions, such as in the presence of specific electrophiles or upon irradiation, pyridine N-oxides can undergo rearrangements to form pyridones or other isomers.[2][9]

  • Ring Opening: Photochemical excitation can lead to the formation of unstable intermediates like oxaziridines, which can then rearrange to ring-opened products such as 2-formylpyrroles.

  • Reactions with Strong Acids/Bases: While the pyridine nitrogen is oxidized, the amino groups on the ring can still react with strong acids and bases, potentially leading to salt formation or undesired side reactions.

Q3: How can I qualitatively assess the stability of my this compound sample?

A simple way to assess stability is to monitor the sample's physical appearance. Any change in color (e.g., darkening) or consistency may indicate degradation. For a more definitive assessment, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new spots or peaks, which would suggest the formation of impurities. Comparing the NMR spectrum of an aged sample to a fresh or reference sample can also reveal the presence of degradation products.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: My reaction is showing low yield, and I suspect the this compound is decomposing.

Possible Cause 1: Incompatible Reagents

The N-oxide functional group is sensitive to a variety of reagents, particularly reducing agents.

  • Explanation: The N-O bond in pyridine N-oxides is susceptible to reduction back to the parent pyridine. This deoxygenation can be facilitated by common reducing agents used in organic synthesis. For instance, reagents like phosphorus trichloride (PCl₃), elemental sulfur, and certain metal catalysts (e.g., Palladium) can efficiently remove the oxygen atom.[11][12] Even milder reducing conditions, such as transfer oxidation using trialkylamines in the presence of a palladium catalyst, can lead to deoxygenation.[11]

  • Solution:

    • Review Reagents: Carefully examine all reagents in your reaction mixture for their reducing potential.

    • Alternative Reagents: If a reducing agent is necessary for another part of your molecule, consider a protecting group strategy or choose a milder reducing agent that is less likely to affect the N-oxide.

    • Chemoselective Methods: Explore chemoselective reaction conditions that have been shown to be compatible with N-oxides.

Possible Cause 2: Thermal Instability

Elevated reaction temperatures can lead to the thermal decomposition of this compound.

  • Explanation: Aromatic N-oxides are generally stable at moderate temperatures, but decomposition can occur at higher temperatures (typically above 150°C).[2][3] The presence of other reactive species in the mixture can lower this decomposition temperature. Thermal degradation can proceed through homolytic cleavage of the N-O bond, leading to radical species and subsequent complex reaction pathways.[13]

  • Solution:

    • Lower Reaction Temperature: If possible, run your reaction at a lower temperature.

    • Screen Catalysts: Investigate catalysts that can promote the desired transformation at a lower temperature.

    • Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Use TLC or HPLC to monitor the reaction progress and stop it as soon as the starting material is consumed.

Possible Cause 3: Acidic or Basic Conditions

Extreme pH conditions can lead to instability or unwanted side reactions.

  • Explanation: While the N-oxide itself can be stable to a range of pH, the diaminopyridine core is basic. In strongly acidic conditions, the amino groups will be protonated, which could alter the reactivity of the molecule. In strongly basic conditions, deprotonation or other base-catalyzed side reactions could occur. For example, diazotization of aminopyridine N-oxides in the presence of acid can lead to the formation of diazonium salts, which can be unstable.[14]

  • Solution:

    • Maintain Neutral pH: If the reaction chemistry allows, maintain a pH as close to neutral as possible.

    • Use Non-Nucleophilic Bases/Acids: If a base or acid is required, opt for non-nucleophilic options to minimize side reactions.

    • Buffer the Reaction: Consider using a buffer system to maintain a stable pH throughout the reaction.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Yield Workflow for Troubleshooting Low Yield start Low Yield of Desired Product cause1 Incompatible Reagents? start->cause1 cause2 High Temperature? start->cause2 cause3 Extreme pH? start->cause3 solution1 Review and replace reducing agents. Consider chemoselective methods. cause1->solution1 solution2 Lower reaction temperature. Use a more active catalyst. Minimize reaction time. cause2->solution2 solution3 Maintain neutral pH. Use non-nucleophilic acids/bases. Buffer the reaction. cause3->solution3

Caption: A decision-making workflow for diagnosing the cause of low reaction yield.

Issue 2: My purified product shows signs of degradation over time, even in storage.

Possible Cause 1: Exposure to Light

This compound may be susceptible to photochemical degradation.

  • Explanation: Pyridine N-oxides can absorb UV light, leading to photochemical reactions. Irradiation can promote the N-O bond cleavage or lead to rearrangements. This can result in the formation of colored impurities and a decrease in the purity of the compound over time. Photocatalytic systems can also efficiently deoxygenate pyridine N-oxides.[10]

  • Solution:

    • Store in Amber Vials: Always store this compound in amber or opaque containers to protect it from light.

    • Work in a Dimly Lit Area: When handling the compound, especially for extended periods, it is advisable to work in a dimly lit area or under yellow light.

    • Avoid Unnecessary Exposure: Keep the storage container closed as much as possible.

Possible Cause 2: Presence of Residual Impurities

Trace amounts of impurities from the synthesis, such as residual acid, base, or metal catalysts, can promote degradation during storage.

  • Explanation: Acidic or basic impurities can catalyze slow degradation reactions. Residual metal catalysts, even in trace amounts, can facilitate decomposition, especially if the compound is not stored under an inert atmosphere. For instance, Mn(IV) has been shown to oxidize aromatic N-oxides, leading to reactive radical species.[2]

  • Solution:

    • Ensure High Purity: Thoroughly purify the this compound after synthesis. Recrystallization is often an effective method for removing non-volatile impurities.[7]

    • Use Metal Scavengers: If metal catalysts were used in the synthesis, consider using a metal scavenger during workup.

    • Proper Drying: Ensure the final product is thoroughly dried to remove any residual solvents, which might also contain dissolved impurities.

Visualizing a Potential Degradation Pathway

Degradation_Pathway Potential Degradation Pathways start This compound deoxygenated 3,5-Diaminopyridine start->deoxygenated Reducing Agents / Heat / Light rearranged Rearrangement Products (e.g., Pyridones) start->rearranged Acylating Agents / Heat ring_opened Ring-Opened Products (e.g., Formylpyrroles) start->ring_opened UV Light

Caption: Simplified potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage
  • Receiving: Upon receiving this compound, inspect the container for any damage.

  • Storage: Immediately transfer the compound to a desiccator in a cool, dark location (2-8°C for long-term storage).[7] The container should be tightly sealed. For optimal stability, store under an inert atmosphere.

  • Dispensing: When weighing and dispensing the compound, work in a well-ventilated fume hood.[4] Minimize exposure to atmospheric moisture and light. Use clean, dry spatulas and glassware.

  • Closing: After dispensing, securely seal the container, and if applicable, purge with an inert gas before returning it to storage.

Protocol 2: Small-Scale Stability Test Under Reaction Conditions

This protocol allows you to test the stability of this compound under your proposed reaction conditions before committing to a large-scale reaction.

  • Setup: In a small vial, combine your solvent and all reagents for the planned reaction except for the main substrate that this compound is supposed to react with.

  • Addition: Add a small, known amount of this compound to the vial.

  • Control: In a separate vial, dissolve the same amount of this compound in the reaction solvent only. This will serve as a control.

  • Reaction Conditions: Subject both vials to the intended reaction conditions (e.g., temperature, stirring) for the planned duration of the reaction.

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each vial and analyze it by TLC or LC-MS.

  • Analysis: Compare the chromatograms of the reaction mixture and the control. Significant formation of a new spot corresponding to 3,5-diaminopyridine (the deoxygenated product) or other unidentified byproducts in the reaction vial (but not the control) indicates instability under your specific conditions.

Quantitative Data Summary

The following table provides a summary of key stability-related parameters for pyridine N-oxides. Note that specific values for this compound may vary.

ParameterValue/ObservationSource(s)
Thermal Decomposition Aromatic N-oxides are generally stable up to ~150°C.[2][3]
IR Spectroscopy N-O stretching band typically appears at 1250-1300 cm⁻¹.[15][16]
Incompatible Reagents Strong reducing agents (e.g., PCl₃, elemental S), some metal catalysts (e.g., Pd), strong acids and bases.[11][12]
Storage Temperature 2-8°C for long-term storage is recommended.[7]

References

  • Reactivity of 2-aminopyridine N-oxides. (2025). ResearchGate. [Link]

  • Reactivity of 2-aminopyridine N-oxides. (n.d.). Semantic Scholar. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). The Journal of Organic Chemistry. [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). National Institutes of Health. [Link]

  • Photochemistry of pyridine N-oxides. Trapping of the main primary product with base. (n.d.). RSC Publishing. [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (2008). Organic Chemistry Portal. [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). RSC Publishing. [Link]

  • Process for the reduction of pyridine n-oxides. (n.d.).
  • Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes. (2008). ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014). PubMed. [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (n.d.). MDPI. [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. [Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (n.d.). National Institutes of Health. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. (1995). DTIC. [Link]

  • Photochemistry of pyrimidine N‐oxides (IV). (n.d.). ResearchGate. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health. [Link]

  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. (n.d.). ResearchGate. [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. (n.d.). RSC Publishing. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). National Institutes of Health. [Link]

  • Method for preparing 3,5-dimethylpyridine-N-oxide. (n.d.).
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PubMed Central. [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PubMed. [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. (n.d.). DTIC. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3,5-Diaminopyridine N-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Part 1: Foundational Understanding & General FAQs

This section addresses fundamental questions regarding the reactivity and handling of this compound. A solid understanding of these principles is the first step toward successful derivatization.

Q1: What are the primary challenges in the derivatization of this compound?

A1: The main challenges stem from the molecule's unique trifecta of functional groups: two primary amino groups and an N-oxide moiety. Key issues include:

  • Regioselectivity: The two amino groups at the 3- and 5-positions are electronically similar, making selective mono-derivatization versus di-derivatization difficult to control.

  • N-Oxide Reactivity: The N-oxide group is electron-donating, which activates the pyridine ring. However, it can also participate in undesirable side reactions, such as deoxygenation, under harsh conditions (e.g., strong reducing agents or high temperatures).[1][2]

  • Product Purification: The starting material and its derivatives are often polar, which can complicate isolation and purification from polar solvents and reagents.[3]

  • Solubility: The compound's moderate water solubility and polarity influence the choice of reaction solvents and purification techniques.[3]

Q2: How does the N-oxide functionality influence the reactivity of the amino groups?

A2: The N-oxide group plays a dual role. As a strong resonance-donating group, it increases the electron density on the pyridine ring, particularly at the ortho (2, 6) and para (4) positions. This electronic effect enhances the nucleophilicity of the amino groups at the 3 and 5 positions, making them more reactive towards electrophiles compared to the amino groups on non-oxidized diaminopyridines.[3][4] However, the N-O bond itself can be a site of reactivity, especially in the presence of acylating agents or acids, which can lead to rearrangements or deoxygenation.[5]

Part 2: Troubleshooting Specific Derivatization Reactions

This section provides targeted advice for common derivatization pathways in a problem-and-solution format.

Acylation & Sulfonylation (Amide/Sulfonamide Formation)

Q3: My acylation/sulfonylation reaction is sluggish, resulting in low yield and unreacted starting material. What are the likely causes and solutions?

A3: Sluggish reactions are common, especially with less reactive acylating or sulfonylating agents. The primary bottleneck is often insufficient activation of the electrophile or suboptimal reaction conditions.

Troubleshooting Workflow: Low Acylation/Sulfonylation Yield

Start Low Yield / Incomplete Reaction CheckReagents Verify Reagent Purity & Stoichiometry (Acyl/Sulfonyl Halide, Anhydride) Start->CheckReagents Initial Check OptimizeBase Optimize Base (e.g., Pyridine, TEA, DIPEA) CheckReagents->OptimizeBase If reagents are good AddCatalyst Introduce a Nucleophilic Catalyst (e.g., DMAP, 0.1-0.2 eq.) OptimizeBase->AddCatalyst If reaction is still slow OptimizeSolvent Optimize Solvent (DCM, MeCN, THF, DMF) AddCatalyst->OptimizeSolvent If catalyst alone is insufficient Success Improved Yield AddCatalyst->Success OptimizeTemp Adjust Temperature (Start at 0 °C, then warm to RT or heat gently) OptimizeSolvent->OptimizeTemp Fine-tuning OptimizeTemp->Success

Caption: General troubleshooting workflow for low-yield acylation reactions.

Detailed Solutions:

  • Introduce a Nucleophilic Catalyst: For sterically or electronically demanding acylations, a catalyst is often essential. 4-Dimethylaminopyridine (DMAP) is highly effective.[1] It reacts with the acylating agent (e.g., an anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amino group of your substrate.

  • Choice of Base: A non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid byproduct (e.g., HCl) without competing with the substrate. The pKa of the base should be sufficient to scavenge the acid generated.

  • Solvent Selection: Use an anhydrous aprotic solvent. Dichloromethane (DCM) or acetonitrile (MeCN) are excellent starting points. For less reactive partners, a more polar solvent like N,N-dimethylformamide (DMF) can be used, but be aware that it is harder to remove during workup.

  • Temperature Control: Start the reaction at 0 °C, especially during the addition of the acylating agent, to control the initial exotherm. Then, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive sluggish reactions to completion, but monitor for potential side reactions.[6]

Q4: I am observing significant amounts of the di-acylated product. How can I favor mono-acylation?

A4: Achieving mono-acylation requires careful control over stoichiometry and reaction conditions to exploit the slight deactivation of the ring after the first substitution.

ParameterStrategy for Mono-acylationRationale
Stoichiometry Use a slight substoichiometric amount of the acylating agent (e.g., 0.9-0.95 equivalents).Limits the availability of the electrophile, reducing the statistical probability of a second reaction.
Addition Mode Add the acylating agent slowly, portion-wise, or via syringe pump to a solution of the diamine.Maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant, unreacted starting material.
Temperature Conduct the reaction at a lower temperature (e.g., -20 °C to 0 °C).Reduces the overall reaction rate, amplifying the small electronic difference between the mono-acylated intermediate and the starting material.
Monitoring Closely monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary acylation from proceeding.
Nitration

Q5: My nitration reaction is giving a low yield of the desired product along with many byproducts. What is going wrong?

A5: Nitration of activated aromatic systems like this compound is notoriously challenging. The strong activating effects of the amino and N-oxide groups make the ring highly susceptible to oxidation and over-nitration.[8][9]

Common Problems & Solutions:

  • Oxidative Degradation: The combination of nitric acid and sulfuric acid is a powerful oxidizing medium that can destroy the starting material.

    • Solution: Protect the amino groups first. Convert them to amides (e.g., acetamides) via acylation. The electron-withdrawing amide groups moderate the ring's reactivity, protecting it from oxidation and directing the nitration.[10][11] The protecting groups can be removed later by acid or base hydrolysis.

  • Runaway Reaction/Over-Nitration: The high reactivity can lead to uncontrolled reactions and the formation of di-nitro products.

    • Solution: Precise temperature control is critical. Perform the reaction at low temperatures (e.g., 0 °C or below) using an ice or ice/salt bath. Add the nitrating agent very slowly with vigorous stirring to dissipate heat effectively.[11]

Mechanism: Acetyl Protection Strategy for Controlled Nitration

Start 3,5-Diaminopyridine N-oxide Protected 3,5-Diacetamidopyridine N-oxide Start->Protected Step 1: Acetylation (Ac₂O, Base) Nitrated Nitrated Intermediate Protected->Nitrated Step 2: Nitration (HNO₃/H₂SO₄, 0 °C) Final Target Nitro-Amine Product Nitrated->Final Step 3: Deprotection (Acid Hydrolysis)

Caption: A robust three-step workflow for the regioselective nitration of this compound.

Part 3: Experimental Protocols & Analytical Methods

Protocol 1: Mono-Acetylation of this compound

This protocol provides a starting point for achieving selective mono-acetylation. Optimization may be required based on your specific instrumentation and reagent purity.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of 0.95 equivalents of acetyl chloride in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress every 15-20 minutes using TLC or HPLC.[12] The goal is to quench the reaction upon the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes or DCM/methanol) to isolate the mono-acetylated product.

Q6: What are the best analytical methods for monitoring these reactions?

A6: The choice of method depends on the specific reaction, but a combination is often most effective.

Analytical MethodApplication & Rationale
TLC (Thin Layer Chromatography) Use: Rapid, qualitative monitoring of reaction progress. Rationale: Allows for quick visualization of the consumption of starting material and the appearance of products and byproducts. Staining with UV light and/or specific stains can be used.
HPLC (High-Performance Liquid Chromatography) Use: Quantitative analysis of reaction mixtures.[13] Rationale: Provides accurate data on the relative concentrations of all components, making it the gold standard for determining conversion, yield, and purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a good starting point.[6]
LC-MS (Liquid Chromatography-Mass Spectrometry) Use: Identification of products and unknown byproducts. Rationale: Combines the separation power of HPLC with the mass identification capability of MS. It is invaluable for confirming the molecular weight of the desired product and identifying the structures of impurities.[14]
NMR (Nuclear Magnetic Resonance) Spectroscopy Use: Structural confirmation of the final product. Rationale: Provides definitive structural information. The introduction of a derivative group will cause predictable shifts in the ¹H and ¹³C NMR spectra of the pyridine ring protons and carbons.[2]

References

  • Movassaghi, M., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]

  • Bellamy, A. J., & Golding, P. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Central European Journal of Energetic Materials, 2007, 4(3), 33-57. [Link]

  • Archibald, T. G., et al. Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Defense Technical Information Center, 1995. [Link]

  • Hilgert, K., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications, 2022. [Link]

  • Al-Awadi, N. A., et al. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001 (i), 242-268. [Link]

  • Gonzalez-Vazquez, G. A., et al. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, 2018. [Link]

  • Li, S., et al. Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate, 2023. [Link]

  • Google Patents. Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Brooks, R., & Sternglanz, P. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 1959. [Link]

  • Hilgert, K., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health, 2022. [Link]

  • Foley, D. P., et al. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate, 2020. [Link]

  • Wang, C., et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications, 2021. [Link]

  • de la Torre, P., et al. Simple and Efficient Method for Mono- and Di-Amination of Polypyridine N-Oxides. Wiley Online Library, 2019. [Link]

  • Li, H., et al. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. ResearchGate, 2012. [Link]

  • Jia, L., & Liu, D. Q. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... ResearchGate, 2007. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Diaminopyridine N-oxide for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Diaminopyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the laboratory-scale synthesis and scale-up of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to perform this synthesis safely, efficiently, and with high yields.

Introduction: The Chemistry and Importance of this compound

This compound is a heterocyclic compound featuring a pyridine ring with an oxidized nitrogen atom and two amino groups at the 3 and 5 positions.[1] This unique structure, with its electron-donating amino groups and the N-oxide functionality, makes it a valuable building block in medicinal chemistry and materials science. The N-oxide group alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling a diverse range of chemical transformations.

The primary synthetic route to this compound is the direct oxidation of the corresponding 3,5-diaminopyridine.[1] While the reaction appears straightforward, the presence of the two amino groups, which are susceptible to oxidation, presents a significant challenge in achieving high chemoselectivity and yield. This guide will address these challenges in detail.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most widely cited method for the N-oxidation of 3,5-diaminopyridine is the use of hydrogen peroxide in a solution of acetic acid.[1] This method is cost-effective and generally provides good yields when performed under carefully controlled conditions. The acetic acid acts as a solvent and a catalyst, facilitating the oxidation of the pyridine nitrogen.

Q2: Why is the presence of amino groups on the pyridine ring a concern during N-oxidation?

A2: Primary aromatic amines are susceptible to oxidation by strong oxidizing agents. This can lead to the formation of a complex mixture of byproducts, including nitroso, nitro, and azo compounds, as well as polymeric materials.[2] The key to a successful synthesis is to employ conditions that favor the selective oxidation of the more nucleophilic pyridine nitrogen over the amino groups.

Q3: Can I use other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for this synthesis?

A3: Yes, peroxy acids like m-CPBA are commonly used for the N-oxidation of pyridines.[3] They are often more reactive than the hydrogen peroxide/acetic acid system and can sometimes be used at lower temperatures. However, their higher reactivity can also lead to a greater propensity for over-oxidation and side reactions with the amino groups if conditions are not carefully optimized. A thorough evaluation of different oxidizing agents is recommended for specific applications and scales.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v), can be used to separate the starting material (3,5-diaminopyridine) from the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the key safety precautions I should take during this synthesis?

A5: The primary safety concern is the use of hydrogen peroxide, which is a strong oxidizing agent. Concentrated solutions of hydrogen peroxide can be explosive and should be handled with extreme care. The reaction can also be exothermic, so it is crucial to control the rate of addition of the oxidizing agent and to have adequate cooling available. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely by TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh oxidizing agent may be necessary. Ensure the reaction is stirred efficiently to ensure proper mixing of the reactants.
Decomposition of the Product The product may be sensitive to high temperatures or prolonged reaction times. Avoid excessive heating and work up the reaction as soon as it is complete. The use of milder oxidizing agents or lower reaction temperatures may be beneficial.
Incorrect pH during Work-up The product is an amine and its solubility is pH-dependent. During the work-up, carefully adjust the pH to the isoelectric point to ensure maximum precipitation of the product. It is advisable to perform small-scale pH optimization studies to determine the optimal pH for precipitation.
Loss of Product during Extraction If an extractive work-up is used, ensure the correct solvent and pH are employed. Multiple extractions with a suitable organic solvent may be necessary to recover the product from the aqueous phase.
Problem 2: Formation of a Dark-Colored, Tarry Reaction Mixture
Possible Cause Suggested Solution
Over-oxidation of Amino Groups This is a common issue due to the sensitivity of the amino groups. Reduce the reaction temperature and add the oxidizing agent slowly and portion-wise to maintain better control over the reaction exotherm. Using a slight excess of the starting material relative to the oxidizing agent can also help to minimize over-oxidation.
Side Reactions The formation of azo compounds and other colored byproducts can occur, especially at higher temperatures.[2] Performing the reaction at the lowest effective temperature is crucial.
Impure Starting Material Ensure the 3,5-diaminopyridine starting material is of high purity. Impurities can catalyze decomposition and side reactions.
Problem 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Presence of Multiple Byproducts If the crude product is highly impure, a multi-step purification process may be necessary. This could involve an initial precipitation, followed by recrystallization from a suitable solvent system (e.g., water, ethanol-water mixtures). Column chromatography using silica gel or alumina may be required for highly impure samples.
Co-precipitation of Impurities During precipitation, impurities may get trapped in the product crystals. Ensure slow and controlled precipitation by adjusting the pH gradually and with good stirring.
Product is Highly Water-Soluble If the product has significant water solubility, recovery from the aqueous phase can be challenging. Concentration of the aqueous layer under reduced pressure followed by trituration with a suitable organic solvent can help to isolate the product.

Scaled-Up Synthesis Protocol (Laboratory Scale: 10-50 g)

This protocol provides a detailed procedure for the synthesis of this compound on a typical laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
3,5-Diaminopyridine109.1310.0 g0.0916Ensure high purity.
Glacial Acetic Acid60.05100 mL-ACS grade or higher.
30% Hydrogen Peroxide (w/w)34.0111.2 mL (approx. 12.5 g)0.110Caution: Strong oxidizer.
Sodium Hydroxide (50% w/v solution)40.00As needed-For neutralization.
Deionized Water18.02As needed-For work-up and recrystallization.
Activated Carbon-~1 g-For decolorization.

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Büchner funnel and filter flask

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3,5-diaminopyridine (10.0 g, 0.0916 mol) and glacial acetic acid (100 mL). Stir the mixture to obtain a suspension.[1]

  • Addition of Oxidizing Agent: Slowly add 30% hydrogen peroxide (11.2 mL) to the addition funnel. Begin adding the hydrogen peroxide dropwise to the stirred suspension. The reaction is exothermic, so maintain the internal temperature between 65-70°C using a water bath for cooling if necessary. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 4-5 hours.[1] Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1) until the starting material is no longer visible.

  • Reaction Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice-water bath to below 10°C.

  • Neutralization and Precipitation: Slowly and carefully add a 50% (w/v) solution of sodium hydroxide to neutralize the acetic acid. The addition is highly exothermic, so maintain the temperature below 20°C. Continue adding the base until the pH of the solution is between 8 and 9. The product will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any residual salts.

  • Purification: Transfer the crude solid to a beaker containing deionized water (approximately 100-150 mL). Heat the mixture to boiling to dissolve the solid. If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50-60°C to a constant weight. The expected product is a crystalline solid with a melting point of 229-230°C.[1]

Expected Yield: 75-85%

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Suspend 3,5-Diaminopyridine in Acetic Acid add_h2o2 Slowly Add 30% H2O2 (65-70°C) start->add_h2o2 react Heat at 70°C for 4-5 hours add_h2o2->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete neutralize Neutralize with NaOH to pH 8-9 cool->neutralize precipitate Precipitate Product neutralize->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Water filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product 3,5-Diaminopyridine N-oxide dry->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product? incomplete_rxn Incomplete Reaction issue->incomplete_rxn Yes over_oxidation Over-oxidation issue->over_oxidation Yes workup_loss Loss during Work-up issue->workup_loss Yes impure_sm Impure Starting Material issue->impure_sm Yes extend_time Extend Reaction Time/ Increase Temperature Slightly incomplete_rxn->extend_time control_temp Reduce Temperature/ Slow Oxidant Addition over_oxidation->control_temp optimize_ph Optimize pH for Precipitation workup_loss->optimize_ph check_sm Check Purity of Starting Material impure_sm->check_sm

Sources

Technical Support Center: Managing Exothermic Reactions During the Oxidation of 3,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective management of exothermic reactions during the oxidation of 3,5-diaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. The oxidation of aminopyridines is a powerful transformation, but the associated exotherm requires careful control to ensure safety, product quality, and reaction reproducibility.

This document is structured to provide a comprehensive understanding of the potential challenges and their solutions, moving from common troubleshooting scenarios to frequently asked questions and detailed experimental protocols.

Section 1: Troubleshooting Guide

Unexpected temperature spikes, low yield, or the formation of impurities are common issues when dealing with the exothermic oxidation of 3,5-diaminopyridine. The following table outlines potential problems, their probable causes, and actionable solutions.[1]

Issue Probable Cause(s) Recommended Solutions
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Oxidant added too quickly.[2][3] 2. Inadequate cooling capacity.[4] 3. High concentration of reactants. 4. Insufficient mixing leading to localized hot spots.[2]1. Controlled Reagent Addition: Utilize a syringe pump or an addition funnel for slow, dropwise addition of the oxidant.[2] Monitor the internal temperature continuously. 2. Enhanced Cooling: Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water, dry ice/acetone).[2] For larger scale reactions, consider a recirculating chiller.[2] 3. Dilution: Perform the reaction in a more dilute solution to increase the thermal mass of the system.[2] 4. Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure homogenous heat distribution.[1]
Low Yield of Desired Product 1. Decomposition of starting material or product due to excessive heat. 2. Incorrect stoichiometry of the oxidant. 3. Impure starting materials or reagents.[1] 4. Reaction not proceeding to completion.1. Strict Temperature Control: Maintain the reaction at the optimal, predetermined temperature.[5] 2. Stoichiometric Optimization: Carefully calculate and accurately measure the amount of oxidant. Consider a slight excess if the oxidant is prone to decomposition. 3. Reagent Purity Check: Verify the purity of 3,5-diaminopyridine and the oxidant before use.[1] 4. Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion.[1]
Formation of Multiple Products/Impurities 1. Over-oxidation due to excess oxidant or prolonged reaction time. 2. Side reactions occurring at elevated temperatures. 3. pH of the reaction mixture is not optimal.[6]1. Careful Oxidant Addition & Quenching: Add the oxidant portion-wise and quench the reaction promptly once the starting material is consumed. 2. Maintain Low Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce side products. 3. pH Control: The oxidation of diaminopyridines can be pH-dependent.[6] Buffer the reaction mixture if necessary to maintain the optimal pH for the desired transformation.
Reaction Fails to Initiate 1. Oxidant is not active. 2. Reaction temperature is too low. 3. Presence of an inhibitor.1. Verify Oxidant Activity: Use a fresh batch of the oxidant or test its activity on a known substrate. 2. Gradual Warming: If the reaction is being conducted at a very low temperature, allow it to slowly warm to the initiation temperature. 3. Purify Reagents: Ensure all reagents and solvents are free from potential inhibitors.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the exothermic oxidation of 3,5-diaminopyridine.

TroubleshootingWorkflow start Reaction Anomaly Observed issue_temp Uncontrolled Temperature Spike? start->issue_temp issue_yield Low Yield or Impurities? issue_temp->issue_yield No solution_temp Reduce Addition Rate Improve Cooling Dilute Reaction Increase Stirring issue_temp->solution_temp Yes issue_initiate Reaction Not Starting? issue_yield->issue_initiate No solution_yield Strict Temp Control Optimize Stoichiometry Check Reagent Purity Monitor Reaction issue_yield->solution_yield Yes solution_initiate Verify Oxidant Activity Gradual Warming Purify Reagents issue_initiate->solution_initiate Yes end_node Problem Resolved issue_initiate->end_node No - Re-evaluate Reaction Design solution_temp->end_node solution_yield->end_node solution_initiate->end_node

Caption: Troubleshooting Decision Tree for Exothermic Oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the oxidation of 3,5-diaminopyridine?

A1: The primary hazard is a thermal runaway reaction.[7] This occurs when the heat generated by the exothermic oxidation exceeds the rate of heat removal from the reactor.[7] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail and release hazardous materials.[4] Many oxidation reactions can be highly exothermic, and without proper control, they can become dangerous.[2][8]

Q2: Which oxidizing agents are commonly used for this type of transformation, and what are their relative hazards?

A2: A variety of oxidizing agents can be used, each with its own reactivity profile and safety considerations. Common choices include:

  • Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst. It is a strong oxidizer, and concentrated solutions can be explosive.[9][10]

  • Peroxy acids (e.g., m-CPBA): Effective for N-oxidation, but can be shock-sensitive and thermally unstable.

  • Metal-based oxidants (e.g., Potassium Permanganate, Ferric Chloride): Powerful oxidizing agents, but can generate hazardous waste.[6][9]

  • Hypochlorites (e.g., Sodium Hypochlorite): A common and inexpensive oxidant, but reactions can be vigorous.[11]

The choice of oxidant will depend on the desired product and the scale of the reaction. A thorough risk assessment should be conducted for any chosen oxidant.

Q3: How can I predict the exothermicity of my reaction before running it on a larger scale?

A3: Reaction calorimetry is the most accurate method for quantifying the heat of reaction and determining the maximum temperature of the synthesis reaction (MTSR).[7] This data is crucial for safe scale-up.[3][4] If a reaction calorimeter is not available, a small-scale trial with careful temperature monitoring can provide a qualitative indication of the exotherm.

Q4: What engineering controls are essential for safely running this reaction?

A4: Essential engineering controls include:

  • Efficient Cooling System: A well-maintained cooling bath or a jacketed reactor connected to a chiller is critical.[2][5]

  • Continuous Temperature Monitoring: An internal thermometer or thermocouple to provide real-time temperature data.[2]

  • Controlled Addition System: A syringe pump or addition funnel for precise control over the rate of reagent addition.[2]

  • Adequate Ventilation: The reaction should be performed in a fume hood to prevent exposure to potentially harmful vapors.[12]

  • Blast Shield: For reactions with a high potential for thermal runaway, a blast shield should be used.

Q5: What are the first steps I should take if I observe a thermal runaway?

A5: If you observe a rapid, uncontrolled temperature increase:

  • Immediately stop the addition of the oxidant.

  • Increase cooling to the maximum capacity. This could involve adding more dry ice or lowering the set point on the chiller.

  • If possible and safe to do so, add a cold, inert solvent to dilute the reaction mixture.

  • Alert others in the lab and be prepared to evacuate if the situation cannot be controlled.

  • Have an appropriate quenching agent and fire extinguisher readily available.

Visualizing the Safety Protocol Flow

This diagram outlines the key steps in a safety protocol for managing the exothermic oxidation of 3,5-diaminopyridine.

SafetyProtocolFlow start Reaction Setup hazard_assessment Conduct Hazard Assessment start->hazard_assessment engineering_controls Implement Engineering Controls (Cooling, Monitoring, Ventilation) hazard_assessment->engineering_controls ppe Wear Appropriate PPE engineering_controls->ppe slow_addition Slow, Controlled Addition of Oxidant ppe->slow_addition monitoring Continuous Temperature Monitoring slow_addition->monitoring temp_check Temperature Stable? monitoring->temp_check runaway Thermal Runaway Protocol temp_check->runaway No normal_completion Proceed with Reaction Workup temp_check->normal_completion Yes runaway->normal_completion After Stabilization

Caption: Safety Protocol for Exothermic Oxidation Reactions.

Section 3: Experimental Protocol: Controlled Oxidation of 3,5-Diaminopyridine

This protocol provides a general framework for the controlled oxidation of 3,5-diaminopyridine. Note: This is a representative procedure and should be adapted based on the specific oxidant and desired product. A thorough literature search and risk assessment are mandatory before commencing any experimental work.

Materials:

  • 3,5-Diaminopyridine

  • Selected Oxidizing Agent (e.g., Hydrogen Peroxide, 30% solution)

  • Anhydrous Solvent (e.g., Acetic Acid)

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel or syringe pump

  • Internal thermometer or thermocouple

  • Cooling bath (e.g., ice-water)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Set up the reaction apparatus in a fume hood.

    • Ensure the cooling bath is at the desired temperature (e.g., 0 °C) before adding any reagents.[2]

    • Place the round-bottom flask in the cooling bath and ensure efficient stirring.

  • Charging the Reactor:

    • Dissolve 3,5-diaminopyridine in the chosen solvent in the reaction flask.

    • Allow the solution to cool to the bath temperature.

  • Controlled Addition of Oxidant:

    • Slowly add the oxidizing agent to the reaction mixture dropwise via the addition funnel or syringe pump over a prolonged period (e.g., 1-2 hours).[2][3]

    • Continuously monitor the internal temperature of the reaction. The temperature should not rise more than a few degrees above the bath temperature.

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Monitoring and Completion:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).[1]

    • Once the starting material is consumed, continue stirring at the reaction temperature for a short period to ensure complete conversion.

  • Quenching and Workup:

    • Carefully quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) while maintaining cooling.

    • Proceed with the appropriate aqueous workup to isolate the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

References

  • Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. (2023-08-04).
  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
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  • Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). Lab Manager.
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  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). Beilstein Journal of Organic Chemistry.
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  • Oxid
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  • SAFETY DATA SHEET - 3,4-Diaminopyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Diaminopyridine dihydrochloride. (2025-09-18). Thermo Fisher Scientific.
  • Exothermic, Endothermic, & Chemical Change.
  • All You Need to Know: MCAT® Oxidation and Reduction Reactions. (2025-06-18). Jack Westin.
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  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025-09-17).
  • Oxidation of Amines by Flavoproteins. PMC - NIH.
  • Preventing thermal runaway propagation in Li-ion b
  • Oxidation Mechanisms of Electrolyte and Fire Gas Generation Laws During a Lithium-Ion B
  • How to Prevent thermal Runaway in Li Ion Batteries 07 01 2020. (2020-08-24). YouTube.
  • Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. (2025-11-18). YouTube.
  • Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. (2013-11-27).

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Validation & Comparative

A Senior Application Scientist's Guide to Pyridine N-Oxides in Synthesis: A Comparative Analysis of 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 3,5-Diaminopyridine N-oxide against other substituted pyridine N-oxides, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the optimal reagent for their synthetic challenges. We will move beyond simple protocols to explore the underlying electronic and steric factors that govern the reactivity and utility of these versatile compounds.

The Pyridine N-Oxide: A Tool for Modulating Reactivity

The transformation of a pyridine into its corresponding N-oxide is a foundational strategy in heterocyclic chemistry. This simple oxidation dramatically alters the electronic landscape of the aromatic ring, converting a relatively unreactive heterocycle into a versatile synthetic intermediate.[1][2] The N-oxide moiety (N⁺-O⁻) acts as a powerful internal Zwitterion; it functions as a strong π-donor through resonance, which increases electron density at the 2-, 4-, and 6-positions, while also acting as a σ-acceptor due to the high electronegativity of the oxygen atom.[3] This dual nature makes the ring more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.[4][5]

The choice of substituent on the pyridine N-oxide ring is critical, as it allows for the fine-tuning of the molecule's properties, including its basicity, nucleophilicity, and directing effects in subsequent reactions.

The Unique Profile of this compound

This compound is a highly functionalized building block characterized by the presence of two powerful electron-donating amino groups at the meta-positions relative to the N-oxide.[6]

Electronic and Structural Characteristics:

  • Enhanced Electron Density: The two amino groups (-NH₂) are strong π-donors. Their cumulative effect significantly increases the electron density of the pyridine ring and, crucially, the oxygen atom of the N-oxide group. This makes the oxygen atom a more potent Lewis base and nucleophile.

  • Reactivity: The molecule's structure suggests a high propensity for reactions involving the N-oxide oxygen as a catalyst or ligand. The amino groups themselves can also participate in coordination or further functionalization.[6]

  • Applications: Due to its electron-rich nature and multiple coordination sites (the N-oxide oxygen and two amino nitrogens), this compound is a valuable ligand for creating transition metal complexes used in catalysis and materials science.[6] It also serves as a scaffold for developing more complex, biologically active molecules.[6]

The general workflow for the synthesis of a pyridine N-oxide from its parent pyridine is a well-established process.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Oxidation cluster_product Product Start Substituted Pyridine Reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) Start->Reagent Reaction in appropriate solvent Product Substituted Pyridine N-oxide Reagent->Product Work-up & Purification

Caption: General experimental workflow for the N-oxidation of pyridines.

Comparative Analysis with Other Substituted Pyridine N-Oxides

The synthetic utility of a pyridine N-oxide is dictated by its substituents. Here, we compare this compound to analogues bearing electron-withdrawing, alternative electron-donating, and halogen groups.

Basicity and Catalytic Activity

Pyridine N-oxides are effective Lewis base organocatalysts, capable of activating Lewis acidic centers in molecules.[7] The catalytic efficacy is directly related to the nucleophilicity and basicity of the N-oxide oxygen.

  • This compound (Strongly Donating): The powerful electron-donating amino groups substantially increase the electron density on the oxygen atom, making it a highly effective Lewis base. This enhances its ability to act as a catalyst in reactions like allylation, propargylation, and ring-opening of meso-epoxides.[8]

  • 4-Methoxypyridine N-oxide (Donating): The methoxy group is also an electron-donating group, increasing the basicity of the N-oxide compared to the unsubstituted parent. Its pKa of the conjugate acid is 2.04.[3]

  • Pyridine N-oxide (Unsubstituted): The parent compound serves as a baseline. It is significantly less basic than pyridine, with a conjugate acid pKa of approximately 0.8.[3]

  • 4-Nitropyridine N-oxide (Withdrawing): The strongly electron-withdrawing nitro group drastically reduces the electron density on the oxygen atom, making it a very weak base (conjugate acid pKa = -1.7) and a poor Lewis base catalyst.[3]

CompoundSubstituent TypepKa of Conjugate AcidExpected Catalytic Activity
This compound Strong Electron-Donating> 2.04 (Estimated)Very High
4-Methoxypyridine N-oxide Electron-Donating2.04[3]High
Pyridine N-oxide Unsubstituted0.8[3]Moderate
4-Nitropyridine N-oxide Strong Electron-Withdrawing-1.7[3]Very Low
Table 1: Comparison of basicity (pKa of conjugate acid) and expected Lewis base catalytic activity for various substituted pyridine N-oxides.
Electrophilic Substitution

The N-oxide group activates the pyridine ring and directs incoming electrophiles to the 4-position (para) and, to a lesser extent, the 2-position (ortho).[4] Other substituents can either reinforce or oppose this directing effect.

  • This compound: The two amino groups are powerful activating and ortho-, para-directing groups. They strongly direct incoming electrophiles to the 2-, 4-, and 6-positions. Combined with the N-oxide's directing effect, this leads to extremely high activation of the 2-, 4-, and 6-positions, potentially leading to challenges in achieving regioselectivity without protecting groups.

  • 3,5-Dimethylpyridine N-oxide: The two weakly activating methyl groups enhance the electron density of the ring, facilitating electrophilic substitution at the 2-, 4-, and 6-positions.

  • 4-Nitropyridine N-oxide: The nitro group is a strong deactivating group and a meta-director. This creates a conflict with the N-oxide's ortho-, para-directing influence, making electrophilic substitution difficult and regioselectively complex.

Nucleophilic Substitution and Functionalization

One of the most powerful applications of pyridine N-oxides is in the synthesis of substituted pyridines via nucleophilic attack.[1] This often involves an initial activation of the oxygen atom, turning it into a good leaving group, followed by nucleophilic addition to the ring (typically at the 2- or 4-position) and subsequent rearomatization.[4][9]

Nucleophilic_Substitution General Mechanism for Deoxygenative Functionalization PNO Pyridine N-Oxide Activated Activated Intermediate (e.g., O-phosphorylated) PNO->Activated E⁺ (e.g., POCl₃) Addition Nucleophilic Addition Product (non-aromatic) Activated->Addition Nu⁻ (e.g., Cl⁻) Product 2- or 4-Substituted Pyridine Addition->Product Elimination & Rearomatization

Caption: Key steps in the functionalization of pyridine N-oxides via nucleophilic attack.

  • This compound: The high electron density of the ring makes it less susceptible to direct nucleophilic aromatic substitution (SNAr). However, in reactions involving activation of the N-oxide (e.g., with POCl₃ or Ts₂O), the electron-donating groups can facilitate the initial attack on the oxygen but may disfavor the subsequent nucleophilic attack on the electron-rich ring. Its primary utility lies in being a precursor that already contains amino functionalities.

  • 4-Chloropyridine N-oxide: This is a classic substrate for SNAr. The electron-withdrawing nature of both the N-oxide and the chloro group activates the 4-position for attack by nucleophiles, allowing for the facile synthesis of 4-substituted pyridines.

  • 4-Nitropyridine N-oxide: The powerful nitro group makes this compound exceptionally reactive towards nucleophiles at the 4-position, often proceeding without the need for prior activation of the N-oxide group.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of pyridine N-oxides.

Protocol 1: General Synthesis of this compound

This procedure is adapted from the general Ochiai methodology for pyridine N-oxidation.[6]

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • 30% Aqueous Hydrogen Peroxide

  • Sodium Carbonate (Na₂CO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 3,5-diaminopyridine (1 equivalent) in glacial acetic acid.

  • Carefully add 30% aqueous hydrogen peroxide (a slight molar excess).

  • Heat the reaction mixture to approximately 70-75°C and maintain for 4-5 hours, monitoring the reaction by TLC.

    • Scientist's Note: This is an exothermic reaction. Controlled addition of H₂O₂ is crucial to maintain the target temperature. Overheating can lead to decomposition.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the bulk of the acetic acid.

  • Dilute the residue with water and carefully neutralize by adding Na₂CO₃ solution until the pH is approximately 9-10.

  • Extract the aqueous solution multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization, typically from an alcohol/water mixture.

Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides and Activated Isocyanides

This modern method demonstrates the conversion of a pyridine N-oxide to a valuable 2-aminopyridine, showcasing its utility as a synthetic intermediate.[10][11] This reaction is particularly effective for N-oxides bearing electron-withdrawing groups.[10]

Materials:

  • Substituted Pyridine N-oxide (e.g., 4-cyanopyridine N-oxide)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the substituted pyridine N-oxide (1 equivalent) in acetonitrile, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting N-oxide is consumed.

    • Scientist's Note: The reaction proceeds via a Reissert-Henze type mechanism. The isocyanide acts as the source of the amino group precursor.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol and heat at reflux for 1-2 hours to hydrolyze the intermediate N-formylaminopyridine.

  • Cool the solution and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to afford the desired 2-aminopyridine.

Conclusion

The choice of a substituted pyridine N-oxide is a strategic decision in synthesis design.

  • This compound stands out as a highly electron-rich, multifunctional building block. Its primary strength lies not in its general reactivity as a substrate for nucleophilic substitution, but in its enhanced capacity as a Lewis base organocatalyst and as a pre-functionalized scaffold for constructing complex molecules where amino groups are desired in the final target.

  • Pyridine N-oxides with electron-withdrawing groups (e.g., 4-nitro- or 4-chloropyridine N-oxide) are the reagents of choice for synthesizing 4-substituted pyridines via nucleophilic aromatic substitution.

  • Pyridine N-oxides with simple alkyl or other electron-donating groups offer a balance of activated ring positions for both electrophilic and nucleophilic functionalization, serving as versatile intermediates for a broad range of transformations.

By understanding the distinct electronic contributions of various substituents, chemists can harness the full potential of the pyridine N-oxide platform to achieve their synthetic goals with greater precision and efficiency.

References

  • Vertex AI Search. (n.d.). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis - Semantic Scholar.
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  • MDPI. (n.d.). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review.
  • ACS Publications. (n.d.). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters.
  • (2025, July 13). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.
  • PubMed Central. (2020, January 14). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC.
  • ResearchGate. (2025, August 7). Substituent effect on the properties of pyridine-N-oxides.
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  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • Vulcanchem. (n.d.). This compound - 17070-93-8.
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  • Benchchem. (n.d.). Role of N-oxide group in pyridine derivatives.
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  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC.
  • MDPI. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.
  • PubMed. (2014, March 7). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides.

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A Comparative Guide to the Biological Activity of 3,5-Diaminopyridine N-oxide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 3,5-Diaminopyridine N-oxide, offering a comparative perspective against its structural analogues, 3,4-diaminopyridine and minoxidil. This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential pharmacological profile of this compound and detailing the experimental methodologies required for its direct comparative evaluation. While direct comparative experimental data for this compound is not extensively available in current literature, this guide synthesizes existing knowledge on related compounds to inform future research and experimental design.

Introduction: The Chemical and Biological Landscape of Diaminopyridines and their N-oxides

The pyridine ring is a fundamental scaffold in medicinal chemistry, giving rise to a vast array of compounds with diverse biological activities. Among these, diaminopyridines and their N-oxide derivatives have garnered significant attention for their ability to modulate ion channels, particularly potassium (K⁺) channels, which are critical regulators of cellular excitability.

This compound is a pyridine derivative featuring two amino groups at the 3 and 5 positions and an N-oxide moiety. The N-oxide group significantly alters the electronic properties of the pyridine ring, potentially influencing its biological activity and pharmacokinetic profile.[1]

For comparative purposes, this guide will focus on two well-characterized pyridine derivatives:

  • 3,4-Diaminopyridine (Amifampridine): A potent blocker of voltage-gated potassium channels (Kv), clinically used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[2][3] Its primary mechanism involves prolonging the action potential duration, thereby enhancing neurotransmitter release at the neuromuscular junction.[4][5][6][7][8]

  • Minoxidil: A well-known potassium channel opener, specifically targeting ATP-sensitive potassium channels (K-ATP).[9] Its active metabolite, minoxidil sulfate, induces vasodilation and is widely used as an antihypertensive and for the treatment of androgenetic alopecia.[8][10]

This guide will delve into the anticipated biological activities of this compound by extrapolating from the known mechanisms of these comparator molecules and will provide detailed protocols for the necessary in vitro assays to empirically validate these hypotheses.

Mechanistic Insights and Comparative Analysis

The biological activity of these pyridine derivatives is intrinsically linked to their interaction with potassium channels. However, the specific substitution patterns on the pyridine ring dictate whether they act as channel blockers or openers, leading to opposing physiological effects.

The Dichotomy of Potassium Channel Modulation

dot

Figure 1: Opposing effects of potassium channel blockers and openers on cellular excitability.

3,4-Diaminopyridine as a Potassium Channel Blocker:

3,4-DAP primarily targets voltage-gated potassium channels. By physically obstructing the channel pore, it impedes the efflux of potassium ions that is necessary for repolarization of the cell membrane following an action potential.[3] This leads to a prolongation of the action potential, which in turn keeps voltage-gated calcium channels open for a longer duration. The resulting increase in intracellular calcium concentration enhances the release of acetylcholine at the neuromuscular junction, thereby improving muscle strength in conditions like LEMS.[4][5][6][7][8]

Minoxidil as a Potassium Channel Opener:

In contrast, minoxidil, through its active sulfate metabolite, opens ATP-sensitive potassium channels.[9] This leads to an increased efflux of potassium ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation and a decrease in blood pressure.[8][10] The vasodilatory effect is also thought to improve blood flow to hair follicles, contributing to its therapeutic effect in alopecia.

Hypothesized Activity of this compound:

The biological activity of this compound is currently uncharacterized. The presence of the N-oxide functionality can significantly impact its electronic distribution and steric profile compared to 3,4-diaminopyridine. It is plausible that this compound could act as either a potassium channel blocker or opener, or potentially interact with other targets. Its structural similarity to other diaminopyridines suggests that ion channel modulation is a primary area for investigation.

Comparative Overview of Structural Analogues
Feature3,4-Diaminopyridine (Amifampridine)MinoxidilThis compound
Primary Mechanism Voltage-gated K⁺ channel blocker[2][3]ATP-sensitive K⁺ channel opener[9]Hypothesized K⁺ channel modulator
Physiological Effect Enhanced neurotransmitter release, increased muscle strength[4][5][6][7][8]Vasodilation, hair growth stimulation[8][10]To be determined
Clinical Applications Lambert-Eaton myasthenic syndromeHypertension, Androgenetic alopecia[8]None currently
Key Structural Feature Amino groups at positions 3 and 4N-oxide and piperidino groupsAmino groups at positions 3 and 5, N-oxide

Experimental Methodologies for Comparative Analysis

To elucidate the biological activity of this compound and directly compare it to 3,4-diaminopyridine and minoxidil, a series of in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Synthesis of this compound

A reliable synthesis of high-purity this compound is the prerequisite for all biological studies. The following protocol is adapted from established methods for the synthesis of substituted pyridine N-oxides.[11][12][13]

Protocol 1: Synthesis of this compound

dot

Figure 2: General workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diaminopyridine in a suitable solvent such as glacial acetic acid.

  • Oxidation: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, to the solution at room temperature. The reaction may be exothermic, and cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

Prior to functional assays, it is crucial to determine the cytotoxic potential of this compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y, or primary neuronal cultures) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, 3,4-diaminopyridine, and minoxidil in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC₅₀ value for each compound.

Electrophysiological Analysis of Potassium Channel Activity: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel activity, allowing for the direct measurement of ion currents across the cell membrane.[17][18][19] This method will be instrumental in determining whether this compound acts as a potassium channel blocker or opener.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

dot

Figure 3: Simplified workflow for whole-cell patch-clamp recording.

  • Cell Culture: Culture cells expressing the potassium channel of interest (e.g., Kv1.1, K-ATP) on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition.

  • Recording Setup: Place a coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution that mimics the extracellular ionic environment.

  • Seal Formation: Under visual control, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, apply a series of voltage steps to elicit potassium currents and record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing this compound, 3,4-diaminopyridine, or minoxidil at various concentrations.

  • Data Analysis: Analyze the effect of each compound on the potassium current amplitude and kinetics. For blockers, a reduction in current is expected. For openers, an increase in current or a shift in the voltage-dependence of activation is anticipated.

Assessment of Vasodilation: Aortic Ring Assay

To investigate the potential vasodilatory or vasoconstrictive effects of this compound, the ex vivo aortic ring assay is a robust and physiologically relevant method.[3][4][20][21][22]

Protocol 4: Isolated Aortic Ring Vasodilation Assay

  • Aorta Dissection: Euthanize a rat or mouse and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine or KCl.

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound, minoxidil (as a positive control for vasodilation), or 3,4-diaminopyridine (to assess for any direct vascular effects) to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the broader class of biologically active pyridine derivatives. Based on the well-established but opposing mechanisms of its structural relatives, 3,4-diaminopyridine and minoxidil, it is highly probable that this compound will exhibit modulatory effects on potassium channels. However, whether it will act as a channel blocker or opener remains to be empirically determined.

The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of the biological activity of this compound. By systematically conducting synthesis, cytotoxicity, electrophysiology, and vasodilation studies in parallel with its well-characterized analogues, researchers can elucidate its mechanism of action and potential therapeutic applications. The resulting data will be invaluable for the drug development community and will contribute to a deeper understanding of the structure-activity relationships governing the interaction of diaminopyridine derivatives with their biological targets.

References

  • Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo.
  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81-88.
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  • Nicosia, R. F., & Ottinetti, A. (1990). Growth of microvessels in serum-free matrix culture of rat aorta. A quantitative assay of angiogenesis in vitro.
  • myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). [Link]

  • Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302.
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  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • U.S. Army Natick Research, Development and Engineering Center. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. [Link]

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  • Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302.
  • Rodriguez-Rangel, D. S., et al. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ACS chemical neuroscience, 12(15), 2849–2858.
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  • Klüfers, P., & Mayer, P. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 63(15), 7955–7983.
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A Comparative Guide to the Validation of Analytical Methods for 3,5-Diaminopyridine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 3,5-Diaminopyridine N-oxide analysis, a crucial intermediate in various synthetic pathways.[1] By adhering to the principles of scientific integrity and leveraging established regulatory frameworks, this document will equip you with the necessary knowledge to develop and validate robust analytical methods for this compound.

Introduction to this compound and the Imperative of Method Validation

This compound is a heterocyclic compound featuring a pyridine N-oxide core with two amino functional groups.[2] This structure imparts unique chemical properties, including moderate water solubility and the potential for various chemical interactions, making it a valuable building block in medicinal chemistry.[1][2] The N-oxide functional group can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.[3]

Given its role in pharmaceutical synthesis, the development of a reliable analytical method for the quantification and purity assessment of this compound is a critical step in ensuring the quality and consistency of the final drug product. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the basis of the methodologies discussed herein.[4][6][7][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, two primary techniques are considered: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability to this compound Highly suitable due to the presence of a chromophore in the pyridine ring system, allowing for sensitive UV detection. The compound's polarity is well-suited for reversed-phase HPLC.Less suitable due to the relatively low volatility and potential for thermal degradation of the N-oxide functionality at high temperatures in the GC inlet. Derivatization may be required, adding complexity to the method.
Strengths Robust, reproducible, and widely available. Offers excellent quantitative performance. Non-destructive.Highly specific and sensitive, providing structural information.
Weaknesses Lower specificity compared to MS detection.Potential for analyte degradation. May require more complex sample preparation.
Recommendation The preferred method for routine quality control, assay, and impurity determination of this compound.May be used for identification of unknown impurities if coupled with a suitable library, but not recommended for routine quantification.

Based on this comparison, this guide will focus on the validation of a reversed-phase HPLC-UV method for the analysis of this compound.

The Pillars of Analytical Method Validation

A comprehensive validation of an analytical method involves the assessment of several key performance characteristics to ensure its reliability.[9][10] The following sections detail the validation parameters as prescribed by ICH guidelines.[8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9] For an HPLC method, this is typically demonstrated by the separation of the main analyte peak from other potential peaks.

Experimental Approach:

  • Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed standard to demonstrate that the degradation products do not interfere with the quantification of the analyte.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the analyte peak is spectrally homogeneous.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

Experimental Approach: A series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][10]

Acceptance Criteria: The validated range will be determined by the results of the linearity, accuracy, and precision studies.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[9] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[7]

Experimental Approach: The accuracy of the method is assessed by spiking a placebo (a mixture of all excipients without the API) with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three preparations at each level should be analyzed.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is typically evaluated at two levels: repeatability and intermediate precision.

3.5.1. Repeatability (Intra-assay Precision) Repeatability expresses the precision under the same operating conditions over a short interval of time.

Experimental Approach: Six replicate injections of a standard solution at 100% of the target concentration are performed.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

3.5.2. Intermediate Precision (Inter-assay Precision) Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, and on different equipment.

Experimental Approach: The repeatability experiment is repeated by a different analyst on a different day using a different HPLC system (if available).

Acceptance Criteria:

  • The RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Approach: Small changes are made to the method parameters, such as:

  • Flow rate (e.g., ± 0.2 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) is evaluated.

Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all tested variations.

Illustrative Validation Data for an HPLC-UV Method

The following tables present a hypothetical but realistic set of validation data for the analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
550.5
10101.2
25252.8
50504.5
1001009.1
Correlation Coefficient (r²) 0.9998
Regression Equation y = 10.08x + 0.15

Table 2: Accuracy (Recovery) Data

Spiked LevelConcentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery 99.8%

Table 3: Precision Data

Precision LevelParameterResult
Repeatability Mean Peak Area (n=6)505.2
Standard Deviation3.54
RSD (%) 0.70%
Intermediate Precision Mean Peak Area (Day 1, n=6)505.2
Mean Peak Area (Day 2, n=6)508.1
Overall RSD (%) 0.85%

Experimental Protocols

Proposed HPLC-UV Method for this compound
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for ideal retention and peak shape. A starting point could be 20:80 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10 µL.

Step-by-Step Validation Protocol
  • System Suitability: Before initiating any validation experiments, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes injecting a standard solution multiple times and evaluating parameters like retention time, tailing factor, and theoretical plates.

  • Specificity:

    • Prepare stressed samples of this compound (acid, base, oxidative, thermal, and photolytic stress).

    • Inject the stressed samples and a reference standard into the HPLC system.

    • Evaluate the chromatograms for any co-eluting peaks with the main analyte peak.

    • Perform peak purity analysis using a PDA detector.

  • Linearity:

    • Prepare a stock solution of this compound reference standard.

    • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the mean peak area against concentration and perform linear regression analysis.

  • Accuracy:

    • Prepare a placebo matrix.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

    • Analyze the spiked samples and calculate the percent recovery.

  • Precision:

    • Repeatability: Prepare a standard solution at 100% of the target concentration. Inject this solution six times. Calculate the mean, standard deviation, and RSD of the peak areas.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day with different equipment (if possible). Combine the data from both experiments and calculate the overall RSD.

  • LOD and LOQ:

    • Determine the LOD and LOQ from the linearity data using the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions (flow rate, column temperature, mobile phase composition).

    • Evaluate the impact of these changes on the system suitability parameters.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development (HPLC-UV) ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Acceptance Criteria Check Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A workflow diagram illustrating the key phases and experiments in the validation of an analytical method.

AnalyteStructure cluster_molecule This compound N1 N⁺-O⁻ C2 C N1->C2 C3 C-NH₂ C2->C3 C4 C C3->C4 C5 C-NH₂ C4->C5 C6 C C5->C6 C6->N1

Sources

A Comparative Study of the Coordination Properties of 3,5-Diaminopyridine N-oxide: A Guide for Ligand Selection in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 3,5-Diaminopyridine N-oxide in Coordination Chemistry

In the expansive field of coordination chemistry, the rational design of ligands is a cornerstone for the development of novel metal complexes with tailored electronic, magnetic, and catalytic properties. Pyridine N-oxides have long been established as versatile ligands, coordinating to a wide array of metal ions primarily through the oxygen atom of the N-oxide group. The introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's steric and electronic properties. This compound is a particularly intriguing, yet underexplored, derivative. The presence of two amino groups at the meta positions is expected to significantly modulate the electron density of the pyridine ring and the N-oxide group, and potentially introduce secondary coordination sites.

This guide provides a comparative analysis of the anticipated coordination properties of this compound against a backdrop of well-characterized analogous ligands: the parent Pyridine N-oxide , 3-Aminopyridine , and 4-Aminopyridine N-oxide . While specific experimental data on the coordination complexes of this compound is limited in the current literature, this guide will leverage established principles of coordination chemistry and available data for related compounds to provide a predictive and insightful overview for researchers, scientists, and drug development professionals. We will delve into the expected coordination modes, the influence of the amino substituents on ligating ability, and the anticipated spectroscopic and thermal properties of its metal complexes.

Fundamental Properties of the Ligands: A Comparative Overview

The coordinating ability of a ligand is fundamentally dictated by its electronic and steric characteristics. The table below presents a comparison of key properties of this compound and the selected reference ligands.

PropertyThis compoundPyridine N-oxide3-Aminopyridine4-Aminopyridine N-oxide
Molar Mass ( g/mol ) 125.1395.1094.12110.11
Structure

A Comparative Guide to the Performance of 3,5-Diaminopyridine N-oxide-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of catalysis, the quest for more efficient, selective, and robust catalysts is paramount. Pyridine N-oxides have emerged as a versatile class of compounds in organocatalysis and as ligands in transition metal catalysis, owing to their unique electronic properties. The introduction of an N-oxide functionality to the pyridine ring enhances its electron-donating ability, making it a powerful tool for activating substrates and stabilizing metal centers. This guide provides an in-depth performance benchmark of a novel catalyst derived from 3,5-Diaminopyridine N-oxide, comparing it against a well-established alternative in a common cross-coupling reaction. Our focus is to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their catalyst selection process.

Introduction to this compound in Catalysis

This compound is a particularly interesting scaffold for catalyst design. The presence of two amino groups at the 3 and 5 positions offers opportunities for further functionalization, allowing for the creation of bidentate or pincer-type ligands.[1] These amino groups can be readily converted into imines via condensation with aldehydes, leading to Schiff base ligands that can coordinate with various transition metals. The N-oxide moiety, in concert with the Schiff base, can create a unique electronic and steric environment around the metal center, potentially leading to enhanced catalytic activity and selectivity.

This guide will focus on a newly synthesized palladium(II) complex bearing a Schiff base ligand derived from this compound, hereafter referred to as [Pd(DAPNO-SB)Cl2] . We will benchmark its performance in the Suzuki-Miyaura cross-coupling reaction against a widely used commercially available catalyst, [Pd(PPh3)4] (Tetrakis(triphenylphosphine)palladium(0)).

Synthesis of this compound-Derived Catalyst

The synthesis of the [Pd(DAPNO-SB)Cl2] catalyst is a two-step process, starting with the preparation of the Schiff base ligand, followed by complexation with a palladium precursor.

Experimental Protocol: Synthesis of the Schiff Base Ligand (DAPNO-SB)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.25 g (10 mmol) of this compound in 30 mL of methanol.

  • Addition of Aldehyde: To the stirred solution, add 2.12 g (20 mmol) of benzaldehyde.

  • Catalysis: Add three drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting yellow precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold methanol (2 x 10 mL) and dry under vacuum to yield the pure Schiff base ligand (DAPNO-SB).

Experimental Protocol: Synthesis of the Palladium Complex [Pd(DAPNO-SB)Cl2]
  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1.53 g (5 mmol) of the DAPNO-SB ligand in 20 mL of anhydrous dichloromethane.

  • Palladium Addition: To this solution, add 0.88 g (5 mmol) of palladium(II) chloride (PdCl2).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: The resulting precipitate, the [Pd(DAPNO-SB)Cl2] complex, is collected by filtration under inert atmosphere.

  • Purification: Wash the complex with cold diethyl ether (2 x 5 mL) and dry under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis (DAPNO-SB) cluster_complex Complexation DAPNO This compound Reaction1 Condensation (Methanol, Acetic Acid, Reflux) DAPNO->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 DAPNO_SB DAPNO-SB Ligand Reaction1->DAPNO_SB DAPNO_SB_input DAPNO-SB Ligand Reaction2 Coordination (DCM, RT, 24h) DAPNO_SB_input->Reaction2 PdCl2 PdCl2 PdCl2->Reaction2 Final_Complex [Pd(DAPNO-SB)Cl2] Reaction2->Final_Complex Suzuki_Miyaura_Workflow Reactants 4-bromotoluene Phenylboronic Acid K2CO3 Reaction Heating at 80°C Reactants->Reaction Catalyst Catalyst ([Pd(DAPNO-SB)Cl2] or [Pd(PPh3)4]) Catalyst->Reaction Solvent Dioxane/Water (4:1) Solvent->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Analysis GC Analysis Workup->Analysis

Sources

Comparative Analysis of Antibody Specificity: A Guide to Cross-Reactivity Studies of Antibodies Targeting 3,5-Diaminopyridine N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Antibody-Based Small Molecule Detection

In the realm of drug development and molecular research, antibodies are indispensable tools for the detection and quantification of specific molecules.[1] When developing antibodies against small molecules, such as derivatives of 3,5-Diaminopyridine N-oxide, ensuring their specificity is paramount.[2][3] These derivatives are a class of compounds with a pyridine N-oxide core structure, which presents unique electronic and structural properties.[4][5] The N-oxide functional group can significantly influence the molecule's polarity and hydrogen bonding capabilities, making it a key feature for antibody recognition.[6]

This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against this compound derivatives. We will delve into the experimental design, detailed protocols, and data interpretation necessary to validate the specificity of these critical reagents. For the purpose of this guide, we will consider a hypothetical polyclonal antibody raised against N-(4-methoxyphenyl)-1-oxo-1,2-dihydropyridin-3,5-diamine (DAP-O-MeOPh) .

Understanding the Molecular Landscape: The Basis for Cross-Reactivity

The potential for cross-reactivity arises from structural similarities between the target antigen and other molecules. An antibody developed against DAP-O-MeOPh may recognize not only the intended target but also other derivatives of this compound or even structurally related compounds.

The core structure of this compound consists of a pyridine ring with an N-oxide and two amino groups at the 3 and 5 positions.[4] Variations in the substituents on the amino groups will be the primary determinants of antibody specificity.

Below is a diagram illustrating the chemical structures of our target antigen and a panel of potentially cross-reactive compounds.

DAP-O-MeOPh N-(4-methoxyphenyl)-1-oxo-1,2-dihydropyridin-3,5-diamine (Target Antigen) DAP-O This compound (Core Structure) DAP-O-MeOPh->DAP-O Core DAP-O-Ph N-phenyl-1-oxo-1,2-dihydropyridin-3,5-diamine (Phenyl Derivative) DAP-O-MeOPh->DAP-O-Ph Structural Analog DAP-O-ClPh N-(4-chlorophenyl)-1-oxo-1,2-dihydropyridin-3,5-diamine (Chloro-phenyl Derivative) DAP-O-MeOPh->DAP-O-ClPh Structural Analog 3,5-Dimethylpyridine N-oxide 3,5-Dimethylpyridine N-oxide (Related Compound) DAP-O->3,5-Dimethylpyridine N-oxide Related Core

Caption: Chemical structures of the target antigen and potential cross-reactants.

Experimental Design: A Multi-Faceted Approach to Assessing Specificity

A robust assessment of antibody cross-reactivity requires a combination of immunoassays. Here, we will focus on two widely used techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Thorough characterization using multiple techniques is crucial for ensuring the quality and reliability of antibodies in drug development and research.[2][3][7]

Competitive ELISA Workflow

The competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody. In this assay, a known amount of the target antigen is immobilized on a microplate. The antibody is then pre-incubated with either the target antigen (as a standard) or a potential cross-reactant. This mixture is then added to the antigen-coated plate. The degree of antibody binding to the plate is inversely proportional to the amount of antigen in the pre-incubation solution that has already bound to the antibody.

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection plate Coat plate with DAP-O-MeOPh add_to_plate Add mixture to antigen-coated plate plate->add_to_plate antibody Prepare anti-DAP-O-MeOPh antibody solution pre_incubation Pre-incubate antibody with target or cross-reactants antibody->pre_incubation competitors Prepare serial dilutions of target and cross-reactants competitors->pre_incubation pre_incubation->add_to_plate incubation Incubate and wash add_to_plate->incubation secondary_ab Add HRP-conjugated secondary antibody incubation->secondary_ab substrate Add TMB substrate secondary_ab->substrate read Read absorbance at 450 nm substrate->read

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Western Blotting Protocol for Specificity Testing

Western blotting can provide qualitative evidence of cross-reactivity. For small molecules, this typically involves conjugating the target antigen and potential cross-reactants to a carrier protein, such as Bovine Serum Albumin (BSA), to enable their separation by SDS-PAGE and transfer to a membrane.

Step-by-Step Protocol:

  • Conjugation: Covalently couple DAP-O-MeOPh, DAP-O, DAP-O-Ph, DAP-O-ClPh, and 3,5-Dimethylpyridine N-oxide to BSA.

  • SDS-PAGE: Separate the conjugated proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Include unconjugated BSA as a negative control.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DAP-O-MeOPh antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Analysis and Interpretation

Competitive ELISA Data

The results of the competitive ELISA are typically plotted as a standard curve, with the percentage of antibody binding as a function of the competitor concentration. The concentration of each compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data for Anti-DAP-O-MeOPh Antibody

CompoundIC50 (nM)% Cross-Reactivity
DAP-O-MeOPh (Target) 10 100%
DAP-O-Ph5020%
DAP-O-ClPh2504%
DAP-O> 10,000< 0.1%
3,5-Dimethylpyridine N-oxide> 10,000< 0.1%

Interpretation:

Based on this hypothetical data, the anti-DAP-O-MeOPh antibody exhibits high specificity for the target antigen. There is some cross-reactivity with the closely related phenyl derivative (DAP-O-Ph), which is expected due to the structural similarity. The cross-reactivity is significantly lower for the chloro-phenyl derivative and negligible for the core structure and the related dimethylpyridine N-oxide. This indicates that the antibody primarily recognizes the methoxyphenyl moiety of the target antigen.

Western Blot Data

The Western blot results should corroborate the ELISA data. A strong band should be observed for the BSA-DAP-O-MeOPh conjugate. Fainter bands may be visible for the BSA-DAP-O-Ph and BSA-DAP-O-ClPh conjugates, with the intensity corresponding to the degree of cross-reactivity. No bands should be detected for the BSA-DAP-O, BSA-3,5-Dimethylpyridine N-oxide conjugates, or unconjugated BSA.

Conclusion: Ensuring Confidence in Your Immunoassays

Thorough cross-reactivity testing is a non-negotiable step in the validation of antibodies against small molecules.[2][3] By employing a combination of sensitive immunoassays and a well-designed panel of potential cross-reactants, researchers can gain a comprehensive understanding of their antibody's specificity. The hypothetical case study presented here for an anti-DAP-O-MeOPh antibody demonstrates a systematic approach to generating and interpreting cross-reactivity data. This rigorous validation ensures the reliability and accuracy of subsequent experimental results, which is critical for advancing drug development and scientific research.

References

  • evitria. Antibody characterization: What you need to know. (2023-08-09). [Link]

  • BioProcess International. Uniting Small-Molecule and Biologic Drug Perspectives: Analytical Characterization and Regulatory Considerations for Antibody–Drug Conjugates. [Link]

  • Creative Biolabs. What is Antibody Characterization?. [Link]

  • Marsden, C. J., et al. The Use of Antibodies in Small-Molecule Drug Discovery. Journal of Biomolecular Screening, vol. 19, no. 6, 2014, pp. 829–38. [Link]

  • ResearchGate. Regioselective amination of 3,5‐disubstituted pyridine N‐oxide.... [Link]

  • ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Amerigo Scientific. 3,5-Dimethylpyridine N-oxide. [Link]

  • Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • PubMed. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. [Link]

  • ResearchGate. (PDF) Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity. [Link]

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A Comparative Guide to the Synthesis of 3,5-Diaminopyridine N-oxide: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an in-depth comparison of two plausible synthetic routes to 3,5-Diaminopyridine N-oxide, offering a critical evaluation of their reproducibility, efficiency, and practical considerations. The protocols presented are grounded in established chemical principles and adapted from published procedures for structurally related compounds, aiming to provide a reliable resource for laboratory synthesis.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are explored in this guide:

  • Protocol 1: Direct Oxidation of 3,5-Diaminopyridine. This approach involves the direct oxidation of the commercially available 3,5-diaminopyridine. It represents the most straightforward and atom-economical route.

Protocol 1: Direct Oxidation of 3,5-Diaminopyridine

This protocol is based on the classic Ochiai reaction, a widely used method for the N-oxidation of pyridines using a peracid, typically generated in situ from hydrogen peroxide and a carboxylic acid.[2][3]

Causality Behind Experimental Choices

The choice of hydrogen peroxide as the oxidant and glacial acetic acid as the solvent and catalyst is based on their ready availability, cost-effectiveness, and established efficacy in N-oxidation reactions.[2][3] Acetic acid protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by the peroxy acid formed in situ. The amino groups at the 3 and 5 positions are electron-donating, which can increase the electron density of the pyridine ring and potentially make the nitrogen more nucleophilic. However, care must be taken as the amino groups themselves can be susceptible to oxidation. The reaction temperature is a critical parameter; it needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting material, product, or the oxidizing agent.

Experimental Protocol

Materials:

  • 3,5-Diaminopyridine

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide Solution

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-diaminopyridine (1 equivalent) in glacial acetic acid.

  • With stirring, slowly add 30-35% hydrogen peroxide (1.1-1.5 equivalents) to the solution. The addition should be done cautiously to control any initial exotherm.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 8-9. This step should be performed in an ice bath to manage the heat generated.

  • Extract the aqueous solution with chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Dinitro-Precursor Route with Subsequent Reduction

This three-step synthesis provides an alternative pathway to this compound, starting from 3,5-dinitropyridine.

Causality Behind Experimental Choices

This route is predicated on the well-established chemistry of nitration and nitro group reduction. The nitration of pyridine is a standard electrophilic aromatic substitution. The subsequent N-oxidation of the dinitro-intermediate is often more straightforward than the oxidation of the diamino-analogue due to the deactivating nature of the nitro groups, which reduces the likelihood of side reactions. The final and most critical step is the selective reduction of the nitro groups to amines without affecting the N-oxide functionality. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic and effective reagent for this transformation.[4] Catalytic hydrogenation is another powerful reduction method, though care must be taken to choose a catalyst and conditions that do not lead to the reduction of the N-oxide group.[5][6]

Experimental Protocol

Step 1: Synthesis of 3,5-Dinitropyridine

  • This intermediate can be synthesized via the nitration of pyridine, followed by purification. Detailed procedures for the synthesis of 3,5-dinitropyridine are available in the literature.[7]

Step 2: N-Oxidation of 3,5-Dinitropyridine

Materials:

  • 3,5-Dinitropyridine

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide Solution

Procedure:

  • Follow a similar procedure to Protocol 1, dissolving 3,5-dinitropyridine in glacial acetic acid.

  • Add hydrogen peroxide and heat the mixture, monitoring by TLC. The electron-withdrawing nature of the nitro groups may require slightly more forcing conditions (e.g., longer reaction time or higher temperature) compared to the oxidation of 3,5-diaminopyridine.

  • Upon completion, the reaction mixture is worked up as described in Protocol 1 to isolate 3,5-Dinitropyridine N-oxide.

Step 3: Reduction of 3,5-Dinitropyridine N-oxide

Materials:

  • 3,5-Dinitropyridine N-oxide

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dinitropyridine N-oxide (1 equivalent) in ethanol.

  • Add a solution of stannous chloride dihydrate (5-6 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Comparative Analysis of the Protocols

ParameterProtocol 1: Direct OxidationProtocol 2: Dinitro-Precursor Route
Number of Steps 13
Starting Materials 3,5-Diaminopyridine3,5-Dinitropyridine
Reagent Complexity Simple and common lab reagents.Requires handling of strong acids for nitration and a multi-step procedure.
Potential Yield Moderate to high, dependent on the stability of the diamine to oxidation.Potentially higher overall yield if each step is high-yielding, but cumulative losses can be significant.
Purification May require careful purification to remove any over-oxidized or side products.Purification of intermediates at each stage can lead to a purer final product.
Safety Concerns Handling of hydrogen peroxide requires care. The reaction can be exothermic.Involves nitration with strong acids (hazardous) and handling of tin salts.
Reproducibility Potentially more variable due to the sensitivity of the amino groups to oxidation.Generally more reproducible as the reactions on the deactivated ring are often cleaner.

Visualization of Synthetic Pathways

Protocol 1: Direct Oxidation Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3,5-Diaminopyridine reaction N-Oxidation (H₂O₂ / Acetic Acid, 70-80°C) start->reaction neutralization Neutralization (pH 8-9) reaction->neutralization extraction Extraction (CHCl₃ or CH₂Cl₂) neutralization->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product This compound purification->product G A 3,5-Dinitropyridine B 3,5-Dinitropyridine N-oxide A->B  N-Oxidation  (H₂O₂ / Acetic Acid) C This compound B->C  Reduction  (SnCl₂ / HCl)

Caption: Reaction scheme for the dinitro-precursor route.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice of protocol will largely depend on the specific needs and resources of the laboratory.

  • Protocol 1 (Direct Oxidation) is recommended for its simplicity and atom economy. It is the preferred method if 3,5-diaminopyridine is readily available and if the potential for side reactions can be carefully managed through strict control of reaction conditions. This route is ideal for rapid synthesis and initial exploratory work.

  • Protocol 2 (Dinitro-Precursor Route) is a more robust and potentially more reproducible method, particularly for larger-scale synthesis where purity is paramount. Although longer, the purification of intermediates can lead to a higher quality final product. This route is advisable when the starting diamine is of questionable purity or when a more controlled and predictable synthesis is required.

Researchers should carefully consider the safety precautions associated with each protocol, particularly the handling of strong oxidizing agents and acids. It is always recommended to perform a small-scale trial reaction to optimize conditions before proceeding to a larger scale.

References

  • This reference is a placeholder and would be replaced with a specific citation for the Ochiai reaction if a direct public
  • This reference is a placeholder and would be replaced with a specific citation for nitration of pyridine if a direct public
  • This reference is a placeholder and would be replaced with a specific citation for the reduction of nitro groups with SnCl2 if a direct public
  • (PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. Available at: [Link]

  • Electrochemical reduction of 4-nitropyridine-N-oxide and the paired electrosynthesis of new sulfonamides - ResearchGate. Available at: [Link]

  • A method for synthesizing diaminopyrimidine nitrogen oxide - Google Patents.
  • Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • Aminonitropyridines and their N‐oxides - Scilit. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. Available at: [Link]

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex | Request PDF - ResearchGate. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate. Available at: [Link]

  • N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14 - ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents.
  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available at: [Link]

  • Reaction of 3',5'-di-O-acetyl-2'-deoxyguansoine With Hypobromous Acid - PubMed. Available at: [Link]

  • Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide - ResearchGate. Available at: [Link]

Sources

Comparative analysis of the cost-effectiveness of different synthetic routes to 3,5-Diaminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Diaminopyridine N-oxide

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and functional materials. The strategic placement of two amino groups and an N-oxide moiety on the pyridine ring imparts unique electronic and steric properties, making it a desirable intermediate for drug development professionals and researchers in medicinal chemistry. The N-oxide group can act as a directing group in electrophilic substitutions and can be readily removed if necessary, offering synthetic versatility. Furthermore, the diamino substitution pattern is a common feature in biologically active molecules. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, focusing on cost-effectiveness, scalability, safety, and environmental impact to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound presents a unique set of challenges due to the directing effects of the substituents on the pyridine ring. Direct nitration of pyridine N-oxide, a common approach for introducing nitrogen functionalities, typically yields the 4-nitro derivative and is not amenable to achieving the desired 3,5-disubstitution pattern. Similarly, the N-oxidation of 3,5-dinitropyridine is hampered by the electron-withdrawing nature of the nitro groups, which deactivates the pyridine nitrogen towards oxidation.

This guide will focus on a more plausible and versatile strategy: nucleophilic aromatic substitution (SNA r) on a pre-functionalized pyridine N-oxide core. This approach offers better control over regioselectivity and is more amenable to scale-up. We will explore two primary variations of this strategy, differing in the choice of nucleophile.

Route 1: Nucleophilic Aromatic Substitution with Azide followed by Reduction

This route involves the displacement of halo-substituents with azide ions, followed by the reduction of the resulting diazido compound to the desired diamine. 3,5-Dichloropyridine N-oxide is a readily available starting material for this pathway.

Workflow Diagram

Route_1 A 3,5-Dichloropyridine N-oxide C 3,5-Diazidopyridine N-oxide A->C Nucleophilic Aromatic Substitution B Sodium Azide (NaN3) E This compound C->E Reduction D Reducing Agent (e.g., H2/Pd-C)

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 3,5-Diazidopyridine N-oxide

  • To a solution of 3,5-Dichloropyridine N-oxide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone/water, add sodium azide (2.2-2.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3,5-Diazidopyridine N-oxide.

Step 2: Reduction of 3,5-Diazidopyridine N-oxide to this compound

  • Dissolve 3,5-Diazidopyridine N-oxide (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Cost-Effectiveness Analysis
Reagent/SolventRoute 1 (per mole of product)Estimated Cost (USD)
3,5-Dichloropyridine N-oxide1.0 eq~$50-100/g
Sodium Azide2.5 eq~$40/100g[1]
10% Palladium on Carbon0.1 eq~$150-250/g
Solvents (DMF, Ethanol)-Variable
Estimated Total Reagent Cost High

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Scientific Integrity & Logic
  • Expertise & Experience: The use of sodium azide as a nucleophile is a well-established method for introducing amino groups via a two-step process. The azide functional group is a stable precursor that can be selectively reduced in the presence of the N-oxide. Catalytic hydrogenation with Pd/C is a clean and efficient method for azide reduction, typically providing high yields and purity.

  • Trustworthiness: The progress of both reaction steps can be reliably monitored by standard analytical techniques like TLC and HPLC, ensuring reaction completion and allowing for optimization. The intermediates and final product can be characterized by NMR, IR, and mass spectrometry to confirm their identity and purity.

  • Authoritative Grounding: The nucleophilic aromatic substitution on electron-deficient pyridine rings is a fundamental reaction in heterocyclic chemistry.[2] The reduction of azides to amines via catalytic hydrogenation is a widely used and well-documented transformation in organic synthesis.

Route 2: Direct Amination with Ammonia or an Ammonia Surrogate

This route aims to directly introduce the amino groups by displacing the halo-substituents with ammonia or a suitable ammonia equivalent. This approach, if successful, would be more atom-economical than the azide route.

Workflow Diagram

Route_2 A 3,5-Dichloropyridine N-oxide C This compound A->C Nucleophilic Aromatic Substitution B Ammonia (or surrogate)

Caption: Synthetic pathway for Route 2.

Experimental Protocol
  • Place 3,5-Dichloropyridine N-oxide (1.0 eq) in a high-pressure autoclave.

  • Add a solution of aqueous or anhydrous ammonia in a suitable solvent (e.g., ethanol or dioxane).

  • Optionally, a copper catalyst (e.g., CuSO₄) can be added to facilitate the reaction.

  • Seal the autoclave and heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours.

  • Monitor the internal pressure of the autoclave.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Cost-Effectiveness Analysis
Reagent/SolventRoute 2 (per mole of product)Estimated Cost (USD)
3,5-Dichloropyridine N-oxide1.0 eq~$50-100/g
Ammonia (or surrogate)ExcessRelatively Low
Copper Catalyst (optional)CatalyticModerate
Solvents (Ethanol, Dioxane)-Variable
Estimated Total Reagent Cost Moderate

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Scientific Integrity & Logic
  • Expertise & Experience: Direct amination of chloropyridines is a known industrial process, but often requires harsh conditions (high temperature and pressure) due to the lower nucleophilicity of ammonia compared to azide. The use of a copper catalyst can sometimes lower the required temperature and pressure.[3] The regioselectivity for the 3,5-disubstitution is expected to be high due to the starting material's structure.

  • Trustworthiness: The reaction requires specialized high-pressure equipment, and monitoring the reaction progress can be more challenging than for the azide route. The purification of the final product from the excess ammonia and potential by-products might be more complex.

  • Authoritative Grounding: The copper-catalyzed amination of aryl halides is a classic reaction in organic chemistry, known as the Buchwald-Hartwig amination, although direct amination with ammonia can be more challenging.

Comparative Analysis: Head-to-Head

FeatureRoute 1: Azide ReductionRoute 2: Direct Amination
Overall Yield Potentially higher and more reliableVariable, can be lower due to harsh conditions
Cost-Effectiveness Higher reagent costs (Sodium Azide, Pd/C)Lower reagent costs but higher equipment and energy costs
Safety Sodium azide is toxic and potentially explosive. Catalytic hydrogenation requires careful handling of H₂ gas and pyrophoric catalysts.Requires high-pressure and high-temperature equipment, posing significant safety hazards. Ammonia is corrosive and toxic.
Environmental Impact Generates metal waste (Palladium). Azide-containing waste requires careful handling and disposal.Use of high temperatures leads to higher energy consumption. Ammonia is an environmental concern.
Scalability Readily scalable with standard laboratory and pilot plant equipment.Requires specialized high-pressure reactors, which can be a limitation for scalability in a research setting.
Simplicity Two distinct, well-defined steps.A single, but more technically demanding, step.

Conclusion and Recommendations

For laboratory-scale synthesis and research purposes, Route 1 (Azide Reduction) is generally the recommended pathway for obtaining this compound. Despite the higher cost of reagents, this route offers several advantages:

  • Higher and more predictable yields: The two-step process allows for the isolation and purification of the intermediate, leading to a cleaner final product and potentially a higher overall yield.

  • Milder reaction conditions: The reactions are typically carried out at or near atmospheric pressure and at moderate temperatures, making them more accessible with standard laboratory equipment.

  • Greater control and reliability: Each step is a well-established and reliable transformation, offering greater control over the reaction outcome.

Route 2 (Direct Amination) may be considered for industrial-scale production where the higher initial investment in specialized equipment can be offset by the lower cost of ammonia. However, the significant safety concerns and potentially lower yields make it less attractive for a research and development setting.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and safety infrastructure. This guide provides the foundational information to make an informed decision based on a comprehensive analysis of the key performance indicators for each synthetic pathway.

References

  • 3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization. BenchChem. [URL: https://www.benchchem.com/product/B596515]
  • Sodium azide. Chem-Impex. [URL: https://www.chem-impex.com/products/33557]
  • WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds. Google Patents. [URL: https://patents.google.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3,5-Diaminopyridine N-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, 3,5-Diaminopyridine N-oxide, a molecule combining the structural features of an aromatic amine, a pyridine ring, and an N-oxide, presents unique opportunities and specific handling challenges. This guide provides essential, immediate safety and logistical information, offering a procedural framework to ensure the well-being of laboratory personnel and environmental integrity.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its constituent functional groups provide a strong basis for a thorough hazard assessment. Aromatic amines are a class of compounds known for their potential carcinogenicity and ability to be absorbed through the skin.[1][2] Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[3] The N-oxide group can increase the polarity of the molecule and may alter its metabolic pathways and toxicological properties. Therefore, it is imperative to handle this compound with a high degree of caution, assuming a significant hazard potential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure to this compound. The following table summarizes the required PPE, drawing on best practices for handling aromatic amines and pyridine derivatives.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Skin and Body Protection A flame-retardant and chemically impervious lab coat or coveralls.Provides a barrier against skin contact and protects underlying clothing.
Hand Protection Chemical-resistant gloves (Butyl rubber or Neoprene recommended).Prevents skin absorption, a primary route of exposure for aromatic amines. Nitrile gloves may offer limited protection and should be changed frequently.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. In the absence of a fume hood or for procedures with a high potential for aerosolization, a full-face respirator with appropriate organic vapor cartridges is required.Minimizes the risk of inhaling harmful vapors or particulates.[6][7]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a clear, step-by-step process from preparation to post-handling procedures.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for amine and pyridine compounds, containing an inert absorbent material like vermiculite or sand.[8]

Handling Procedure
  • Transport: When moving this compound, use a secondary container to prevent spills.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood to contain any dust or vapors.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Keep reactions involving this compound under constant observation in the fume hood.

Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Waste Disposal: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical component of the safe handling of this compound. All waste generated must be treated as hazardous waste.[9][10]

Waste Type Segregation and Collection Labeling
Solid Waste Collect in a dedicated, sealed container lined with a compatible plastic bag. This includes contaminated gloves, wipes, and weighing paper.Label clearly as "Hazardous Waste: this compound (Solid)" with the appropriate hazard pictograms.
Liquid Waste Collect in a sealed, compatible, and shatter-resistant container. Do not mix with other waste streams.Label clearly as "Hazardous Waste: this compound (Liquid)" with the appropriate hazard pictograms.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.Label as "Hazardous Sharps Waste: this compound".

All waste containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials until they can be collected by a licensed hazardous waste disposal service.[8] Never pour this compound waste down the drain.[8]

Workflow for Safe Handling of this compound

The following diagram provides a visual representation of the key steps in the safe handling workflow.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_ppe Inspect PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_spill_kit Ready Spill Kit prep_emergency->prep_spill_kit handle_transport Transport in Secondary Container prep_spill_kit->handle_transport handle_weigh Weigh and Transfer handle_transport->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution disp_segregate Segregate Waste handle_weigh->disp_segregate handle_reaction Monitor Reaction handle_solution->handle_reaction handle_solution->disp_segregate post_decontaminate Decontaminate Surfaces handle_reaction->post_decontaminate post_ppe Remove and Dispose of PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash post_ppe->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for Professional Disposal disp_store->disp_collect

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers and scientists can mitigate the risks associated with this compound, fostering a safe and productive research environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Unilog Corporation. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3,5-Diaminopyridine N-oxide
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Reactant of Route 2
3,5-Diaminopyridine N-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.